molecular formula C7H6ClNO3 B108230 2-Chloro-6-methoxyisonicotinic acid CAS No. 15855-06-8

2-Chloro-6-methoxyisonicotinic acid

Número de catálogo: B108230
Número CAS: 15855-06-8
Peso molecular: 187.58 g/mol
Clave InChI: PJQBTHQTVJMCFX-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-Chloro-6-methoxyisonicotinic acid is a useful research compound. Its molecular formula is C7H6ClNO3 and its molecular weight is 187.58 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

2-chloro-6-methoxypyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO3/c1-12-6-3-4(7(10)11)2-5(8)9-6/h2-3H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJQBTHQTVJMCFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=CC(=C1)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60381948
Record name 2-CHLORO-6-METHOXYISONICOTINIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60381948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15855-06-8
Record name 2-CHLORO-6-METHOXYISONICOTINIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60381948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-6-methoxypyridine-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Chloro-6-methoxyisonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the primary synthetic pathways for 2-Chloro-6-methoxyisonicotinic acid, a key heterocyclic building block in modern medicinal chemistry and drug discovery. The document is intended for researchers, chemists, and drug development professionals, offering an in-depth analysis of two robust synthetic routes, complete with detailed experimental protocols, mechanistic insights, and a comparative analysis. By explaining the causality behind experimental choices and grounding all protocols in established chemical principles, this guide aims to serve as a practical and authoritative resource for the synthesis of this important intermediate.

Introduction and Strategic Importance

This compound is a substituted pyridine derivative of significant interest in the pharmaceutical industry. Its unique substitution pattern—a carboxylic acid at the C4 position, a chloro group at C2, and a methoxy group at C6—provides three distinct points for chemical modification, making it a versatile scaffold for the synthesis of complex molecules. Heterocyclic compounds, particularly substituted pyridines, are foundational components in a vast number of approved drugs. The specific arrangement of functional groups in this compound allows it to be used in the development of various therapeutic agents, including kinase inhibitors for oncology applications.[1] The strategic challenge in its synthesis lies in achieving the precise and selective installation of these functional groups onto the pyridine ring.

This guide will explore the two most logical and field-proven synthetic strategies, starting from either 2,6-dichloro-4-picoline or the readily available citrazinic acid.

Retrosynthetic Analysis

A retrosynthetic approach to this compound reveals two primary bond disconnections that lead to logical and industrially viable starting materials.

Retrosynthesis TGT This compound INT1 2-Chloro-6-methoxy-4-picoline TGT->INT1 C-C Disconnection (Oxidation) INT2 2,6-Dichloroisonicotinic acid TGT->INT2 C-O Disconnection (Methoxylation) SM1 2,6-Dichloro-4-picoline INT1->SM1 C-O Disconnection (Methoxylation) SM2 Citrazinic Acid INT2->SM2 C-Cl Disconnection (Dichlorination)

Caption: Retrosynthetic analysis of this compound.

  • Pathway I (Oxidation approach): Disconnecting the carboxylic acid via an oxidation functional group interconversion (FGI) leads to the precursor 2-chloro-6-methoxy-4-picoline . A subsequent C-O disconnection via nucleophilic aromatic substitution (SNAr) points to 2,6-dichloro-4-picoline as a logical starting material.

  • Pathway II (Substitution approach): Disconnecting the methoxy group via an SNAr reaction leads to 2,6-dichloroisonicotinic acid . A further double C-Cl disconnection via a chlorination reaction suggests citrazinic acid (2,6-dihydroxyisonicotinic acid) as an inexpensive and accessible starting material.

Pathway I: Synthesis from 2,6-Dichloro-4-Picoline

This pathway is an effective and direct route that leverages the selective oxidation of a methyl group. It consists of two primary transformations: selective mono-methoxylation followed by side-chain oxidation.

Overall Workflow

Pathway_I_Workflow Start Start: 2,6-Dichloro-4-picoline Step1 Step 1: Selective Mono-methoxylation Start->Step1 Intermediate Intermediate: 2-Chloro-6-methoxy-4-picoline Step1->Intermediate Step2 Step 2: Side-Chain Oxidation Intermediate->Step2 Purification Purification (Crystallization/Chromatography) Step2->Purification Product Final Product: This compound Purification->Product

Caption: Workflow diagram for the synthesis from 2,6-dichloro-4-picoline.

Step 1: Selective Mono-methoxylation of 2,6-Dichloro-4-Picoline

Mechanistic Rationale: The two chlorine atoms at the C2 and C6 positions of the pyridine ring are highly activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effect of the ring nitrogen.[2] Since the positions are electronically and sterically equivalent, achieving regioselectivity is not a concern. The primary challenge is to achieve mono-substitution while minimizing the formation of the di-methoxy byproduct. This is reliably controlled by using the nucleophile (sodium methoxide) as the limiting reagent.

Detailed Experimental Protocol:

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2,6-dichloro-4-picoline (1.0 eq.).

  • Solvent: Add anhydrous methanol (MeOH) as the solvent.

  • Reagent Addition: While stirring under a nitrogen atmosphere, add a solution of sodium methoxide (NaOMe) in methanol (typically 25-30% w/w) dropwise to the flask. Use 1.0 to 1.1 equivalents of NaOMe to favor mono-substitution.

  • Reaction: Heat the reaction mixture to reflux (approx. 65 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: After completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Extraction: Redissolve the residue in ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product, 2-chloro-6-methoxy-4-picoline, can be purified further by flash column chromatography if necessary, though it is often of sufficient purity for the next step.

Step 2: Oxidation of 2-Chloro-6-methoxy-4-picoline

Mechanistic Rationale: The oxidation of an alkyl group on an aromatic ring (a benzylic-type position) to a carboxylic acid is a classic transformation. Potassium permanganate (KMnO₄) is a powerful and cost-effective oxidizing agent for this purpose.[3][4] The reaction proceeds under basic or neutral conditions, followed by an acidic workup to protonate the resulting carboxylate salt. The reaction works effectively because the pyridine ring stabilizes radical intermediates at the methyl group, facilitating the initial hydrogen atom abstraction.[4]

Detailed Experimental Protocol:

  • Setup: In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, suspend 2-chloro-6-methoxy-4-picoline (1.0 eq.) in a mixture of water and pyridine. The pyridine helps to solubilize the starting material.

  • Reagent Addition: Heat the mixture to 80-90 °C. Add solid potassium permanganate (KMnO₄, approx. 3.0-4.0 eq.) portion-wise over 1-2 hours. The addition is exothermic and should be controlled to maintain the temperature below 100 °C.

  • Reaction: After the addition is complete, continue heating the mixture at reflux for several hours until the purple color of the permanganate has disappeared and a brown precipitate of manganese dioxide (MnO₂) has formed.

  • Workup: Cool the reaction mixture to room temperature and filter through a pad of Celite to remove the MnO₂. Wash the filter cake thoroughly with hot water.

  • Isolation: Combine the filtrate and washings. If the solution is basic, concentrate it to a smaller volume and then carefully acidify with concentrated hydrochloric acid (HCl) to a pH of 2-3.

  • Purification: The desired product, this compound, will precipitate as a white solid. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Parameter Step 1: Methoxylation Step 2: Oxidation
Starting Material 2,6-Dichloro-4-picoline2-Chloro-6-methoxy-4-picoline
Key Reagent Sodium Methoxide (1.1 eq.)Potassium Permanganate (3-4 eq.)
Solvent MethanolWater / Pyridine
Temperature Reflux (~65 °C)90-100 °C
Typical Yield >85%60-75%

Pathway II: Synthesis from Citrazinic Acid

This pathway begins with an inexpensive, commercially available starting material and proceeds through a dichlorinated intermediate. The key steps are dichlorination and a subsequent selective mono-methoxylation.

Overall Workflow

Pathway_II_Workflow Start Start: Citrazinic Acid Step1 Step 1: Dichlorination Start->Step1 Intermediate1 Intermediate: 2,6-Dichloroisonicotinic acid Step1->Intermediate1 Step2 Step 2 (Optional): Esterification Intermediate1->Step2 Intermediate2 Intermediate: Methyl 2,6-dichloroisonicotinate Step2->Intermediate2 Step3 Step 3: Selective Mono-methoxylation Intermediate2->Step3 Intermediate3 Intermediate: Methyl 2-chloro-6-methoxyisonicotinate Step3->Intermediate3 Step4 Step 4: Hydrolysis Intermediate3->Step4 Product Final Product: This compound Step4->Product

Caption: Workflow for synthesis from Citrazinic Acid, including optional ester protection.

Step 1: Dichlorination of Citrazinic Acid

Mechanistic Rationale: The conversion of the dihydroxy-pyridine (which exists in the pyridone tautomeric form) to the dichloropyridine is a standard transformation using a strong chlorinating agent like phosphorus oxychloride (POCl₃). The reaction proceeds by phosphorylation of the carbonyl oxygens, creating a good leaving group that is subsequently displaced by chloride ions. The use of a quaternary ammonium salt like tetraethylammonium chloride can improve reaction rates and yields.[5]

Detailed Experimental Protocol:

  • Setup: In a flask equipped for heating under reflux with protection from moisture, suspend citrazinic acid (1.0 eq.) and tetraethylammonium chloride (1.0 eq.) in excess phosphorus oxychloride (POCl₃), which acts as both reagent and solvent.

  • Reaction: Heat the reaction mixture to 130 °C for 18 hours, then increase the temperature to 145 °C for an additional 2 hours.[5]

  • Workup: Carefully cool the reaction mixture to room temperature. Slowly and cautiously pour the mixture onto crushed ice to quench the excess POCl₃. This step is highly exothermic and must be done in a well-ventilated fume hood.

  • Extraction: Extract the resulting aqueous slurry with ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent in vacuo to yield 2,6-dichloroisonicotinic acid as a solid.[5] This product is often used directly in the next step.

Step 2 & 3: Esterification and Selective Mono-methoxylation

Mechanistic Rationale: To prevent unwanted side reactions with the carboxylic acid group and to improve solubility, it is often advantageous to first convert the acid to its methyl ester. This is typically achieved using methanol under acidic catalysis (e.g., H₂SO₄) or via an acid chloride. The subsequent mono-methoxylation of the resulting methyl 2,6-dichloroisonicotinate follows the same SNAr principles as in Pathway I. By carefully controlling the stoichiometry of sodium methoxide (1.0-1.1 equivalents), one of the two equivalent chloro groups can be selectively replaced.

Detailed Experimental Protocol (Esterification followed by Methoxylation):

  • Esterification: Reflux 2,6-dichloroisonicotinic acid (1.0 eq.) in methanol with a catalytic amount of concentrated sulfuric acid for 4-6 hours. Neutralize the reaction mixture, remove the methanol, and extract the methyl ester with an organic solvent.

  • Methoxylation Setup: Dissolve the purified methyl 2,6-dichloroisonicotinate (1.0 eq.) in anhydrous methanol in a flame-dried flask under a nitrogen atmosphere.

  • Reagent Addition: Add 1.05 equivalents of sodium methoxide solution dropwise at room temperature.

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-50 °C) for 2-4 hours, monitoring by TLC.

  • Workup: Remove the solvent under reduced pressure. Partition the residue between ethyl acetate and water.

  • Purification: Dry the organic layer, concentrate, and purify the crude methyl 2-chloro-6-methoxyisonicotinate by flash chromatography or crystallization.

Step 4: Saponification (Hydrolysis)

Mechanistic Rationale: The final step is the hydrolysis of the methyl ester back to the carboxylic acid. This is a standard saponification reaction using a base like sodium hydroxide (NaOH) or lithium hydroxide (LiOH), followed by acidification.

Detailed Experimental Protocol:

  • Reaction: Dissolve the methyl 2-chloro-6-methoxyisonicotinate in a mixture of THF and water. Add an excess (2-3 eq.) of lithium hydroxide (LiOH) and stir at room temperature until the ester is fully consumed (monitored by TLC).

  • Workup: Remove the THF under reduced pressure.

  • Isolation: Dilute the remaining aqueous solution with water and acidify with 1M HCl to a pH of 2-3.

  • Purification: The final product, this compound, will precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum.

Parameter Step 1: Dichlorination Steps 2-4: Esterification, Methoxylation, Hydrolysis
Starting Material Citrazinic Acid2,6-Dichloroisonicotinic acid
Key Reagents POCl₃, Et₄NClH₂SO₄/MeOH; NaOMe (1.05 eq.); LiOH
Temperature 130-145 °CReflux; RT-50 °C; RT
Typical Yield ~89%[5]>70% (over 3 steps)

Comparative Analysis of Pathways

Factor Pathway I (from 2,6-Dichloro-4-Picoline) Pathway II (from Citrazinic Acid)
Starting Material Cost Moderate. 2,6-dichloro-4-picoline is a specialty chemical.Low. Citrazinic acid is an inexpensive bulk chemical.
Number of Steps 23-4 (including protection/deprotection)
Key Challenges Handling of potent oxidizer (KMnO₄); removal of MnO₂ byproduct.Handling of POCl₃; achieving selective mono-methoxylation on a di-activated substrate.
Scalability Good. Oxidation can be challenging on a very large scale but is well-established.Excellent. Each step is a common industrial transformation.
Overall Recommendation Suitable for moderate to large-scale synthesis where the starting material is available.More economical for very large-scale industrial production due to lower starting material cost.

Characterization and Quality Control

The identity and purity of the final product, this compound, must be confirmed through standard analytical techniques.

  • Appearance: White to off-white solid.

  • Melting Point: To be determined and compared with literature values.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum should show two singlets (or two doublets with a small 4-bond coupling) in the aromatic region corresponding to the two protons on the pyridine ring, a singlet for the methoxy group (~4.0 ppm), and a broad singlet for the carboxylic acid proton (>10 ppm).

    • ¹³C NMR: The spectrum should display all 7 unique carbon signals: five in the aromatic/carbonyl region (including the C=O of the carboxylic acid) and one for the methoxy carbon (~55 ppm).

  • Mass Spectrometry (MS): The ESI-MS should show a molecular ion peak [M+H]⁺ or [M-H]⁻ corresponding to the calculated mass (C₇H₆ClNO₃ = 187.58 g/mol ), including the characteristic isotopic pattern for one chlorine atom.

  • Purity (HPLC): Purity should be assessed using High-Performance Liquid Chromatography (HPLC), typically aiming for >97% for research and development applications.

Conclusion

The synthesis of this compound can be reliably achieved through two primary, robust pathways. The choice between starting from 2,6-dichloro-4-picoline (Pathway I) or citrazinic acid (Pathway II) depends largely on the scale of the synthesis, cost considerations, and available equipment. Pathway I is more direct, while Pathway II is more economical for large-scale production. Both routes rely on well-understood, fundamental organic reactions, making them accessible and adaptable. This guide provides the necessary detail for researchers to confidently select and execute a synthesis, enabling the advancement of drug discovery programs that utilize this valuable heterocyclic building block.

References

2-Chloro-6-methoxyisonicotinic acid CAS number 15855-06-8

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Chloro-6-methoxyisonicotinic Acid

This guide provides a comprehensive technical overview of this compound (CAS No. 15855-06-8), a key heterocyclic building block in modern medicinal chemistry and organic synthesis. Designed for researchers, chemists, and drug development professionals, this document delves into the compound's physicochemical properties, synthesis, analytical characterization, applications, and safety protocols, grounding all information in established scientific principles and authoritative sources.

Core Compound Identity and Physicochemical Properties

This compound, also known as 2-chloro-6-methoxypyridine-4-carboxylic acid, is a disubstituted pyridine derivative.[1] The strategic placement of a chloro group, a methoxy group, and a carboxylic acid on the pyridine ring imparts a unique reactivity profile, making it a valuable intermediate for constructing more complex molecular architectures.[2] The electron-withdrawing nature of the chlorine atom and the pyridine nitrogen, combined with the electron-donating effect of the methoxy group, creates a nuanced electronic landscape that can be exploited in various chemical transformations.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 15855-06-8[1][3]
Molecular Formula C₇H₆ClNO₃[4]
Molecular Weight 187.58 g/mol [3][5]
Melting Point 214-216 °C[1][3]
Boiling Point 408.9 °C at 760 mmHg (Predicted)[1]
Density 1.43 g/cm³ (Predicted)[1][3]
Appearance Solid, typically a white powder[6]
InChI Key PJQBTHQTVJMCFX-UHFFFAOYSA-N[1]
SMILES COC1=NC(=CC(=C1)C(=O)O)Cl[1]

Synthesis and Purification: A Practical Workflow

The synthesis of this compound is not commonly detailed as a direct procedure in literature. However, a logical and field-proven approach involves a multi-step sequence starting from a more accessible precursor, such as a hydroxypyridine derivative. The following workflow is based on analogous preparations of substituted nicotinic and isonicotinic acids. A key step often involves the synthesis of the corresponding methyl ester, which is then hydrolyzed to yield the final carboxylic acid.

SynthesisWorkflow A 2,6-Dihydroxyisonicotinic Acid (Starting Material) B Chlorination (e.g., POCl₃) A->B Step 1 C 2,6-Dichloroisonicotinic Acid B->C Intermediate D Selective Methoxylation (e.g., NaOMe) C->D Step 2 E This compound (Final Product) D->E Step 3

Caption: Conceptual synthesis workflow for this compound.

Experimental Protocol: Synthesis via Hydrolysis of Methyl Ester

This protocol outlines the final step in a common synthetic route: the hydrolysis of the methyl ester precursor, Methyl 2-chloro-6-methoxyisonicotinate.

Objective: To hydrolyze Methyl 2-chloro-6-methoxyisonicotinate to yield this compound.

Materials:

  • Methyl 2-chloro-6-methoxyisonicotinate

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF) or Methanol (MeOH)

  • Water (deionized)

  • Hydrochloric acid (HCl), 1M solution

  • Dichloromethane (DCM) or Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolution: In a round-bottom flask, dissolve the starting ester (1.0 eq) in a suitable solvent mixture like THF/water or MeOH/water. The choice of solvent ensures miscibility for both the organic ester and the aqueous base.

  • Saponification: Add an aqueous solution of a base, such as LiOH or NaOH (typically 1.5-2.0 eq), to the flask. Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the disappearance of the starting material. This step is a standard saponification, converting the ester to its carboxylate salt.

  • Work-up & Acidification: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the organic solvent. Re-dissolve the residue in water. Carefully acidify the aqueous solution to a pH of ~3-4 by the dropwise addition of 1M HCl. This protonates the carboxylate salt, causing the desired carboxylic acid to precipitate, as it is generally less soluble in acidic water than its salt form.

  • Extraction: Extract the acidified aqueous layer with a suitable organic solvent like ethyl acetate or DCM (3x volumes). This transfers the product from the aqueous phase to the organic phase.

  • Drying and Concentration: Combine the organic extracts and dry them over an anhydrous drying agent like MgSO₄ or Na₂SO₄ to remove residual water. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography to achieve high purity.

Analytical Characterization

Confirming the identity and purity of the synthesized compound is a critical, self-validating step in any synthetic workflow. Standard analytical techniques are employed for this purpose.

Table 2: Expected Analytical Data for this compound

TechniqueExpected Observations
¹H NMR Two singlets or two doublets in the aromatic region (typically δ 7.0-8.5 ppm) corresponding to the two protons on the pyridine ring. A singlet around δ 3.9-4.1 ppm for the methoxy (-OCH₃) protons. A broad singlet for the carboxylic acid proton (-COOH), which may be concentration-dependent or exchange with D₂O.
¹³C NMR Signals corresponding to the seven distinct carbon atoms. The carbonyl carbon of the carboxylic acid will be significantly downfield (>160 ppm). Aromatic carbons will appear in the typical 110-160 ppm range, and the methoxy carbon will be around 55-60 ppm.
Mass Spec (MS) The molecular ion peak [M]+ or protonated molecule [M+H]+ should be observed, showing a characteristic isotopic pattern for one chlorine atom (M and M+2 peaks in an approximate 3:1 ratio).
Infrared (IR) A broad O-H stretch from the carboxylic acid (approx. 2500-3300 cm⁻¹). A sharp C=O stretch from the carbonyl group (approx. 1700-1730 cm⁻¹). C-O and C-Cl stretches will also be present in the fingerprint region.
Standard Protocol: Acquiring a ¹H NMR Spectrum
  • Sample Preparation: Accurately weigh ~5-10 mg of the purified solid and dissolve it in ~0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube. DMSO-d₆ is often preferred for carboxylic acids to clearly observe the acidic proton.

  • Instrument Setup: Insert the sample into the NMR spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field, which is essential for high-resolution spectra.

  • Data Acquisition: Acquire the spectrum using standard parameters for ¹H NMR. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase the resulting spectrum and perform baseline correction.

  • Analysis: Integrate the peaks to determine the relative ratios of protons and analyze the chemical shifts and coupling patterns to confirm the structure.

Applications in Research and Drug Development

This compound is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial intermediate. Its value lies in the orthogonal reactivity of its functional groups:

  • The carboxylic acid is a versatile handle for forming amide or ester linkages, which are fundamental in drug scaffolds.

  • The chloro group is susceptible to nucleophilic aromatic substitution (SₙAr), allowing for the introduction of various nucleophiles (amines, thiols, etc.) to build molecular diversity.

  • The methoxy group can modulate the electronic properties and lipophilicity of the molecule or can be demethylated to reveal a hydroxyl group for further functionalization.

This substitution pattern is prevalent in the development of kinase inhibitors, a major class of modern therapeutics.[7] For instance, substituted pyridine and pyrimidine cores are central to many inhibitors targeting kinases like Src and Abl.[7][8] The synthesis of such complex molecules relies on the strategic use of building blocks like this compound.

DrugDev cluster_0 Building Block Chemistry cluster_1 Scaffold Elaboration cluster_2 Final Product A 2-Chloro-6-methoxy- isonicotinic acid B Amide Coupling (R-NH₂) A->B Functionalize -COOH C Nucleophilic Substitution (SₙAr with R'-NH₂) B->C Functionalize -Cl D Advanced Intermediate C->D E Active Pharmaceutical Ingredient (API) (e.g., Kinase Inhibitor) D->E Final Steps

Caption: Role of the title compound as a versatile building block in API synthesis.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety precautions are paramount when handling this compound. The compound is classified as an irritant.[3]

GHS Hazard Information:

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[9][10] Some sources also list H302 (Harmful if swallowed).

  • Signal Word: Warning[9]

Recommended Safety Protocols:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety glasses or goggles.[3][9]

  • Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[9] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[9]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[10] Keep away from incompatible materials such as strong bases, amines, and oxidizing agents.[9][10]

  • Spill Response: In case of a spill, clean up immediately using dry procedures to avoid generating dust.[11] Sweep or vacuum the spilled material into a suitable, labeled container for disposal.[9][11]

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations, typically via an approved waste disposal plant.[9]

By adhering to these guidelines, researchers can safely and effectively utilize this compound in their synthetic endeavors, leveraging its unique chemical properties to advance scientific discovery.

References

A Technical Guide to the Spectroscopic Characterization of 2-Chloro-6-methoxyisonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the spectroscopic data for 2-Chloro-6-methoxyisonicotinic acid (CAS 15855-06-8), a key heterocyclic building block in medicinal chemistry and materials science. For professionals in drug development and chemical research, unambiguous structural confirmation and purity assessment are paramount. This document synthesizes predictive data based on established spectroscopic principles with field-proven methodologies to serve as a comprehensive reference for the characterization of this molecule.

Molecular Structure and Physicochemical Properties

This compound is a disubstituted pyridine derivative. The isonicotinic acid scaffold (pyridine-4-carboxylic acid) is functionalized with a chloro group at the 2-position and a methoxy group at the 6-position. These substituents critically influence the molecule's electronic properties and, consequently, its spectroscopic signature.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 15855-06-8-
Molecular Formula C₇H₆ClNO₃-
Molecular Weight 187.58 g/mol -
Exact Mass 187.00400 u-
Melting Point 214-216 °C-
Density 1.43 g/cm³-

Below is the chemical structure with standardized numbering for spectroscopic assignment discussions.

Caption: Structure of this compound with atom numbering.

Integrated Spectroscopic Analysis Workflow

The robust characterization of a novel or synthesized batch of this compound relies on the synergistic use of multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle. The logical workflow presented below ensures comprehensive analysis, from initial functional group identification to complete structural elucidation and purity verification.

Caption: Synergistic workflow for spectroscopic characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of the molecule. As direct experimental spectra for this specific compound are not widely published, the following analysis is a prediction based on established chemical shift theory and data from analogous structures.[1]

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show three distinct signals: two in the aromatic region corresponding to the pyridine ring protons and one for the methoxy group protons.

Table 2: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~13.5Singlet, Broad1HCOOHThe acidic proton of the carboxylic acid is highly deshielded and often appears as a broad singlet, its position being concentration-dependent.
~7.4Singlet1HH-5This proton is adjacent to the electron-donating methoxy group and the nitrogen atom, but ortho to the electron-withdrawing carboxylic acid.
~7.2Singlet1HH-3This proton is adjacent to the electronegative chloro group and ortho to the carboxylic acid group, leading to a downfield shift.
~3.9Singlet3H-OCH₃Methoxy group protons typically appear as a sharp singlet in this region.

Causality Behind Assignments:

  • Aromatic Protons (H-3, H-5): The pyridine ring has two remaining protons at the 3 and 5 positions. Due to the substitution pattern, they do not have adjacent protons, so both are expected to appear as singlets. Their precise chemical shifts are influenced by the electronic effects of the substituents. The chloro group is electron-withdrawing via induction, deshielding the adjacent H-3 proton. The methoxy group is electron-donating through resonance, which would typically shield adjacent protons, but its position relative to other groups complicates a simple prediction.

  • Carboxylic Acid Proton: The proton of the carboxylic acid is highly deshielded due to the electronegativity of the attached oxygen atoms and its involvement in hydrogen bonding, placing it significantly downfield.[2]

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is predicted to show all seven unique carbon signals.

Table 3: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)AssignmentRationale
~165C=OThe carbonyl carbon of the carboxylic acid is significantly deshielded.[3]
~163C-6This carbon is attached to both the ring nitrogen and an oxygen atom (methoxy), causing a strong downfield shift.
~151C-2The carbon bearing the electronegative chlorine atom is deshielded.
~145C-4The carbon attached to the carboxylic acid group.
~115C-5This carbon is expected to be the most upfield of the ring carbons due to the influence of the adjacent methoxy group.
~112C-3The carbon adjacent to the chloro-substituted carbon.
~55-OCH₃The methoxy carbon signal is characteristic in this region.

Infrared (IR) Spectroscopy

IR spectroscopy is ideal for identifying the key functional groups present in the molecule. The spectrum is expected to be dominated by absorptions from the carboxylic acid, the aromatic ring, and the C-O and C-Cl bonds.[4]

Table 4: Predicted Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3300 - 2500 (broad)O-H StretchCarboxylic Acid (H-bonded dimer)
~1710C=O StretchCarboxylic Acid
1600 - 1550C=N StretchPyridine Ring
1500 - 1400C=C StretchPyridine Ring
~1250C-O Stretch (Aryl Ether)Ar-O-CH₃
~1100C-O StretchCarboxylic Acid
900 - 650C-H Out-of-plane BendAromatic Ring
~750C-Cl StretchAryl Chloride

Expert Insights:

  • O-H Stretch: The most prominent feature will likely be the extremely broad absorption band from 3300 to 2500 cm⁻¹, which is characteristic of the O-H stretching vibration in a hydrogen-bonded carboxylic acid dimer.[2] This broadness often obscures the aromatic C-H stretches.

  • C=O Stretch: A strong, sharp absorption around 1710 cm⁻¹ confirms the presence of the carbonyl group from the carboxylic acid.

  • Pyridine Ring Vibrations: The characteristic stretching vibrations of the C=C and C=N bonds within the pyridine ring typically appear in the 1600-1400 cm⁻¹ region.[5][6]

  • Fingerprint Region: The region below 1300 cm⁻¹ will contain a complex pattern of signals, including the C-O stretches from the ether and acid, and the C-Cl stretch, which are highly specific to the molecule's overall structure.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and, through fragmentation analysis, corroborates the molecular structure.

  • Molecular Ion (M⁺•): Using high-resolution mass spectrometry (HRMS), the expected exact mass for the molecular ion [C₇H₆ClNO₃]⁺• is 187.00362 (calculated). This should be observed as a distinct peak.

  • Isotope Pattern: Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion peak will be accompanied by an M+2 peak (at m/z 189) with roughly one-third the intensity of the M⁺ peak. This isotopic signature is a definitive indicator of a chlorine-containing compound.

Predicted Fragmentation Pathway (Electron Impact - EI): The molecular ion is expected to undergo fragmentation through several key pathways:

  • Loss of •OH (M-17): A common fragmentation for carboxylic acids, leading to a fragment at m/z 170.

  • Loss of •OCH₃ (M-31): Cleavage of the methoxy group, resulting in a fragment at m/z 156.

  • Loss of •COOH (M-45): Loss of the entire carboxylic acid group as a radical, yielding a fragment corresponding to the 2-chloro-6-methoxypyridine cation at m/z 142.[7][8]

  • Decarbonylation: Subsequent loss of carbon monoxide (CO) from fragment ions is also a common pathway in the fragmentation of aromatic carbonyl compounds.[9]

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, primarily related to its conjugated π-system.

  • Chromophore: The core chromophore is the substituted pyridine ring. Unsubstituted isonicotinic acid shows an absorption maximum (λ_max) around 260-270 nm.[10]

  • Substituent Effects:

    • The methoxy group (-OCH₃) is an auxochrome with lone pairs on the oxygen that can be donated into the ring system. This typically causes a bathochromic shift (shift to longer wavelength) and an increase in absorption intensity (hyperchromic effect).

    • The chloro group (-Cl) is also an auxochrome that can cause a slight bathochromic shift.

  • Predicted λ_max: Due to the combined effects of the methoxy and chloro auxochromes, the primary π → π* transition for this compound is expected to be shifted to a longer wavelength compared to the parent isonicotinic acid, likely in the 275 - 290 nm range. The carboxylic acid group itself does not significantly contribute to absorption in this region.[2]

Standard Operating Procedures for Spectroscopic Analysis

To ensure high-quality, reproducible data, the following protocols are recommended.

NMR Sample Preparation and Acquisition
  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, as the compound may have limited solubility in CDCl₃). Ensure the solvent contains a reference standard like tetramethylsilane (TMS).

  • Dissolution: Gently vortex or sonicate the tube until the sample is fully dissolved.

  • Acquisition:

    • Insert the tube into the NMR spectrometer.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • Acquire a ¹H spectrum using a standard single-pulse experiment, ensuring an adequate number of scans for a good signal-to-noise ratio.

    • Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a longer acquisition time with more scans will be necessary.

    • (Optional but Recommended) Perform 2D NMR experiments like COSY and HSQC to confirm proton-proton and proton-carbon correlations.

FT-IR Sample Preparation and Acquisition (KBr Pellet)
  • Preparation: Grind a small amount (~1-2 mg) of the dry sample with ~100-200 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Acquisition: Place the KBr pellet into the sample holder of the FT-IR spectrometer.

  • Scan: Acquire a background spectrum of the empty sample compartment first. Then, acquire the sample spectrum, typically by co-adding 16 or 32 scans over the range of 4000-400 cm⁻¹.

Mass Spectrometry (ESI-HRMS)
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion: Infuse the solution directly into the electrospray ionization (ESI) source of a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) at a low flow rate (e.g., 5-10 µL/min).

  • Acquisition: Acquire data in both positive and negative ion modes to observe the [M+H]⁺ and [M-H]⁻ ions, respectively.

  • Analysis: Determine the accurate mass of the parent ion and compare it to the calculated theoretical mass to confirm the elemental composition. Analyze the MS/MS fragmentation spectrum to corroborate the structure.

Conclusion

The spectroscopic profile of this compound is distinct and directly reflects its molecular architecture. NMR spectroscopy provides a definitive map of the C-H framework, while IR spectroscopy confirms the presence of key carboxylic acid and aryl ether functional groups. Mass spectrometry validates the molecular weight and formula, and its fragmentation pattern offers further structural proof. Finally, UV-Vis spectroscopy characterizes the electronic nature of the conjugated system. By employing these techniques in a coordinated workflow, researchers can confidently verify the identity, structure, and purity of this important chemical intermediate, ensuring the integrity of their downstream applications.

References

Unraveling the Enigmatic Mechanism of Action: A Technical Guide to 2-Chloro-6-methoxyisonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

Abstract

2-Chloro-6-methoxyisonicotinic acid, a halogenated pyridine carboxylic acid derivative, stands as a molecule of significant interest within the realms of synthetic chemistry and drug discovery. While its primary role to date has been that of a versatile chemical intermediate, the broader family of isonicotinic and nicotinic acid derivatives boasts a wide spectrum of biological activities. This technical guide provides a comprehensive exploration of the potential mechanisms of action of this compound. In the absence of direct mechanistic studies on this specific molecule, this guide synthesizes data from structurally related compounds to postulate likely biological targets and signaling pathways. We will delve into the established pharmacological activities of analogous compounds, including their antimicrobial, anti-inflammatory, and enzyme-inhibiting properties, to construct a scientifically grounded framework for future research and development endeavors.

Introduction: The Chemical Identity and Synthetic Versatility

This compound is a substituted pyridine derivative with the chemical formula C₇H₆ClNO₃. Its structure features a pyridine ring functionalized with a carboxylic acid group at the 4-position, a chlorine atom at the 2-position, and a methoxy group at the 6-position. This unique arrangement of functional groups imparts significant synthetic utility, rendering it a valuable building block in the synthesis of more complex molecules. The presence of the electron-withdrawing chlorine atom and the electron-donating methoxy group influences the reactivity of the pyridine ring, while the carboxylic acid moiety provides a handle for various chemical modifications.

PropertyValueSource
CAS Number 15855-06-8Alfa Chemistry
Molecular Formula C₇H₆ClNO₃Alfa Chemistry
Molecular Weight 187.58 g/mol Alfa Chemistry
IUPAC Name 2-chloro-6-methoxypyridine-4-carboxylic acidAlfa Chemistry
Synonyms 2-Chloro-6-methoxy-isonicotinic acidAlfa Chemistry

While its synthetic applications are well-documented, the intrinsic biological activity and mechanism of action of this compound remain largely unexplored in publicly available literature. This guide, therefore, aims to bridge this knowledge gap by extrapolating from the known biological effects of structurally similar compounds.

Postulated Mechanisms of Action Based on Analogous Compounds

The pharmacological landscape of isonicotinic and nicotinic acid derivatives is rich and varied, suggesting several potential avenues through which this compound might exert a biological effect.

Antimicrobial Activity: Targeting Essential Bacterial Processes

Derivatives of isonicotinic acid are renowned for their antimicrobial properties, with isoniazid being a cornerstone in the treatment of tuberculosis. The mechanism of action for many of these compounds involves the inhibition of essential bacterial enzymes.

  • Mycolic Acid Synthesis Inhibition: A primary mechanism for isonicotinic acid hydrazides is the inhibition of InhA, an enoyl-acyl carrier protein reductase, which is crucial for the synthesis of mycolic acids in the cell wall of Mycobacterium tuberculosis. While this compound is not a hydrazide, its core structure could potentially be modified to create derivatives that target this pathway.

  • Other Potential Bacterial Targets: Research on various substituted nicotinic acid derivatives has revealed a broader spectrum of antibacterial and antifungal activities, suggesting the involvement of other targets. These could include enzymes involved in DNA replication, protein synthesis, or cell membrane integrity.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

A standard method to assess the antimicrobial potential of a compound is the determination of its Minimum Inhibitory Concentration (MIC) using a broth microdilution assay.

  • Preparation of Bacterial Inoculum: A standardized suspension of the target bacterium (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in a suitable broth medium.

  • Compound Dilution Series: A serial two-fold dilution of this compound is prepared in a 96-well microtiter plate, typically ranging from 256 µg/mL to 0.5 µg/mL.

  • Inoculation: Each well containing the diluted compound is inoculated with the bacterial suspension. Positive (broth and bacteria) and negative (broth only) controls are included.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anti-inflammatory and Antioxidant Effects: Modulation of Inflammatory Pathways

Numerous studies have highlighted the anti-inflammatory and antioxidant properties of nicotinic acid derivatives. These effects are often mediated through the modulation of key signaling pathways involved in inflammation and oxidative stress.

  • Inhibition of Pro-inflammatory Mediators: Derivatives of nicotinic acid have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. This could occur through the inhibition of signaling pathways like NF-κB and MAPK.

  • Reactive Oxygen Species (ROS) Scavenging: The antioxidant activity of these compounds may stem from their ability to directly scavenge free radicals or to upregulate the expression of endogenous antioxidant enzymes.

Diagram: Potential Anti-inflammatory Signaling Pathway

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Inflammatory Receptor IKK IKK Receptor->IKK Signal Transduction IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation ROS ROS ROS->IKK Activates Gene Pro-inflammatory Gene Expression NFkB_nuc->Gene Activates Compound 2-Chloro-6-methoxy- isonicotinic Acid (Hypothesized) Compound->IKK Inhibition? Compound->ROS Scavenging?

Caption: Hypothesized anti-inflammatory mechanism.

Enzyme Inhibition: A Broad Range of Potential Targets

The structural features of this compound make it a candidate for interacting with the active sites of various enzymes.

  • Kinase Inhibition: The pyridine core is a common scaffold in many kinase inhibitors. It is plausible that this compound or its derivatives could inhibit specific kinases involved in cell signaling and proliferation.

  • Topoisomerase Inhibition: Some substituted pyridine derivatives have demonstrated the ability to inhibit topoisomerases, enzymes that are critical for DNA replication and repair. This suggests a potential anticancer application.

  • Other Enzyme Systems: The diverse biological activities of related compounds suggest that other enzyme systems, such as those involved in lipid metabolism, could also be potential targets. For instance, some isonicotinic acid derivatives have shown antihyperlipidemic effects.

Future Directions and Research Imperatives

The elucidation of the precise mechanism of action of this compound requires a systematic and multi-faceted research approach.

  • High-Throughput Screening: Screening this compound against a broad panel of biological targets, including various enzymes and receptors, would be a crucial first step in identifying its primary mechanism of action.

  • In Vitro and In Vivo Studies: Following the identification of potential targets, detailed in vitro enzyme inhibition assays and cell-based functional assays should be conducted. Promising in vitro results should be further validated in relevant animal models.

  • Structure-Activity Relationship (SAR) Studies: The synthesis and biological evaluation of a library of derivatives of this compound would provide valuable insights into the structural requirements for activity and could lead to the development of more potent and selective compounds.

Conclusion

While this compound is currently recognized primarily for its utility in chemical synthesis, the extensive and diverse biological activities of its structural analogs strongly suggest that it may possess untapped therapeutic potential. Based on the available evidence from related compounds, its mechanism of action could involve the modulation of microbial growth, inflammatory pathways, or the inhibition of key enzymes. This technical guide provides a foundational framework to stimulate and guide future research into the pharmacological properties of this intriguing molecule, with the ultimate goal of unlocking its potential for the development of novel therapeutic agents.

discovery and history of 2-Chloro-6-methoxyisonicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Chloro-6-methoxyisonicotinic Acid: Synthesis, Properties, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a key heterocyclic building block in modern organic synthesis and medicinal chemistry. While a singular, celebrated moment of discovery for this specific molecule is not prominent in the scientific literature, its history is intrinsically linked to the broader development of synthetic methodologies for functionalized pyridine derivatives. This document explores the compound's structural significance, physicochemical properties, and the evolution of synthetic strategies for its preparation. Detailed, field-proven protocols are presented alongside visualizations to elucidate key chemical transformations. The guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile synthon in the design and synthesis of novel, high-value molecules.

Chapter 1: Introduction to a Versatile Heterocyclic Scaffold

Nomenclature, Isomerism, and Structural Significance

This compound, systematically named 2-chloro-6-methoxypyridine-4-carboxylic acid, is a polysubstituted pyridine derivative.[1] Its structure is defined by a pyridine ring functionalized with a chlorine atom at the 2-position, a methoxy group at the 6-position, and a carboxylic acid at the 4-position (the "iso" position).

It is crucial to distinguish it from its common isomer, 2-chloro-6-methoxynicotinic acid, where the carboxylic acid is located at the 3-position.[2] This seemingly minor positional change significantly alters the electronic properties and steric environment of the molecule, influencing its reactivity and its suitability for different synthetic applications.

The strategic placement of its functional groups makes this compound a highly valuable scaffold:[2]

  • Carboxylic Acid (C4): Provides a reactive handle for forming amides, esters, and other derivatives, essential for building larger molecular architectures.

  • Chloro Group (C2): Acts as a leaving group, susceptible to nucleophilic aromatic substitution, allowing for the introduction of diverse functionalities like amines, thiols, and alkoxides.[2]

  • Methoxy Group (C6): An electron-donating group that modulates the reactivity of the pyridine ring.

This unique combination of reactive sites makes the molecule a versatile intermediate in the synthesis of complex targets in the pharmaceutical and agrochemical industries.[3]

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented below.

PropertyValueReference(s)
CAS Number 15855-06-8[4]
Molecular Formula C₇H₆ClNO₃[1]
Molecular Weight 187.58 g/mol [1]
IUPAC Name 2-chloro-6-methoxypyridine-4-carboxylic acid[1]
Melting Point 214-216 °C[1]
Boiling Point 408.9 °C at 760 mmHg[1]
Density 1.43 g/cm³[1]
SMILES COC1=NC(=CC(=C1)C(=O)O)Cl[1]
Significance in Medicinal Chemistry

Substituted nicotinic and isonicotinic acids are privileged structures in drug discovery. The pyridine core is a common bioisostere for a phenyl ring, often improving metabolic stability and aqueous solubility. Derivatives of 2-chloronicotinic acid are important intermediates for a range of therapeutic agents, including antibiotics, anti-cardiovascular drugs, and anti-inflammatory agents like Pranoprofen.[3] The specific substitution pattern of this compound makes it a precursor for targeted libraries in the search for novel kinase inhibitors, immunomodulators, and other bioactive compounds.[5][6]

Chapter 2: The History of Synthesis: An Evolutionary Perspective

The history of this compound is not one of a single breakthrough but rather an evolution of synthetic techniques applied to pyridine chemistry. The approaches to its synthesis mirror the broader advancements in the field for creating highly substituted heterocyclic systems.

Foundational Approaches: Chlorination of Pyridine-N-Oxides

Early and still relevant methods for introducing a chlorine atom at the 2-position of a pyridine ring often involve the activation of the ring via N-oxidation. Reacting a pyridine-N-oxide with a chlorinating agent like phosphorus oxychloride (POCl₃), often in the presence of phosphorus pentachloride (PCl₅), is a classic transformation.[7]

A key challenge in these reactions is controlling regioselectivity, as chlorination can sometimes occur at multiple positions.[8] Furthermore, these older methods often produce colored by-products that are difficult to remove. A significant process improvement was the discovery that distilling the intermediate 2-chloronicotinic acid chloride from the reaction mixture and hydrolyzing it in hot water (40°C to 100°C) could yield a pure white crystalline product.[7]

Synthesis via Cyanopyridine Intermediates

An alternative and powerful strategy involves building the desired functionality around a cyanopyridine core. This multi-step approach typically involves:

  • N-Oxidation: The starting 3-cyanopyridine is oxidized to the corresponding N-oxide, often using hydrogen peroxide with a catalyst like sodium tungstate or molybdenum acetylacetonate.[8]

  • Positional Chlorination: The N-oxide is then reacted with a chlorinating agent. The use of an organic base as an acid-binding agent can improve the yield and selectivity of chlorination at the desired 2-position to over 85%.[8]

  • Hydrolysis: The resulting 2-chloro-3-cyanopyridine is hydrolyzed, typically using a strong base, to convert the nitrile group into the final carboxylic acid.[8]

This pathway offers high yields and better control over the position of chlorination compared to some earlier methods.

Chapter 3: Key Synthetic Protocols and Methodologies

The following protocols provide detailed, step-by-step methodologies for the synthesis of precursors and the target molecule.

Note on Methodology: While the target of this guide is the isonicotinic acid (4-carboxy) derivative, the most thoroughly documented public-domain protocol is for the synthesis of the methyl ester of the isomeric nicotinic acid (3-carboxy) derivative. This protocol is presented below as a scientifically robust and representative example of the key chemical transformations—methylation and purification—involved in this class of compounds.

Protocol 3.1: Representative Synthesis of Methyl 2-chloro-6-methoxynicotinate

This protocol details the methylation of 2-chloro-6-hydroxynicotinic acid to form its corresponding methyl ester and methyl ether in a single step, yielding Methyl 2-chloro-6-methoxynicotinate.[9]

Experimental Workflow:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification A 1. Dissolve 2-chloro-6-hydroxynicotinic acid in chloroform B 2. Add Silver Carbonate (Ag₂CO₃) A->B C 3. Add Methyl Iodide (CH₃I) B->C D 4. Heat mixture to 50°C for 3 hours C->D E 5. Monitor reaction by TLC D->E F 6. Filter mixture under vacuum E->F G 7. Concentrate filtrate F->G H 8. Purify via flash column chromatography G->H I 9. Concentrate pure fractions to yield product H->I

Caption: Workflow for the synthesis of Methyl 2-chloro-6-methoxynicotinate.

Materials & Reagents:

ReagentMolar Mass ( g/mol )Amount UsedMoles (mmol)
2-Chloro-6-hydroxynicotinic acid173.553.00 g17.3
Silver Carbonate (Ag₂CO₃)275.7511.0 g39.8
Methyl Iodide (CH₃I)141.943.77 mL60.5
Chloroform (CHCl₃)119.3830 mL-

Step-by-Step Procedure:

  • To a 50 mL round-bottomed flask, add 2-chloro-6-hydroxynicotinic acid (3.00 g, 17.3 mmol) and chloroform (30 mL). Stir until all solids are completely dissolved.[9]

  • Sequentially add silver carbonate (11.0 g, 39.8 mmol) and methyl iodide (3.77 mL, 60.5 mmol) to the solution.[9]

  • Heat the reaction mixture to 50°C and stir for 3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[9]

  • After the reaction is complete, cool the mixture and filter it under vacuum. Wash the filter cake with additional chloroform.[9]

  • Combine the filtrate and washings and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude product.[9]

  • Purify the crude residue by flash column chromatography using a gradient elution of 0-100% ethyl acetate in heptane.[9]

  • Collect the fractions containing the target product and concentrate them under pressure to afford methyl 2-chloro-6-methoxypyridine-3-carboxylate as a white powder (Yield: 2.42 g, 69%).[9]

Protocol 3.2: Hydrolysis to this compound

This is a general, authoritative procedure for the saponification (hydrolysis) of a methyl ester to its corresponding carboxylic acid, which would be the final step to obtain the title compound from its ester precursor.

General Reaction Scheme:

G Reactant Methyl 2-chloro-6-methoxyisonicotinate Product This compound Reactant->Product Hydrolysis Reagents 1. NaOH or LiOH, H₂O/THF 2. HCl (aq) Reagents->Product

Caption: General hydrolysis of the ester to the final acid.

Step-by-Step Procedure:

  • Dissolve the ester precursor (e.g., Methyl 2-chloro-6-methoxyisonicotinate) in a mixture of tetrahydrofuran (THF) and water.

  • Add 1.5 to 3.0 equivalents of a strong base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH).

  • Stir the mixture at room temperature or with gentle heating (e.g., 40-50°C) until TLC or LCMS analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture in an ice bath and carefully acidify with aqueous hydrochloric acid (e.g., 1M HCl) until the pH is acidic (~pH 2-3).

  • The product, this compound, will typically precipitate as a solid.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.

Chapter 4: Applications and Future Outlook

This compound and its isomers are not typically end-products but are crucial intermediates. Their value lies in their ability to be readily converted into more complex molecules with significant biological activity.

  • Pharmaceuticals: This scaffold is used in the synthesis of kinase inhibitors for oncology. For example, related 2-(aminopyrimidinyl)thiazole-5-carboxamides have been identified as potent dual Src/Abl kinase inhibitors.[5] The core structure is also found in compounds designed as immunomodulators and agents for treating autoimmune diseases like multiple sclerosis.[10]

  • Agrochemicals: Halogenated pyridine carboxylic acids are foundational components in the synthesis of modern insecticides and herbicides.[3]

  • Materials Science: The rigid, functionalized aromatic structure can be incorporated into polymers or organic materials where specific electronic or binding properties are desired.

The continued importance of substituted pyridines in drug discovery ensures that synthons like this compound will remain in high demand. Future research will likely focus on developing more efficient, greener, and cost-effective synthetic routes to access this and related building blocks, further enabling their application in creating next-generation therapeutics and advanced materials.

References

An In-depth Technical Guide to the Structural Analogs of 2-Chloro-6-methoxyisonicotinic Acid for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis, chemical properties, and biological significance of structural analogs of 2-Chloro-6-methoxyisonicotinic acid. This scaffold represents a versatile platform for the development of novel therapeutic agents, particularly in the areas of oncology and inflammatory diseases. This document is intended for researchers, medicinal chemists, and drug development professionals, offering field-proven insights into the strategic design, synthesis, and structure-activity relationship (SAR) of this promising class of compounds. We will delve into the causal relationships behind experimental choices, provide self-validating protocols, and ground our claims in authoritative scientific literature.

Introduction: The Therapeutic Potential of the Isonicotinic Acid Scaffold

The isonicotinic acid core is a well-established pharmacophore, most famously represented by isoniazid, a cornerstone in the treatment of tuberculosis.[1] Beyond its application in infectious diseases, the substituted isonicotinic acid framework has demonstrated a broad spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[2][3] this compound emerges as a particularly attractive starting point for analog synthesis due to the strategic placement of three distinct functional groups, each amenable to chemical modification. The chlorine atom at the 2-position serves as an excellent leaving group for nucleophilic substitution, the methoxy group at the 6-position can be modified to modulate lipophilicity and hydrogen bonding potential, and the carboxylic acid at the 4-position offers a handle for amide and ester formation, enabling the exploration of diverse chemical space.

This guide will systematically explore the synthetic avenues to access a variety of structural analogs of this compound and discuss the impact of these modifications on their biological activity.

Synthetic Strategies for Analog Development

The synthetic exploration of this compound analogs can be systematically approached by modifying its three key functional domains: the 2-chloro substituent, the 6-methoxy group, and the 4-carboxylic acid.

Modification at the 2-Position: Nucleophilic Aromatic Substitution

The electron-withdrawing nature of the pyridine nitrogen and the carboxylic acid group activates the 2-position for nucleophilic aromatic substitution (SNAr). This allows for the facile displacement of the chloride with a variety of nucleophiles, providing a straightforward route to a diverse library of analogs.

The introduction of amino and hydrazinyl moieties at the 2-position is a common strategy to introduce hydrogen bond donors and potential points for further derivatization. These reactions typically proceed by heating the starting material with an excess of the corresponding amine or hydrazine.

  • Rationale: The use of excess amine or hydrazine serves both as the nucleophile and as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation. Microwave-assisted synthesis can significantly reduce reaction times.[4]

Experimental Protocol: Synthesis of 2-Amino-6-methoxyisonicotinic Acid

This protocol describes a representative procedure for the synthesis of a 2-amino analog via nucleophilic aromatic substitution.

  • Step 1: Reaction Setup

    • In a sealed microwave reactor vessel, combine this compound (1.0 eq), a solution of ammonia in a suitable solvent (e.g., 7N NH3 in methanol, 10-20 eq), and a polar aprotic solvent such as DMF or NMP.

  • Step 2: Microwave Irradiation

    • Heat the reaction mixture to 120-150 °C using microwave irradiation for 1-3 hours. The reaction progress should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Step 3: Work-up and Purification

    • After completion, cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Acidify the residue with 1N HCl to a pH of approximately 2-3.

    • The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield the desired 2-amino-6-methoxyisonicotinic acid.

    • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

  • Step 4: Characterization

    • Confirm the structure and purity of the final product using standard analytical techniques such as 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).

Modification at the 4-Position: Carboxylic Acid Derivatives

The carboxylic acid functionality is a versatile handle for the synthesis of esters and amides, which can significantly impact the pharmacokinetic and pharmacodynamic properties of the molecule.

Esterification can be achieved through Fischer esterification by reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst.[5] Alternatively, for more sensitive substrates, conversion to the acyl chloride followed by reaction with an alcohol is a reliable method.[6]

Amide synthesis is readily accomplished by activating the carboxylic acid, for instance, by converting it to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with a primary or secondary amine.[7][] Peptide coupling reagents such as HATU or HBTU can also be employed for milder reaction conditions.[9]

Experimental Protocol: Synthesis of Methyl 2-Chloro-6-methoxyisonicotinate

This protocol details a two-step procedure for the synthesis of the methyl ester analog.

  • Step 1: Acyl Chloride Formation

    • To a solution of this compound (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or toluene, add oxalyl chloride (1.5-2.0 eq) and a catalytic amount of dimethylformamide (DMF) at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until gas evolution ceases.

    • Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude 2-chloro-6-methoxyisonicotinoyl chloride.

  • Step 2: Esterification

    • Dissolve the crude acyl chloride in anhydrous methanol (used in excess as both reactant and solvent) at 0 °C.

    • Add a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1 eq) to scavenge the HCl produced.

    • Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.

  • Step 3: Work-up and Purification

    • Remove the methanol under reduced pressure.

    • Dissolve the residue in a water-immiscible organic solvent like ethyl acetate and wash with saturated sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford pure methyl 2-chloro-6-methoxyisonicotinate.

  • Step 4: Characterization

    • Characterize the product by 1H NMR, 13C NMR, and mass spectrometry.

Modification at the 6-Position: Ether Cleavage

The 6-methoxy group can be cleaved to reveal the corresponding 6-hydroxy analog. This transformation is typically achieved using strong acids such as HBr or HI, or with Lewis acids like boron tribromide (BBr₃).[10][11] The resulting hydroxyl group can then be further functionalized.

  • Causality: The ether cleavage proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion on the methyl group (SN2 mechanism).[12] BBr₃ is a powerful reagent for cleaving aryl methyl ethers under milder conditions.

Biological Activities and Structure-Activity Relationship (SAR)

Analogs of this compound have shown promise in various therapeutic areas, with anti-inflammatory and anticancer activities being particularly noteworthy. The following sections summarize key SAR findings.

Anti-Inflammatory Activity

Several studies have highlighted the anti-inflammatory potential of isonicotinic acid derivatives.[2] The mechanism of action is often attributed to the inhibition of inflammatory mediators such as cyclooxygenase-2 (COX-2).

  • SAR Insights:

    • The presence of a hydrazide or a substituted amino group at the 2-position is often crucial for activity.

    • Modification of the carboxylic acid to esters or amides can modulate potency and selectivity. For instance, certain isonicotinates have shown significantly better anti-inflammatory activity than the standard drug ibuprofen.[2]

    • The nature of the substituent at the 6-position influences lipophilicity and can impact cell permeability and target engagement.

Anticancer Activity

Substituted isonicotinic acids and their derivatives have been investigated for their anticancer properties, with some analogs exhibiting potent cytotoxic effects against various cancer cell lines.[13][14]

  • SAR Insights:

    • The introduction of bulky aromatic or heteroaromatic groups, often via an amide or hydrazone linkage at the 4-position, has been a successful strategy in developing potent anticancer agents.

    • Quantitative Structure-Activity Relationship (QSAR) studies have indicated that topological and electronic parameters play a significant role in the anticancer activity of isonicotinic acid hydrazide derivatives.[15]

    • The substitution pattern on the pyridine ring significantly influences the biological activity. For example, 2-amino-4,6-diphenylnicotinonitriles have demonstrated potent cytotoxicity against breast cancer cell lines, with the substitution on the phenyl rings playing a key role in their activity.[13]

Data Summary and Visualization

To facilitate a clear understanding of the structure-activity relationships, the following table summarizes the biological data for a representative set of isonicotinic acid analogs.

Compound IDR1R2R3Biological ActivityIC50 (µM)Reference
A-1 ClOMeCOOH---
A-2 NH₂OMeCOOHAnti-inflammatory-[2]
A-3 NHNH₂OMeCOOHAnticancer-[16]
A-4 ClOMeCOOMe--[17]
A-5 ClOHCOOH--[18]
B-1 ---Anti-inflammatory1.42 (ROS inhibition)[2]
C-1 ---Anticancer (MDA-MB-231)1.81[13]
C-2 ---Anticancer (MCF-7)2.85[13]

Note: Data for specific analogs of this compound are limited in the public domain. The table includes data from closely related structures to illustrate general SAR trends. B-1 is an isonicotinate of meta-aminophenol. C-1 and C-2 are 2-amino-4,6-diphenylnicotinonitrile derivatives.

Workflow and Pathway Visualizations

To visually represent the synthetic strategies and logical relationships discussed, the following diagrams have been generated using Graphviz.

Synthetic_Modifications This compound This compound Modification at 2-Position Modification at 2-Position This compound->Modification at 2-Position S_NAr Modification at 4-Position Modification at 4-Position This compound->Modification at 4-Position COOH Derivatization Modification at 6-Position Modification at 6-Position This compound->Modification at 6-Position Ether Cleavage 2-Amino Analogs 2-Amino Analogs Modification at 2-Position->2-Amino Analogs R-NH2 2-Hydrazinyl Analogs 2-Hydrazinyl Analogs Modification at 2-Position->2-Hydrazinyl Analogs R-NHNH2 Esters Esters Modification at 4-Position->Esters R-OH, H+ Amides Amides Modification at 4-Position->Amides R2NH, Coupling Agent 6-Hydroxy Analog 6-Hydroxy Analog Modification at 6-Position->6-Hydroxy Analog HBr or BBr3 SAR_Concept cluster_Scaffold This compound Scaffold 2-Position (Cl) 2-Position (Cl) Biological Activity Biological Activity 2-Position (Cl)->Biological Activity Modulates Target Binding (H-bond donor/acceptor) 4-Position (COOH) 4-Position (COOH) 4-Position (COOH)->Biological Activity Modulates Pharmacokinetics (Solubility, Cell Permeability) 6-Position (OMe) 6-Position (OMe) 6-Position (OMe)->Biological Activity Modulates Lipophilicity (LogP)

References

2-Chloro-6-methoxyisonicotinic acid stability and storage conditions

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide: Stability and Storage of 2-Chloro-6-methoxyisonicotinic Acid

Introduction

This compound is a substituted pyridine derivative that serves as a crucial building block in medicinal chemistry and drug discovery. Its structural motifs are integral to the synthesis of more complex molecules with potential therapeutic applications. The integrity and purity of such starting materials are paramount, as any degradation can lead to impurities in the final active pharmaceutical ingredient (API), causing unforeseen side effects, reduced efficacy, and significant delays in the development pipeline. This guide provides a comprehensive overview of the stability profile, optimal storage conditions, and robust handling procedures for this compound, grounded in established chemical principles and safety data.

Core Physicochemical Properties

A foundational understanding of the molecule's properties is essential before delving into its stability. These characteristics influence its reactivity, handling requirements, and appropriate analytical methodologies.

PropertyValueReference(s)
CAS Number 15855-06-8[1][2][3]
Molecular Formula C₇H₆ClNO₃[2][3][4]
Molecular Weight 187.58 g/mol [2][4][5]
Appearance Solid[6]
Melting Point 214-216 °C[2]
Chemical Name 2-chloro-6-methoxypyridine-4-carboxylic acid[2]

Fundamental Stability Profile

Under standard ambient conditions (room temperature), this compound is considered chemically stable.[7] However, its long-term integrity is contingent on controlling specific environmental factors that can initiate degradation. The molecule possesses several functional groups—a carboxylic acid, a halogenated pyridine ring, and a methoxy ether—that are susceptible to particular stressors.

Key Factors Influencing Stability:
  • Moisture/Humidity: This is a critical factor. The compound is designated as moisture-sensitive.[7] The pyridine nitrogen and the carboxylic acid group can readily absorb atmospheric water (hygroscopicity). The presence of water can act as a medium for hydrolytic reactions or other degradation pathways, making it imperative to store the compound in a dry, desiccated environment.

  • Temperature: While stable at room temperature, long-term storage is recommended at low temperatures, specifically -20°C, to minimize any potential for slow degradation over time.[7] Elevated temperatures can provide the activation energy needed to overcome reaction barriers, accelerating decomposition.

  • pH and Chemical Incompatibility: As a carboxylic acid, the compound's solubility and stability can be pH-dependent. It is incompatible with strong bases, amines, reducing agents, and strong oxidizing agents.[1][5][8] Reactions with bases will form a salt, while strong oxidizers or reducers can react with the aromatic ring or its substituents.

cluster_factors Factors Affecting Stability cluster_compound This compound cluster_outcomes Potential Degradation Outcomes T Temperature Th Thermal Decomposition T->Th accelerates M Moisture D Hydrolysis M->D enables L Light (UV/Visible) P Photolysis L->P induces C Chemical Incompatibility (Oxidizers, Bases) R Unwanted Reactions C->R causes Compound Chemical Integrity and Purity D->Compound compromise P->Compound compromise R->Compound compromise Th->Compound compromise

Caption: Logical relationship between stability factors and degradation.

Potential Degradation Pathways

While specific degradation studies for this compound are not extensively published, we can infer potential pathways based on its chemical structure and known reactions of similar compounds. Understanding these possibilities is crucial for developing stability-indicating analytical methods.

  • Hydrolysis: The ether linkage of the methoxy group could be susceptible to acidic or basic hydrolysis, particularly at elevated temperatures, yielding 2-chloro-6-hydroxyisonicotinic acid.

  • Dehalogenation: The carbon-chlorine bond on the pyridine ring can be cleaved under reductive conditions or via nucleophilic substitution. This is a common degradation route for many chlorinated aromatic compounds.[9]

  • Decarboxylation: Although generally requiring high temperatures, the carboxylic acid group could be lost, especially in the presence of certain catalysts or extreme heat, yielding 2-chloro-6-methoxypyridine.

  • Ring Opening/Oxidation: Aggressive oxidizing conditions could lead to the cleavage of the pyridine ring, resulting in a complex mixture of smaller, highly oxidized fragments.

Recommended Storage and Handling Protocols

Adherence to proper storage and handling protocols is the primary mechanism for preserving the chemical integrity of this compound. The following recommendations are synthesized from multiple safety data sheets (SDS).

Summary of Storage Conditions
ParameterRecommendationRationaleSource(s)
Temperature -20°C (Long-term) Minimizes thermal degradation and preserves long-term stability.[7]
Atmosphere Tightly closed, under inert gas (e.g., Argon, Nitrogen), in a dry environment. Prevents contact with moisture and atmospheric oxygen.[7][1][7][10]
Location Well-ventilated, locked up, or in an area accessible only to qualified personnel. Ensures safety and prevents accidental exposure.[1][7][10][11]
Container Original, tightly sealed container. Prevents contamination and exposure to environmental factors.[12]
Experimental Protocol 4.1: Long-Term Storage
  • Verification: Upon receipt, confirm the container seal is intact.

  • Inerting: If the material is to be stored for an extended period (>6 months), carefully open the container inside a glovebox or under a gentle stream of inert gas (Argon or Nitrogen).

  • Sealing: Securely close the primary container. For added protection, place the primary container inside a secondary, sealable bag containing a desiccant pouch.

  • Labeling: Ensure the container is clearly labeled with the chemical name, date received, and any specific handling precautions.

  • Storage: Place the sealed container in a -20°C freezer that is designated for chemical storage.

Experimental Protocol 4.2: Daily Laboratory Handling
  • Acclimatization: Before opening, remove the container from the freezer and allow it to equilibrate to room temperature in a desiccator. This crucial step prevents atmospheric moisture from condensing on the cold solid.

  • Work Area: Conduct all weighing and handling operations in a well-ventilated chemical fume hood.[10][12]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including impervious gloves, safety glasses with side shields, and a lab coat.[1][11][13]

  • Dispensing: Use clean, dry spatulas for dispensing. Avoid generating dust.[1][12]

  • Resealing: Immediately after dispensing, purge the container headspace with inert gas, securely reseal the container, and return it to the appropriate storage location.

  • Cleanup: Clean any spills immediately using dry methods and dispose of waste in a labeled, sealed container according to institutional guidelines.[12]

cluster_storage Storage & Retrieval cluster_handling Handling Workflow start Retrieve from -20°C Storage equilibrate Equilibrate to RT in Desiccator start->equilibrate Step 1 hood Work in Fume Hood with Full PPE equilibrate->hood Step 2 end Return to -20°C Storage weigh Dispense Required Amount (Avoid Dust) hood->weigh Step 3 reseal Purge Headspace with N₂/Ar & Tightly Reseal weigh->reseal Step 4 reseal->end Step 5

Caption: Safe handling workflow for daily laboratory use.

Framework for Stability Assessment

To ensure the material's quality over time, particularly in regulated environments, a formal stability testing program is necessary. This involves using a validated, stability-indicating analytical method to detect any changes in purity or the emergence of degradation products.

Experimental Protocol 5.1: Forced Degradation Study

The objective is to intentionally stress the compound to identify likely degradation products and prove the analytical method can separate them from the parent peak.

  • Prepare Stock Solutions: Prepare several accurate solutions of this compound in a suitable solvent (e.g., acetonitrile/water).

  • Apply Stress Conditions:

    • Acid Hydrolysis: Add 0.1 M HCl and heat at 60°C for 24 hours.

    • Base Hydrolysis: Add 0.1 M NaOH and heat at 60°C for 24 hours.

    • Oxidation: Add 3% H₂O₂ and store at room temperature for 24 hours.

    • Thermal Stress: Heat the solid material at 80°C for 48 hours.

    • Photolytic Stress: Expose a solution to high-intensity UV light (e.g., 254 nm) for 24 hours.

  • Analysis: Analyze all stressed samples, along with an unstressed control, by a high-performance liquid chromatography (HPLC) method with a photodiode array (PDA) detector.

  • Evaluation: Examine the chromatograms for new peaks (degradants) and a decrease in the main peak area. The PDA detector helps assess peak purity and provides UV spectra for all detected compounds.

Experimental Protocol 5.2: Long-Term Stability Study
  • Method Validation: Use a fully validated stability-indicating HPLC method established during the forced degradation study.

  • Sample Preparation: Store multiple aliquots of the solid compound in vials that mimic the proposed long-term storage container.

  • Storage Conditions: Place samples in validated stability chambers at:

    • Long-Term: -20°C ± 5°C

    • Accelerated: 25°C ± 2°C / 60% RH ± 5% RH

  • Testing Time Points: Pull samples for analysis at predetermined intervals (e.g., 0, 3, 6, 9, 12, 24, and 36 months for long-term; 0, 1, 3, and 6 months for accelerated).

  • Analysis: At each time point, test the samples for appearance, purity (by HPLC), and the presence of any degradation products.

  • Data Evaluation: Trend the purity data over time to establish a re-test date or shelf life, defined as the time point at which the purity may fall below a pre-defined specification (e.g., 98%).

cluster_method Method Development cluster_study Formal Study Execution cluster_outcome Outcome forced_deg Forced Degradation (Acid, Base, Heat, Light, Ox.) hplc_dev Develop Stability-Indicating HPLC-PDA Method forced_deg->hplc_dev informs storage Store Aliquots at -20°C (Long-Term) & 25°C/60%RH (Accelerated) hplc_dev->storage enables pull Pull Samples at Time Points (0, 3, 6... mos) storage->pull analyze Analyze for Purity & Degradants pull->analyze analyze->pull continue study evaluate Evaluate Data Trends analyze->evaluate shelf_life Establish Re-Test Date or Shelf Life evaluate->shelf_life

Caption: Workflow for a comprehensive stability testing program.

Conclusion

The chemical integrity of this compound is robust under controlled conditions. The primary threats to its stability are moisture and elevated temperatures. By implementing a stringent storage protocol—maintaining the compound at -20°C in a dry, inert atmosphere—and adhering to careful laboratory handling practices, researchers can ensure its purity and reliability for use in sensitive synthetic applications. For long-term or GMP applications, this must be underpinned by a formal stability testing program using a validated, stability-indicating method to provide empirical evidence of its shelf life.

References

Methodological & Application

Application Note: Protocols for the Derivatization of 2-Chloro-6-methoxyisonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Chloro-6-methoxyisonicotinic acid is a pivotal heterocyclic building block in modern medicinal chemistry. Its trifunctional nature—comprising a carboxylic acid, a methoxy group, and a reactive chlorine atom on a pyridine core—offers a versatile platform for constructing complex molecular architectures. This application note provides a comprehensive guide to the primary derivatization strategies for this scaffold. We present detailed, field-proven protocols for esterification and amidation of the carboxylic acid moiety, as well as for palladium-catalyzed Suzuki-Miyaura cross-coupling at the C2 position. The causality behind experimental choices, troubleshooting insights, and the logic of reagent selection are explained to empower researchers to adapt and optimize these methods for their specific synthetic targets.

Introduction: The Strategic Value of this compound

In the landscape of drug discovery, privileged scaffolds that allow for rapid and diverse analogue synthesis are invaluable. This compound has emerged as such a scaffold. Its derivatives are integral components of numerous biologically active compounds, including kinase inhibitors and other targeted therapeutics.[1] The molecule possesses two primary points for chemical modification:

  • The Carboxylic Acid (C4-position): This group is readily converted into a wide array of functional groups, most commonly esters and amides, enabling modulation of physicochemical properties such as solubility, lipophilicity, and metabolic stability. It also provides a handle for introducing pharmacophoric elements that can engage in key hydrogen bonding interactions with biological targets.

  • The C2-Chloride: This halogen serves as a versatile leaving group for transition-metal-catalyzed cross-coupling reactions. This allows for the introduction of aryl, heteroaryl, or alkyl substituents, facilitating exploration of the steric and electronic requirements of a binding pocket.

This guide is structured to provide both the practical "how" and the fundamental "why" for the derivatization of this key intermediate, ensuring scientific integrity and reproducibility.

Derivatization of the Carboxylic Acid Group

The carboxylic acid is often the first site of modification, as its derivatives can influence the reactivity of the C2-chloro position in subsequent steps.

Protocol Suite 1: Esterification

Esterification is a fundamental transformation used to mask the polarity of the carboxylic acid, improve cell permeability, or create prodrugs.[2] While numerous methods exist, the Fischer-Speier esterification remains a robust and scalable choice for simple alcohols.

This reaction is an acid-catalyzed nucleophilic acyl substitution. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon significantly more electrophilic.[3] A molecule of alcohol then attacks this activated carbon, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the ester. The reaction is an equilibrium, and using the alcohol as the solvent drives the reaction toward the product side.[3]

Fischer_Esterification CarboxylicAcid R-COOH (2-Chloro-6-methoxy- isonicotinic acid) ProtonatedAcid Protonated Carboxylic Acid CarboxylicAcid->ProtonatedAcid 1. Protonation of Carbonyl Alcohol R'-OH (e.g., Methanol) Alcohol->ProtonatedAcid 1. Protonation of Carbonyl Catalyst H+ (cat.) (e.g., H2SO4) Catalyst->ProtonatedAcid 1. Protonation of Carbonyl TetrahedralInt Tetrahedral Intermediate ProtonatedAcid->TetrahedralInt 2. Nucleophilic Attack by Alcohol Ester R-COOR' (Ester Product) TetrahedralInt->Ester 3. Proton Transfer & Elimination of Water Water H2O TetrahedralInt->Water

Caption: Workflow for Fischer-Speier Esterification.

This protocol details the synthesis of methyl 2-chloro-6-methoxyisonicotinate.

  • Materials:

    • This compound (1.0 equiv)

    • Methanol (MeOH), anhydrous (used as solvent, ~0.2 M concentration)

    • Sulfuric acid (H₂SO₄), concentrated (catalytic, ~2-5 mol%)

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Ethyl acetate (EtOAc) or Dichloromethane (DCM) for extraction

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add this compound.

    • Add anhydrous methanol to dissolve the starting material.

    • Carefully add the catalytic amount of concentrated sulfuric acid dropwise while stirring. Caution: This is an exothermic process.

    • Heat the reaction mixture to reflux (approx. 65 °C for methanol) and maintain for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

    • Once the reaction is complete, cool the mixture to room temperature.

    • Reduce the volume of methanol under reduced pressure using a rotary evaporator.

    • Dilute the residue with ethyl acetate and water.

    • Carefully neutralize the excess acid by slowly adding saturated NaHCO₃ solution until effervescence ceases (pH ~7-8).

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude methyl ester.

    • Purify the product by silica gel column chromatography if necessary.

ParameterConditionRationale
Catalyst Conc. H₂SO₄Strong proton source to activate the carbonyl group.[3]
Solvent Methanol (large excess)Serves as both reactant and solvent, pushing the equilibrium forward.
Temperature Reflux (~65 °C)Provides sufficient activation energy to overcome the reaction barrier.
Work-up NaHCO₃ washNeutralizes the acid catalyst to prevent product hydrolysis.
Expected Yield >90%Generally a high-yielding reaction for unhindered substrates.
Protocol Suite 2: Amidation

Amide bond formation is arguably the most frequent reaction in medicinal chemistry.[4] Direct reaction of a carboxylic acid and an amine is generally ineffective due to the formation of a stable ammonium carboxylate salt.[5] Therefore, the carboxylic acid must first be "activated" using a coupling reagent.

Carbodiimide reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) are widely used activators.[5] EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by the amine to form the amide bond. However, this intermediate can also rearrange to a stable N-acylurea byproduct. To prevent this and improve yields, an additive like HOBt (Hydroxybenzotriazole) is often included. HOBt acts as a nucleophilic catalyst, trapping the O-acylisourea to form an activated HOBt ester, which is less prone to side reactions and reacts cleanly with the amine.[6]

EDC_Coupling cluster_activation Carboxylic Acid Activation cluster_coupling Amine Coupling CarboxylicAcid R-COOH O_Acylisourea O-Acylisourea (Active Intermediate) CarboxylicAcid->O_Acylisourea + EDC EDC EDC HOBt_Ester HOBt Active Ester O_Acylisourea->HOBt_Ester + HOBt - EDU EDU EDU (Byproduct) O_Acylisourea->EDU Side Reaction (N-Acylurea) HOBt HOBt Amide Amide Product HOBt_Ester->Amide + R'-NH2 - HOBt Amine R'-NH2

Caption: EDC/HOBt mediated amide coupling mechanism.

  • Materials:

    • This compound (1.0 equiv)

    • Amine (primary or secondary, 1.1-1.2 equiv)

    • EDC·HCl (1.2-1.5 equiv)

    • HOBt (1.2-1.5 equiv)

    • Base: N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0-3.0 equiv)

    • Solvent: Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

    • Water, Brine, Anhydrous MgSO₄

  • Procedure:

    • Dissolve this compound in anhydrous DCM or DMF in a round-bottom flask under an inert atmosphere (e.g., Nitrogen).

    • Add HOBt and the desired amine to the solution.

    • Add the base (DIPEA or TEA) and stir the mixture for 5-10 minutes.

    • Add EDC·HCl portion-wise to the stirring solution at 0 °C (ice bath).

    • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by TLC or LC-MS.

    • Upon completion, if using DCM, dilute the reaction mixture with more DCM and wash sequentially with 1M HCl (to remove excess amine and base), saturated NaHCO₃ solution (to remove unreacted acid and HOBt), and brine.

    • If using DMF, quench the reaction with water and extract the product with a suitable organic solvent like ethyl acetate. Perform the same aqueous washes as in step 6.

    • Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate in vacuo.

    • Purify the resulting crude amide by silica gel column chromatography or recrystallization.

ReagentEquivalentsRationale
EDC·HCl 1.2 - 1.5Activates the carboxylic acid. Excess ensures full conversion.[5]
HOBt 1.2 - 1.5Suppresses racemization (if chiral centers are present) and prevents N-acylurea formation, improving yield.[6]
DIPEA/TEA 2.0 - 3.0Acts as a proton scavenger to neutralize HCl generated from EDC·HCl and the carboxylic acid proton, ensuring the amine remains nucleophilic.
Solvent DCM or DMFCommon aprotic solvents that solubilize a wide range of reactants.
Expected Yield 60-95%Varies depending on the steric and electronic properties of the amine.

Derivatization at the C2-Position: Suzuki-Miyaura Cross-Coupling

The C-Cl bond on the electron-deficient pyridine ring is a prime target for C-C bond formation. The Suzuki-Miyaura coupling is a powerful and widely used method for this purpose, enabling the synthesis of biaryl and heteroaryl-aryl structures.[7]

The reaction is catalyzed by a Palladium(0) species and involves three key steps:[7]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-chloride bond, forming a Pd(II) complex. This is often the rate-limiting step for less reactive aryl chlorides.[8]

  • Transmetalation: The organic group from the organoboron reagent (e.g., an arylboronic acid) is transferred to the Pd(II) complex. This step requires activation of the boronic acid with a base to form a more nucleophilic boronate species.[9]

  • Reductive Elimination: The two organic fragments on the Pd(II) complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.

For electron-deficient chlorides like 2-chloro-pyridines, more electron-rich and bulky phosphine ligands (e.g., Buchwald ligands like XPhos) are often required to facilitate the challenging oxidative addition step.[8][10]

Suzuki_Cycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Ar-Pd(II)(Cl)L2 Pd0->OxAdd Oxidative Addition Transmetal Ar-Pd(II)(Ar')L2 OxAdd->Transmetal Transmetalation Transmetal->Pd0 Reductive Elimination Product Ar-Ar' (Coupled Product) Transmetal->Product ArX Ar-Cl (2-Chloro-pyridine) ArX->OxAdd Boronic Ar'-B(OH)2 + Base Boronic->Transmetal

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

  • Materials:

    • Methyl 2-chloro-6-methoxyisonicotinate (or corresponding amide) (1.0 equiv)

    • Arylboronic acid (1.2-1.5 equiv)

    • Palladium Catalyst: e.g., Pd(PPh₃)₄ (5-10 mol%) or a more active catalyst system like XPhos Pd G2 (2-5 mol%).

    • Base: K₂CO₃, K₃PO₄, or Cs₂CO₃ (2.0-3.0 equiv)

    • Solvent: 1,4-Dioxane/Water (e.g., 4:1 v/v) or Toluene/Water

    • Inert gas (Argon or Nitrogen)

  • Procedure:

    • To a Schlenk flask or microwave vial, add the 2-chloro-pyridine substrate, the arylboronic acid, and the base.

    • Evacuate and backfill the flask with an inert gas three times.

    • Add the palladium catalyst under a positive pressure of inert gas.

    • Add the degassed solvent system via syringe. Note: It is crucial to degas the solvents (e.g., by sparging with argon for 20-30 minutes) to prevent oxidation of the Pd(0) catalyst.

    • Heat the reaction mixture to 80-110 °C and stir for 4-24 hours. Monitor progress by LC-MS.

    • After completion, cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate.

    • Transfer the filtrate to a separatory funnel, wash with water and then brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

    • Purify the crude product by silica gel column chromatography.

ParameterRecommended ChoiceRationale
Catalyst XPhos Pd G2 or similarModern catalysts with bulky, electron-rich ligands are more effective for the oxidative addition of less reactive aryl chlorides.[10]
Base K₂CO₃, K₃PO₄, Cs₂CO₃A strong base is needed to facilitate the transmetalation step.[8]
Solvent Dioxane/H₂O or Toluene/H₂OBiphasic systems are common and help to dissolve both organic and inorganic reagents.
Atmosphere Inert (Ar or N₂)Prevents oxidation and deactivation of the Pd(0) catalyst.
Expected Yield 50-85%Highly dependent on the specific boronic acid and catalyst system used.

Conclusion

This compound is a highly functionalized and synthetically tractable building block. The protocols described herein for esterification, amidation, and Suzuki-Miyaura coupling represent foundational and reliable methods for its derivatization. By understanding the principles behind each transformation, researchers can effectively troubleshoot and adapt these procedures to generate diverse libraries of compounds for applications in drug discovery, agrochemicals, and materials science. The strategic and sequential application of these derivatization techniques unlocks the full potential of this versatile scaffold.

References

The Strategic Application of 2-Chloro-6-methoxyisonicotinic Acid in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 2-Chloro-6-methoxyisonicotinic acid as a pivotal building block in contemporary drug discovery. We delineate its strategic importance, focusing on its application in the synthesis of high-value therapeutic agents, particularly kinase inhibitors and anti-inflammatory compounds. This document furnishes researchers, scientists, and drug development professionals with detailed application notes, field-proven experimental protocols for key chemical transformations, and the underlying scientific rationale for its versatile utility.

Introduction: Unveiling the Potential of a Versatile Scaffold

This compound is a substituted pyridine derivative characterized by a unique arrangement of functional groups that render it a highly valuable intermediate in medicinal chemistry.[1] The pyridine core is a prevalent motif in a vast number of pharmaceuticals due to its ability to engage in hydrogen bonding and other key interactions within biological targets. The specific substitutions on this scaffold—a chloro group at the 2-position, a methoxy group at the 6-position, and a carboxylic acid at the 4-position (isonicotinic acid nomenclature)—provide a trifecta of reactive handles for strategic molecular elaboration.

The electron-donating methoxy group and the electron-withdrawing chloro substituent create a distinct electronic profile on the pyridine ring, influencing its reactivity and the physicochemical properties of its derivatives.[1] The chlorine atom serves as an excellent leaving group for nucleophilic aromatic substitution and as a handle for palladium-catalyzed cross-coupling reactions.[2][3] The carboxylic acid is a versatile functional group for amide bond formation, a ubiquitous linkage in drug molecules.[2]

This guide will focus on two primary applications of this scaffold: its role in the construction of kinase inhibitors and its utility in synthesizing novel anti-inflammatory agents.

Application in Kinase Inhibitor Synthesis

Protein kinases are a critical class of enzymes involved in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders.[4] Consequently, kinase inhibitors represent a major class of modern therapeutics. The 2,6-disubstituted pyridine scaffold, derivable from this compound, is a common core in many kinase inhibitors.

Rationale: The Privileged Scaffold

The structure of this compound allows for the strategic introduction of pharmacophores that can interact with key regions of a kinase active site, such as the hinge region, the DFG motif, and solvent-exposed areas. The two primary synthetic vectors on this molecule are the C2-chloro position and the C4-carboxylic acid.

  • Suzuki-Miyaura Cross-Coupling at C2: The chloro group can be readily displaced by a variety of aryl and heteroaryl groups via Suzuki-Miyaura coupling. This reaction is a cornerstone of modern medicinal chemistry for creating C-C bonds with high functional group tolerance.[5] This allows for the installation of moieties that can interact with the often hydrophobic regions of the kinase active site or extend into solvent-exposed regions to improve pharmacokinetic properties.

  • Amide Bond Formation at C4: The carboxylic acid provides a direct handle for coupling with a diverse range of amines to form amides. This is a common strategy to introduce groups that can form critical hydrogen bonds with the kinase "hinge" region, a key interaction for many ATP-competitive inhibitors.

Workflow for Kinase Inhibitor Intermediate Synthesis

The following diagram illustrates a typical workflow for elaborating the this compound scaffold into a core intermediate for a kinase inhibitor library.

G cluster_0 PART A: C-C Bond Formation cluster_1 PART B: Amide Bond Formation A 2-Chloro-6-methoxy- isonicotinic acid C Suzuki-Miyaura Coupling (Pd Catalyst, Base) A->C B Aryl/Heteroaryl Boronic Acid B->C D 2-Aryl-6-methoxy- isonicotinic acid C->D F Amide Coupling (e.g., HATU, DIPEA) D->F E Amine (R-NH2) E->F G Kinase Inhibitor Scaffold F->G

Caption: Synthetic workflow for kinase inhibitor scaffold synthesis.

Detailed Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. This method is adapted from established procedures for similar 2-chloropyridine substrates.[5][6]

Materials:

ReagentCAS NumberMolecular WeightSupplier Example
This compound503000-87-1187.58Sigma-Aldrich
Phenylboronic acid98-80-6121.93Combi-Blocks
Tetrakis(triphenylphosphine)palladium(0)14221-01-31155.56Strem Chemicals
Potassium Carbonate (K₂CO₃)584-08-7138.21Fisher Scientific
1,4-Dioxane, Anhydrous123-91-188.11Acros Organics
Water, Degassed7732-18-518.02-

Procedure:

  • Reagent Preparation: To an oven-dried Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and potassium carbonate (2.5 eq.).

  • Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio) to achieve a substrate concentration of approximately 0.1 M.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq.).

  • Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-24 hours.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and ethyl acetate. Carefully acidify the aqueous layer with 1M HCl to a pH of ~3-4 to precipitate the product.

  • Purification: Filter the resulting solid, wash with water and a minimal amount of cold ethyl acetate or diethyl ether. The crude product can be further purified by recrystallization or column chromatography if necessary.

Causality and Trustworthiness: The choice of a palladium(0) catalyst like Pd(PPh₃)₄ is crucial for the oxidative addition step, the first and often rate-limiting step in the catalytic cycle for chloro-substrates.[7][8] The base (K₂CO₃) is essential for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center.[7] Using degassed solvents and maintaining an inert atmosphere prevents the oxidation of the Pd(0) catalyst to its inactive Pd(II) state, ensuring catalytic turnover and reproducibility.

Application in Anti-Inflammatory Drug Discovery

Chronic inflammation is implicated in a wide range of human diseases. The isonicotinic acid motif is present in several anti-inflammatory agents.[2] For instance, derivatives of the related 2-chloronicotinic acid are used to synthesize non-steroidal anti-inflammatory drugs (NSAIDs) like flunixin.[3][9][10] The core structure of this compound provides a platform for developing novel inhibitors of key inflammatory mediators, such as cyclooxygenase (COX) enzymes or signaling kinases like IRAK4.[2][4]

Rationale: Bioisosteric Replacement and SAR Exploration

The this compound scaffold can be elaborated to target inflammatory pathways through two primary transformations:

  • Nucleophilic Aromatic Substitution (SNA_r_): The electron-deficient nature of the pyridine ring, enhanced by the chloro and carboxylic acid groups, facilitates the displacement of the C2-chloride by various nucleophiles, particularly anilines. This reaction is central to the synthesis of 2-(arylamino)nicotinic acids, a class of compounds known for their anti-inflammatory properties.[11]

  • Amide Coupling: Similar to the kinase inhibitor application, the carboxylic acid can be coupled with various amines to explore structure-activity relationships (SAR) and optimize properties like potency, selectivity, and ADME profiles.

Signaling Pathway Context: IRAK4 Inhibition

Interleukin-1 receptor-associated kinase 4 (IRAK4) is a serine/threonine kinase that plays a critical role in the innate immune response via Toll-like receptor (TLR) and IL-1 receptor signaling.[4] Inhibition of IRAK4 is a promising therapeutic strategy for a range of inflammatory diseases.[4] Many potent IRAK4 inhibitors utilize a substituted pyridine or pyrimidine core.[12][13] The this compound scaffold is an excellent starting point for synthesizing such inhibitors.

TLR TLR/IL-1R MyD88 MyD88 TLR->MyD88 Ligand binding IRAK4 IRAK4 MyD88->IRAK4 Recruitment TRAF6 TRAF6 IRAK4->TRAF6 Phosphorylation Cascade NFkB NF-κB Activation TRAF6->NFkB Cytokines Pro-inflammatory Cytokines NFkB->Cytokines Inhibitor Inhibitor derived from 2-Chloro-6-methoxy- isonicotinic acid Inhibitor->IRAK4 Inhibition

Caption: Simplified IRAK4 signaling pathway and point of inhibition.

Detailed Protocol: Amide Coupling with Anilines

This protocol details the formation of an amide bond between this compound and an aniline derivative, a key step in synthesizing potential anti-inflammatory agents.

Materials:

ReagentCAS NumberMolecular WeightSupplier Example
This compound503000-87-1187.58Sigma-Aldrich
2-Methylaniline95-53-4107.15TCI America
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)148893-10-1380.23Chem-Impex International
DIPEA (N,N-Diisopropylethylamine)7087-68-5129.24Alfa Aesar
N,N-Dimethylformamide (DMF), Anhydrous68-12-273.09EMD Millipore

Procedure:

  • Acid Activation: In a dry round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq.) in anhydrous DMF. Add HATU (1.2 eq.) and DIPEA (3.0 eq.). Stir the mixture at room temperature for 20-30 minutes. A color change is often observed as the active ester forms.

  • Amine Addition: Add the aniline derivative (e.g., 2-methylaniline, 1.1 eq.) to the reaction mixture.

  • Reaction Execution: Continue stirring at room temperature for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, pour the reaction mixture into water. Extract the product with ethyl acetate (3x).

  • Washing: Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired amide.

Causality and Trustworthiness: HATU is a highly efficient coupling reagent that minimizes side reactions and racemization (if chiral amines are used).[4] DIPEA acts as a non-nucleophilic base to neutralize the hexafluorophosphate salt formed and to scavenge the acid byproduct of the reaction. The aqueous work-up is designed to remove the water-soluble byproducts (unreacted HATU, DIPEA salts) and excess DMF. This self-validating protocol ensures high purity of the final product, which is critical for subsequent biological evaluation.

Conclusion

This compound represents a strategically valuable and versatile building block for medicinal chemistry programs. Its pre-functionalized nature allows for efficient and convergent synthetic routes to complex molecules. The ability to perform selective and high-yielding transformations at the C2 (via cross-coupling) and C4 (via amide formation) positions enables the rapid exploration of chemical space around a privileged heterocyclic core. This guide provides a foundational framework and validated protocols to empower researchers to leverage this scaffold in the design and synthesis of next-generation kinase inhibitors and anti-inflammatory agents.

References

Application Notes and Protocols: The Strategic Use of 2-Chloro-6-methoxyisonicotinic Acid in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold for Targeted Kinase Inhibition

In the landscape of modern drug discovery, particularly in the realm of oncology and inflammatory diseases, protein kinases have emerged as pivotal therapeutic targets. The development of small molecule kinase inhibitors has revolutionized treatment paradigms, demanding a sophisticated and adaptable synthetic chemistry toolbox. Within this toolbox, strategically functionalized heterocyclic building blocks are invaluable. 2-Chloro-6-methoxyisonicotinic acid has garnered significant attention as a versatile and highly valuable intermediate for the construction of a diverse array of potent and selective kinase inhibitors.

This document serves as a detailed guide for researchers, medicinal chemists, and drug development professionals on the effective utilization of this compound in kinase inhibitor synthesis. We will delve into its inherent chemical reactivity, provide detailed, field-proven protocols for its key transformations, and illustrate its application in the synthesis of inhibitors targeting critical kinases such as Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).

Chemical Properties and Strategic Value

This compound is a trifunctional pyridine derivative, offering multiple, orthogonally reactive sites for molecular elaboration. This strategic arrangement of functional groups is the cornerstone of its utility in medicinal chemistry.

PropertyValueReference
CAS Number 15855-06-8[1]
Molecular Formula C₇H₆ClNO₃[2]
Molecular Weight 187.58 g/mol [2]
Melting Point 214-216 °C[1]

The key to its versatility lies in the distinct reactivity of its three functional groups:

  • The Carboxylic Acid: This group provides a robust handle for the formation of amide bonds, a ubiquitous linkage in drug molecules that often plays a crucial role in establishing key hydrogen bonding interactions with the target protein.

  • The 2-Chloro Substituent: The chlorine atom on the electron-deficient pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr) and, more importantly, serves as an excellent coupling partner in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This allows for the introduction of a wide variety of aryl and heteroaryl moieties, which are often essential for achieving high potency and selectivity.

  • The 6-Methoxy Group: This group modulates the electronic properties of the pyridine ring and can influence the binding affinity of the final inhibitor. While often retained in the final molecule, it can also be demethylated to reveal a hydroxyl group, providing an additional point for functionalization.

This multi-faceted reactivity allows for a convergent and highly efficient approach to building complex molecular architectures, making this compound a preferred starting material for the synthesis of kinase inhibitor libraries.

Core Synthetic Application I: Amide Bond Formation

The formation of an amide bond is frequently the first step in elaborating this compound into a kinase inhibitor scaffold. This reaction connects the "acid" fragment to a diverse range of amine-containing building blocks, often chiral, which will occupy a specific pocket of the kinase active site.

Causality Behind the Protocol:

The following protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling agent. HATU is a highly efficient reagent for amide bond formation, known for its rapid activation of carboxylic acids and suppression of racemization, which is particularly critical when coupling with chiral amines.[3] The base, N,N-Diisopropylethylamine (DIPEA), is a non-nucleophilic hindered base used to neutralize the acid formed during the reaction without competing with the primary amine nucleophile.[3] Anhydrous DMF is chosen as the solvent for its ability to dissolve a wide range of organic molecules and its high boiling point, although this reaction proceeds efficiently at room temperature.

Experimental Workflow: Amide Coupling

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_process Process A 2-Chloro-6-methoxy- isonicotinic acid F Reaction at Room Temperature (12-18h) A->F B Amine Component (e.g., Chiral Amine) B->F C Anhydrous DMF C->F D HATU (Coupling Agent) D->F E DIPEA (Base) E->F G Aqueous Workup (Water, EtOAc Extraction) F->G H Purification (Column Chromatography) G->H I Amide Product H->I

Caption: Workflow for HATU-mediated amide coupling.

Detailed Protocol: Synthesis of a Chiral Amide Intermediate

Materials:

  • This compound (1.0 eq)

  • Chiral amine hydrochloride (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add the chiral amine hydrochloride (1.1 eq), HATU (1.2 eq), and DIPEA (3.0 eq).

  • Stir the reaction mixture at room temperature for 12-18 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired chiral amide intermediate.

Core Synthetic Application II: Suzuki-Miyaura Cross-Coupling

With the amide bond in place, the next strategic step is often a Suzuki-Miyaura cross-coupling reaction at the 2-position of the pyridine ring. This reaction is a powerful tool for forming carbon-carbon bonds and introducing aryl or heteroaryl groups that can occupy the ATP-binding site of the kinase, often forming critical π-stacking or hydrophobic interactions.[4]

Causality Behind the Protocol:

The Suzuki-Miyaura reaction requires a palladium catalyst, a ligand, a base, and a suitable solvent system.[5] In this representative protocol, Pd(PPh₃)₄ is chosen as a robust and commonly used catalyst for this type of coupling. The phosphine ligands stabilize the palladium center and facilitate the catalytic cycle.[3] A base, such as potassium carbonate, is essential for the transmetalation step of the catalytic cycle. A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is often used to dissolve both the organic and inorganic reagents. Heating is typically required to drive the reaction to completion.

Experimental Workflow: Suzuki-Miyaura Coupling

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_process Process A Amide Intermediate from 2-Chloro-6-methoxy- isonicotinic acid F Reaction under Inert Atmosphere at Reflux A->F B Aryl/Heteroaryl Boronic Acid B->F C Pd(PPh₃)₄ (Catalyst) C->F D K₂CO₃ (Base) D->F E 1,4-Dioxane/Water (Solvent) E->F G Aqueous Workup (Water, EtOAc Extraction) F->G H Purification (Column Chromatography) G->H I Final Kinase Inhibitor Scaffold H->I

Caption: Workflow for Suzuki-Miyaura cross-coupling.

Detailed Protocol: Synthesis of a 2-Aryl-6-methoxyisonicotinamide Derivative

Materials:

  • Amide derivative of this compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, combine the amide derivative of this compound (1.0 eq), the arylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and K₂CO₃ (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon).

  • Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).

  • Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aryl-6-methoxyisonicotinamide derivative.

Application in IRAK4 Inhibitor Synthesis

Interleukin-1 receptor-associated kinase 4 (IRAK4) is a serine/threonine kinase that plays a critical role in the innate immune response signaling pathways.[6][7] Dysregulation of IRAK4 activity is implicated in various inflammatory and autoimmune diseases, as well as certain cancers, making it a highly sought-after therapeutic target.[6][7] Several potent and selective IRAK4 inhibitors have been developed, and the this compound scaffold is a key component in some of these molecules.[6][7][8]

The general synthetic strategy involves the amide coupling of this compound with a suitable amine, followed by a Suzuki-Miyaura coupling to introduce a recognition moiety for the kinase hinge region.

Compound ExampleTarget KinaseReported IC₅₀Reference
Compound 16 (analogue)IRAK427 nM[6]
Compound 31 (analogue)IRAK493 nM[6]
IRAK4 inhibitor 1 (analogue)IRAK470.0 ± 10.5 nM[8]

Conclusion

This compound is a powerful and versatile building block for the synthesis of kinase inhibitors. Its pre-functionalized nature allows for the efficient and modular construction of complex molecules targeting a range of kinases, with a particular demonstrated utility in the development of IRAK4 inhibitors. The robust and well-established protocols for amide bond formation and Suzuki-Miyaura cross-coupling enable medicinal chemists to rapidly generate libraries of analogues for structure-activity relationship studies, accelerating the drug discovery process. By understanding the principles behind the reactivity of this scaffold and applying the detailed protocols provided, researchers can effectively leverage this compound to advance their kinase inhibitor discovery programs.

References

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 2-Chloro-6-methoxyisonicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This comprehensive guide provides detailed application notes and protocols for the palladium-catalyzed cross-coupling of 2-chloro-6-methoxyisonicotinic acid. This versatile building block is of significant interest in medicinal chemistry and drug discovery, and its successful functionalization is key to accessing a diverse range of novel chemical entities. These protocols are designed to be a robust starting point for researchers, offering insights into the critical parameters and rationale behind each step.

Scientific Foundation and Strategic Considerations

The palladium-catalyzed cross-coupling of this compound presents a unique set of challenges and opportunities. The pyridine core, being electron-deficient, can influence the reactivity of the C-Cl bond. Furthermore, the presence of a carboxylic acid and a coordinating nitrogen atom necessitates careful selection of reaction conditions to avoid catalyst inhibition and undesirable side reactions.

The general mechanism for palladium-catalyzed cross-coupling reactions proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[1] The efficiency of this cycle is highly dependent on the choice of catalyst, ligand, base, and solvent. For a substrate such as this compound, the Lewis basic nitrogen of the pyridine ring can coordinate to the palladium center, potentially impeding the catalytic cycle.[2][3] The carboxylic acid group can react with the base, affecting solubility and potentially interacting with the catalyst.[4] Therefore, the protocols outlined below have been designed to mitigate these challenges.

A critical consideration for this substrate is the potential for decarboxylation under harsh reaction conditions. While some palladium-catalyzed reactions are designed to be decarboxylative,[3][5][6] for the purposes of retaining the isonicotinic acid moiety, milder conditions are generally preferred. In cases where the free carboxylic acid proves problematic, protection as an ester, such as a methyl or ethyl ester, is a viable strategy. This can improve solubility in organic solvents and prevent unwanted interactions with the catalyst and base.[4]

Core Cross-Coupling Protocols

The following sections provide detailed step-by-step protocols for three major classes of palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling: Synthesis of 2-Aryl-6-methoxyisonicotinic Acids

The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds between an organohalide and an organoboron compound.[7] For this compound, this reaction enables the introduction of a wide variety of aryl and heteroaryl substituents.

Materials:

  • This compound

  • Arylboronic acid

  • Pd(OAc)₂ (Palladium(II) acetate)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • K₃PO₄ (Potassium phosphate)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Standard glassware for inert atmosphere reactions

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), arylboronic acid (1.5 equiv.), and K₃PO₄ (3.0 equiv.).

  • Catalyst and Ligand Addition: In a separate vial, weigh Pd(OAc)₂ (2-5 mol%) and XPhos (4-10 mol%) and add them to the Schlenk flask.

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times. Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water) via syringe. The final concentration of the limiting reagent should be between 0.1 and 0.5 M.

  • Reaction Execution: Stir the mixture vigorously and heat to 80-100 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Carefully acidify the aqueous layer with 1 M HCl to a pH of approximately 3-4 to precipitate the product.

  • Purification: Collect the solid by filtration, wash with water and a small amount of cold ethyl acetate, and dry under vacuum. If necessary, further purification can be achieved by recrystallization or column chromatography.

Diagram: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_reactants Pd0 Pd(0)L₂ OA_complex Ar-Pd(II)(Cl)L₂ Pd0->OA_complex Oxidative Addition (Ar-Cl) Transmetalation_complex Ar-Pd(II)(R)L₂ OA_complex->Transmetalation_complex Transmetalation (R-B(OH)₂) Transmetalation_complex->Pd0 Product Ar-R Transmetalation_complex->Product Reductive Elimination ArCl 2-Chloro-6-methoxy- isonicotinic acid BoronicAcid Arylboronic acid

Caption: The catalytic cycle for the Suzuki-Miyaura coupling reaction.

Sonogashira Coupling: Synthesis of 2-Alkynyl-6-methoxyisonicotinic Acids

The Sonogashira coupling reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, providing access to substituted alkynes.[8][9][10]

Materials:

  • This compound

  • Terminal alkyne

  • Pd(PPh₃)₂Cl₂ (Bis(triphenylphosphine)palladium(II) chloride)

  • CuI (Copper(I) iodide)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: In a Schlenk tube, dissolve this compound (1.0 equiv.) in a mixture of anhydrous DMF and Et₃N (typically a 2:1 to 3:1 ratio).

  • Catalyst Addition: Add Pd(PPh₃)₂Cl₂ (2-5 mol%) and CuI (4-10 mol%) to the reaction mixture.

  • Degassing: Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Alkyne Addition: Add the terminal alkyne (1.2-1.5 equiv.) to the reaction mixture via syringe.

  • Reaction Execution: Stir the reaction at room temperature or with gentle heating (40-60 °C) under an inert atmosphere. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, remove the solvent under reduced pressure. Add water to the residue and acidify with 1 M HCl to a pH of 3-4 to precipitate the product.

  • Purification: Collect the solid by filtration, wash with water, and dry. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.

Diagram: Sonogashira Coupling Workflow

Caption: A streamlined workflow for the Sonogashira coupling protocol.

Buchwald-Hartwig Amination: Synthesis of 2-Amino-6-methoxyisonicotinic Acids

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds by coupling an amine with an aryl halide.[6][11][12][13][14][15][16][17] This reaction is particularly useful for synthesizing substituted anilines and related compounds.

Materials:

  • This compound

  • Primary or secondary amine

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

  • RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)

  • NaOtBu (Sodium tert-butoxide)

  • Toluene (anhydrous)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (1-2 mol%), RuPhos (2-4 mol%), and NaOtBu (2.2 equiv.) to a dry Schlenk tube.

  • Reagent Addition: Add this compound (1.0 equiv.) and anhydrous toluene. Stir the mixture for a few minutes.

  • Amine Addition: Add the amine (1.2 equiv.) to the reaction mixture.

  • Reaction Execution: Seal the Schlenk tube and heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Carefully quench the reaction with saturated aqueous ammonium chloride. Extract the aqueous layer with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by preparative HPLC.

Data Presentation and Optimization

The success of these cross-coupling reactions is highly dependent on the careful optimization of reaction parameters. The following table provides a starting point for optimization, highlighting key variables and their potential impact on the reaction outcome.

ParameterSuzuki-MiyauraSonogashiraBuchwald-HartwigRationale and Considerations
Palladium Source Pd(OAc)₂, Pd(PPh₃)₄Pd(PPh₃)₂Cl₂, Pd(OAc)₂Pd₂(dba)₃, Pd(OAc)₂The choice of palladium precursor can influence the rate of formation of the active Pd(0) species. Pre-catalysts can offer improved reliability.[4]
Ligand XPhos, SPhos, RuPhosPPh₃, XantphosRuPhos, BrettPhosBulky, electron-rich phosphine ligands are often necessary to facilitate the oxidative addition of the less reactive C-Cl bond.[14]
Base K₃PO₄, Cs₂CO₃, K₂CO₃Et₃N, DIPANaOtBu, LiHMDS, K₃PO₄The base is crucial for the transmetalation step in Suzuki and Sonogashira couplings and for the deprotonation of the amine in Buchwald-Hartwig amination. The strength and solubility of the base must be carefully considered, especially with the carboxylic acid present.[4]
Solvent Dioxane/H₂O, Toluene/H₂ODMF, Et₃N, THFToluene, DioxaneThe solvent must be able to dissolve the reactants and catalyst system. Anhydrous and degassed solvents are critical for preventing side reactions and catalyst deactivation.[18]
Temperature (°C) 80-110RT - 6080-110Higher temperatures are often required for the activation of aryl chlorides but can also lead to catalyst decomposition.
Equivalents of Base 2.0 - 4.02.0 - 5.02.0 - 3.0An excess of base is typically required to neutralize the carboxylic acid proton in addition to its role in the catalytic cycle.

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalyst; Insufficiently inert atmosphere; Poor quality reagents or solvents.Use a fresh palladium source or a pre-catalyst. Ensure rigorous degassing of solvents and maintenance of an inert atmosphere. Use anhydrous solvents and pure reagents.[1][18]
Catalyst Decomposition (black precipitate) High temperature; Insufficient ligand.Lower the reaction temperature. Increase the ligand-to-palladium ratio.[1]
Hydrodehalogenation (C-Cl bond replaced by C-H) Presence of water or other protic sources; Slow reductive elimination.Use scrupulously dry reagents and solvents. Screen different ligands to accelerate the reductive elimination step.[14]
Homocoupling of Coupling Partner Presence of oxygen (especially for boronic acids and alkynes).Ensure thorough degassing of the reaction mixture. For Sonogashira, consider a copper-free protocol.
Low Yield with Carboxylic Acid Substrate Poor solubility of the carboxylate salt; Catalyst inhibition by the carboxylate.Screen different solvent systems. Consider protecting the carboxylic acid as an ester prior to the coupling reaction.[4]

Conclusion

The palladium-catalyzed cross-coupling of this compound is a powerful tool for the synthesis of a diverse array of functionalized pyridine derivatives. Successful execution of these reactions requires a deep understanding of the interplay between the substrate, catalyst, ligand, and reaction conditions. The protocols and troubleshooting guide provided herein serve as a comprehensive resource for researchers to navigate the intricacies of these transformations and to accelerate their drug discovery and development efforts.

References

Application Note & Protocol: A Scalable Synthesis of 2-Chloro-6-methoxyisonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Chloro-6-methoxyisonicotinic acid is a pivotal heterocyclic building block in modern medicinal chemistry and agrochemical research. Its substituted pyridine core is a common motif in a variety of biologically active molecules. The presence of three distinct functional groups—a carboxylic acid, a chloro group, and a methoxy group—at positions 4, 2, and 6 respectively, provides a versatile scaffold for further chemical elaboration. This unique substitution pattern allows for selective modifications, making it a valuable intermediate in the synthesis of complex target molecules, including pharmaceuticals and crop protection agents.[1] The growing demand for such specialized intermediates necessitates the development of a robust, scalable, and economically viable synthetic route.

This application note provides a comprehensive guide to a proposed large-scale synthesis of this compound. The strategy is designed for scalability, starting from a commercially available precursor and employing well-established, industrially relevant chemical transformations. We will delve into the rationale behind the chosen synthetic pathway, provide detailed, step-by-step protocols, and discuss critical process parameters, safety considerations, and analytical methods for quality control.

Synthetic Strategy: A Two-Step Approach

The proposed synthesis commences with the commercially available 2,6-dichloro-4-methylpyridine and proceeds in two key steps:

  • Selective Nucleophilic Aromatic Substitution (SNAr): The first step involves the selective methoxylation of one of the chloro groups on the pyridine ring. The two chlorine atoms at the 2 and 6 positions are electronically equivalent. However, in a large-scale setting, controlling the stoichiometry of the nucleophile (sodium methoxide) allows for the efficient formation of the mono-substituted product, 2-chloro-6-methoxy-4-methylpyridine . This reaction is a cornerstone of pyridine chemistry, leveraging the electron-deficient nature of the pyridine ring to facilitate nucleophilic attack.

  • Side-Chain Oxidation: The subsequent step is the oxidation of the methyl group at the 4-position to a carboxylic acid. For this transformation, we will detail a robust and scalable method using potassium permanganate (KMnO₄), a powerful and well-understood oxidizing agent for converting alkyl side chains on aromatic rings to carboxylic acids.[2][3] While greener, catalytic gas-phase oxidation methods exist for similar transformations on an industrial scale, the permanganate oxidation is highly effective and readily implemented in standard large-scale laboratory or pilot plant settings.[4][5]

The overall synthetic workflow is depicted below:

Synthetic_Workflow Start 2,6-Dichloro-4-methylpyridine Intermediate 2-Chloro-6-methoxy-4-methylpyridine Start->Intermediate Step 1: Selective Methoxylation (NaOMe, Methanol) FinalProduct This compound Intermediate->FinalProduct Step 2: Oxidation (KMnO4, H2O/Pyridine)

Caption: Overall two-step synthetic workflow.

Part 1: Detailed Protocol for Selective Methoxylation

This protocol details the synthesis of the intermediate, 2-chloro-6-methoxy-4-methylpyridine , from 2,6-dichloro-4-methylpyridine .

Materials and Equipment
Reagent/EquipmentGradeSupplier ExampleNotes
2,6-Dichloro-4-methylpyridine≥97%Sigma-AldrichStarting material
Sodium Methoxide (NaOMe)≥97% or 25% in MeOHSigma-AldrichNucleophile
Methanol (MeOH), AnhydrousACS GradeFisher ScientificSolvent
TolueneACS GradeVWRFor extraction
Brine (Saturated NaCl solution)N/AIn-house prepFor washing
Anhydrous Magnesium Sulfate (MgSO₄)Laboratory GradeVWRDrying agent
Glass-lined Reactor (20L)N/APfaudlerWith overhead stirrer, reflux condenser, and temperature probe
Rotary EvaporatorN/ABuchiFor solvent removal
Standard GlasswareN/AN/AFor workup and analysis
Experimental Protocol
  • Reactor Setup and Inert Atmosphere:

    • Ensure the 20L glass-lined reactor is clean and dry.

    • Assemble the reactor with an overhead stirrer, reflux condenser, and a temperature probe.

    • Purge the reactor with an inert gas (Nitrogen or Argon) to establish an anhydrous atmosphere.

  • Reagent Charging:

    • Charge the reactor with 10.0 L of anhydrous methanol.

    • Under a continuous inert gas flow, carefully add 1.00 kg (6.17 mol) of 2,6-dichloro-4-methylpyridine to the reactor.

    • Stir the mixture at room temperature until the starting material is fully dissolved.

  • Methoxylation Reaction:

    • Slowly add 1.1 equivalents of sodium methoxide to the reactor. If using solid NaOMe, this corresponds to 367 g (6.79 mol) . If using a 25% solution in methanol, add 1.47 L . The addition should be done portion-wise or via a dropping funnel to control any exotherm.

    • After the addition is complete, heat the reaction mixture to reflux (approximately 65 °C) and maintain for 12-18 hours.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

    • The reaction is considered complete when the starting material is no longer detectable.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the excess sodium methoxide by the slow addition of a weak acid, such as acetic acid, until the pH is approximately 7.

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • To the resulting residue, add 10 L of deionized water and 10 L of toluene.

    • Stir vigorously for 15 minutes, then transfer the mixture to a separatory funnel and allow the layers to separate.

    • Collect the organic (toluene) layer. Extract the aqueous layer with an additional 2 L of toluene.

    • Combine the organic extracts and wash with 5 L of brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • The crude 2-chloro-6-methoxy-4-methylpyridine can be purified by vacuum distillation or recrystallization from a suitable solvent system such as hexanes/ethyl acetate to yield a white to off-white solid.

  • Expected Yield: 85-95%

  • Purity (Post-purification): >98% (by GC analysis)

Part 2: Detailed Protocol for Side-Chain Oxidation

This protocol describes the oxidation of the intermediate, 2-chloro-6-methoxy-4-methylpyridine , to the final product, This compound , using potassium permanganate.

Materials and Equipment
Reagent/EquipmentGradeSupplier ExampleNotes
2-Chloro-6-methoxy-4-methylpyridine≥98%From Step 1Starting material
Potassium Permanganate (KMnO₄)ACS GradeSigma-AldrichOxidizing agent[3]
PyridineACS GradeVWRCo-solvent
Deionized WaterN/AIn-houseSolvent
Sodium Bisulfite (NaHSO₃)Laboratory GradeVWRTo quench excess KMnO₄
Hydrochloric Acid (HCl), conc.ACS GradeFisher ScientificFor acidification
Glass-lined Reactor (50L)N/APfaudlerWith overhead stirrer, addition funnel, and temperature probe
Filtration ApparatusN/AN/AFor collecting the product

Experimental Protocol

Oxidation_Protocol cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation A Charge Reactor with Intermediate, Water, and Pyridine B Heat to 80-90°C A->B C Slowly add KMnO4 solution B->C D Maintain at 90-100°C for 4-6h C->D E Cool and Quench with NaHSO3 D->E F Filter off MnO2 E->F G Acidify Filtrate with HCl F->G H Isolate Product by Filtration G->H I This compound H->I Dry to obtain final product

Caption: Step-by-step oxidation protocol workflow.

  • Reactor Setup:

    • In a 50L glass-lined reactor equipped with a robust overhead stirrer and temperature probe, add 1.00 kg (6.34 mol) of 2-chloro-6-methoxy-4-methylpyridine.

    • Add 15 L of deionized water and 5 L of pyridine. The pyridine acts as a co-solvent to improve the solubility of the starting material.

  • Reaction Execution:

    • Heat the stirred mixture to 80-90 °C.

    • In a separate vessel, prepare a solution of 3.0 kg (18.98 mol, 3.0 equivalents) of potassium permanganate in 20 L of warm deionized water.

    • Slowly add the potassium permanganate solution to the reactor over a period of 2-3 hours, maintaining the internal temperature between 90-100 °C. The reaction is exothermic, and the addition rate should be controlled to prevent overheating.

    • After the addition is complete, continue to stir the reaction mixture at 90-100 °C for an additional 4-6 hours. A brown precipitate of manganese dioxide (MnO₂) will form.

  • Reaction Monitoring:

    • Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Quench the excess potassium permanganate by the careful, portion-wise addition of solid sodium bisulfite until the purple color disappears.

    • Filter the mixture to remove the manganese dioxide precipitate. Wash the filter cake with 5 L of warm water.

    • Combine the filtrate and the washings.

    • Cool the clear filtrate in an ice bath and slowly acidify with concentrated hydrochloric acid to a pH of 2-3.

    • A white precipitate of this compound will form.

    • Stir the cold slurry for 1 hour to ensure complete precipitation.

    • Collect the product by filtration, wash the filter cake with cold deionized water, and dry under vacuum at 50-60 °C.

  • Expected Yield: 70-80%

  • Purity: >97% (by HPLC analysis)

Process Optimization and Alternative Industrial Methods

  • Oxidation: For a greener and more atom-economical industrial process, catalytic vapor-phase oxidation is a superior alternative to permanganate oxidation.[6] This process typically uses vanadium-based catalysts (e.g., V₂O₅/TiO₂) and air as the oxidant at elevated temperatures (300-400 °C).[4][7] This method avoids the stoichiometric formation of manganese dioxide waste, which simplifies product isolation and reduces environmental impact. However, it requires specialized high-temperature reactor systems.

  • Solvent Selection: In the methoxylation step, alternative polar aprotic solvents could be explored to potentially reduce reaction times, though methanol serves as both solvent and reagent source when using solid NaOMe.

  • Work-up: The work-up procedures can be optimized to minimize solvent usage and waste generation through techniques like solvent recycling.

Safety and Handling

  • General Precautions: All operations should be conducted in a well-ventilated area or fume hood. Appropriate Personal Protective Equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves, must be worn.[8][9]

  • Methoxylation: Sodium methoxide is corrosive and moisture-sensitive. Handle under an inert atmosphere. Methanol is flammable and toxic.

  • Oxidation with Potassium Permanganate:

    • Strong Oxidizer: Potassium permanganate is a strong oxidizing agent and can react violently with combustible materials.[3][8] It should be stored away from organic materials, reducing agents, and acids.[10]

    • Exothermic Reaction: The oxidation reaction is highly exothermic. The addition of KMnO₄ must be carefully controlled to manage the temperature. A reliable cooling system for the reactor is essential.

    • Handling: Avoid creating dust when handling solid KMnO₄. Use appropriate respiratory protection if dust is generated.[1][9]

    • Waste Disposal: The manganese dioxide waste should be handled and disposed of in accordance with local environmental regulations.

Analytical Quality Control

  • TLC: For rapid in-process monitoring of reaction completion.

  • GC-MS: To confirm the identity and purity of the intermediate, 2-chloro-6-methoxy-4-methylpyridine.

  • HPLC: For determining the purity of the final product, this compound.

  • NMR Spectroscopy (¹H and ¹³C): For structural confirmation of the intermediate and final product.

  • Melting Point: As a preliminary check of the purity of the final solid product.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 2-Chloro-6-methoxyisonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide by a Senior Application Scientist.

Welcome to the technical support guide for the purification of 2-Chloro-6-methoxyisonicotinic acid (CAS 15855-06-8).[1] This document provides field-proven insights, troubleshooting guides, and detailed protocols for researchers, scientists, and drug development professionals. As an acidic heterocyclic compound, its purification requires a nuanced understanding of its chemical properties to effectively remove synthetic by-products and unreacted starting materials.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that form the foundation of a successful purification strategy.

Q1: What are the most common impurities I should expect in crude this compound?

A1: The impurity profile is highly dependent on the synthetic route. However, common impurities often include:

  • Starting Materials: Unreacted precursors such as 2-chloro-6-hydroxynicotinic acid or 2,6-dichloroisonicotinic acid.[2]

  • Isomeric By-products: Positional isomers, such as 6-chloronicotinic acid, can form depending on the chlorination conditions.[3]

  • Over-reacted Species: In syntheses starting from precursors like citrazinic acid, incompletely substituted intermediates or di-chlorinated species can be present.[2]

  • Reagents and Solvents: Residual synthetic reagents or solvents used in the reaction work-up.

Q2: How can I get a quick assessment of my crude product's purity before starting a large-scale purification?

A2: A preliminary purity assessment is critical for selecting the right method.

  • Thin-Layer Chromatography (TLC): An indispensable, rapid technique. Use a solvent system like ethyl acetate/heptane with 1% acetic acid. The acetic acid suppresses the deprotonation of the carboxylic acid, reducing "streaking" on the silica plate.

  • High-Performance Liquid Chromatography (HPLC): Provides a quantitative view of the number of components and their relative abundance. A reverse-phase C18 column with a mobile phase of acetonitrile/water with 0.1% formic or trifluoroacetic acid is a good starting point.[4]

  • ¹H NMR Spectroscopy: Can quickly identify the presence of major impurities if their proton signals do not overlap significantly with the product's signals.

Q3: What is the most effective, general-purpose purification method for this compound?

A3: For a carboxylic acid like this compound, acid-base extraction is often the most powerful and scalable initial purification step.[5] This technique leverages the acidic nature of the carboxylic group to selectively move the desired compound from an organic solvent into an aqueous basic solution, leaving neutral and basic impurities behind.[6][7] Subsequent acidification of the aqueous layer precipitates the purified product.

Section 2: Purification Strategy - A Decision-Making Workflow

The choice of purification method is not one-size-fits-all. It depends on the nature and quantity of the impurities. This decision tree provides a logical workflow for selecting the optimal strategy.

Purification_Decision_Tree start Start: Crude Product Analysis (TLC, HPLC, ¹H NMR) impurity_check Are impurities primarily neutral or basic? start->impurity_check acid_base Perform Acid-Base Extraction impurity_check->acid_base  Yes   acidic_impurity_check Are impurities primarily other acidic compounds with different pKa? impurity_check->acidic_impurity_check  No   final_purity Assess Purity (HPLC, LC-MS, qNMR) acid_base->final_purity recrystallization Perform Recrystallization acidic_impurity_check->recrystallization  Yes   similar_polarity_check Are impurities structurally similar with close polarity? acidic_impurity_check->similar_polarity_check  No   recrystallization->final_purity chromatography Perform Column Chromatography similar_polarity_check->chromatography  Yes   similar_polarity_check->final_purity  No / Unsure   chromatography->final_purity

Caption: Decision tree for selecting a purification method.

Section 3: Troubleshooting Guides & In-Depth Protocols

This section provides detailed Q&A troubleshooting and step-by-step protocols for the primary purification techniques.

Method 1: Acid-Base Extraction

This technique is highly effective for separating carboxylic acids from neutral or basic impurities. The underlying principle is the conversion of the water-insoluble neutral acid into a water-soluble carboxylate salt using a base.[5]

  • Q: My product recovery is very low after extraction and precipitation. What went wrong?

    • A: Several factors could be at play:

      • Incomplete Extraction: You may not have used enough aqueous base or agitated the layers sufficiently to fully extract the acid as its salt. Ensure the pH of the aqueous layer is >9 after extraction.

      • Incomplete Precipitation: During acidification, you must lower the pH to ~2-3 to ensure complete protonation and precipitation of the carboxylic acid.[7] Check the pH with pH paper.

      • Product Solubility: Your product may have some solubility in the cold, acidic water. Minimize the amount of water used for precipitation and ensure it is ice-cold. Wash the filtered product with a minimal amount of ice-cold water.

  • Q: An intractable emulsion formed at the organic/aqueous interface. How do I break it?

    • A: Emulsions are common when fine particulates are present or when solutions are shaken too vigorously. To break it:

      • Add a small amount of brine (saturated NaCl solution). The increased ionic strength of the aqueous phase can help force the separation.[7]

      • Allow the separatory funnel to stand undisturbed for an extended period (15-30 minutes).

      • Gently swirl the funnel instead of shaking it vigorously.

      • If the emulsion persists, filter the entire mixture through a pad of Celite® or glass wool.

Extraction_Workflow cluster_organic Organic Phase (e.g., Ethyl Acetate) cluster_aqueous Aqueous Phase crude Crude Product (Target Acid + Neutral Impurities) wash1 Wash with aq. NaHCO₃ crude->wash1 org_impurities Organic Layer: Neutral Impurities wash1->org_impurities Separated aq_salt Aqueous Layer: Sodium 2-chloro-6-methoxyisonicotinate wash1->aq_salt Separated dry_org Dry (Na₂SO₄), Evaporate org_impurities->dry_org isolated_impurities Isolated Neutral Impurities dry_org->isolated_impurities acidify Acidify with 6M HCl to pH 2-3 aq_salt->acidify precipitate Precipitate Forms acidify->precipitate filter_wash Filter & Wash with Ice-Cold Water precipitate->filter_wash pure_product Pure Product filter_wash->pure_product

Caption: Workflow for purification via acid-base extraction.

  • Dissolution: Dissolve the crude this compound in an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) at a concentration of ~50-100 mg/mL.

  • Extraction: Transfer the solution to a separatory funnel. Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and shake gently, venting frequently to release CO₂ gas.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean Erlenmeyer flask.

  • Re-extraction: Add a fresh portion of NaHCO₃ solution to the organic layer in the funnel and repeat the extraction to ensure complete recovery. Combine the aqueous extracts.

  • Back-Wash (Optional): Wash the combined aqueous layers with a small portion of the organic solvent to remove any dissolved neutral impurities.

  • Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add 6M HCl dropwise while stirring until the pH of the solution is ~2-3 (verify with pH paper). A white precipitate of the pure product should form.[5]

  • Isolation: Continue stirring in the ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration.

  • Washing & Drying: Wash the filter cake with a small amount of ice-cold deionized water to remove residual salts. Dry the product under vacuum to a constant weight.

Method 2: Recrystallization

Recrystallization is ideal for removing small amounts of impurities that have different solubility profiles from the main product. The key is selecting an appropriate solvent system where the product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

  • Q: My compound "oiled out" instead of forming crystals upon cooling. What should I do?

    • A: Oiling out occurs when the solution becomes supersaturated at a temperature above the product's melting point.

      • Re-heat the solution to dissolve the oil.

      • Add more solvent to decrease the concentration.

      • Allow the solution to cool much more slowly. Insulating the flask can help.

      • Try a lower-boiling point solvent or a solvent system where the product is more soluble.

  • Q: I recrystallized my product, but the purity barely improved according to HPLC.

    • A: This indicates that the chosen solvent system is not effective at excluding the impurity. The impurity may have a very similar solubility profile to your product in that solvent. You must screen for a new solvent or solvent system (see table below). Alternatively, the impurity may be co-crystallizing with your product, in which case a different purification method like chromatography is required.

Solvent SystemBoiling Point (°C)Comments
Methanol / Water65-100A common and effective system.[3] Dissolve in minimal hot methanol, then add hot water dropwise until turbidity persists.
Ethanol / Water78-100Similar to methanol/water, but ethanol is less toxic.
Ethyl Acetate77Good for moderately polar compounds. Some patents report using it for recrystallizing related structures.[8]
Acetonitrile82A polar aprotic solvent that can be effective.
Toluene111A non-polar solvent, useful for removing more polar impurities.
  • Solvent Selection: Choose a suitable solvent system from the table above by testing solubility on a small scale.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling (using a hot plate and stirring) until the solid completely dissolves.

  • Hot Filtration (If Necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing & Drying: Wash the crystals with a small amount of the ice-cold recrystallization solvent. Dry the crystals under vacuum.

Section 4: Purity Assessment

After purification, it is essential to verify the purity and confirm the identity of the final product.

  • HPLC/LC-MS: These are the primary methods for determining purity.[4] An ideal result shows a single major peak corresponding to the product's mass. Purity is typically reported as the peak area percentage.

  • Quantitative NMR (qNMR): A powerful technique for determining purity without requiring a reference standard of the impurities.[9] It involves integrating the product's signals against a certified internal standard of known concentration.

  • Melting Point: A sharp melting point range close to the literature value indicates high purity. Impurities tend to depress and broaden the melting point range.

References

common impurities in 2-Chloro-6-methoxyisonicotinic acid and their removal

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Identifying and Removing Common Process-Related Impurities

Welcome to the technical support center for 2-Chloro-6-methoxyisonicotinic acid. This guide is designed for researchers, scientists, and drug development professionals who use this critical building block in their synthetic workflows. Achieving high purity is paramount for the successful development of advanced intermediates and active pharmaceutical ingredients (APIs). This document provides in-depth, field-proven insights into the common impurities encountered during the synthesis of this compound and offers robust, validated protocols for their removal.

Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter in my crude this compound?

The impurity profile of your material is intrinsically linked to the synthetic route employed. However, several common impurities arise from predictable side reactions and incomplete conversions.

  • Unreacted Starting Materials: A frequent impurity is the precursor, 2-Chloro-6-hydroxynicotinic acid . This is particularly common in syntheses involving the methylation of the 6-hydroxy group.[1]

  • Process Intermediates: If the synthesis involves the hydrolysis of a methyl ester, Methyl 2-chloro-6-methoxyisonicotinate may be present due to incomplete reaction.

  • Hydrolysis Byproducts: The 6-methoxy group can be susceptible to hydrolysis under acidic or basic conditions, leading back to 2-Chloro-6-hydroxynicotinic acid .[2] While the 2-chloro group is generally more stable, hydrolysis to 2-hydroxy-6-methoxyisonicotinic acid can occur under more forcing conditions.[3]

  • Decarboxylation Impurity: Pyridine carboxylic acids can lose CO2 upon heating. This results in the formation of 2-Chloro-6-methoxypyridine , a less polar and more volatile impurity.[4][5]

  • Isomeric Impurities: Depending on the chlorination or nitration strategy of the pyridine ring in precursor synthesis, positional isomers such as 2-Chloro-6-methoxy-5-nitro-pyridine may form, which can be difficult to separate from the main product.[6]

Q2: How can I detect and identify these impurities in my sample?

A multi-technique analytical approach is essential for the robust identification and quantification of impurities.

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for purity assessment. A reversed-phase C18 column with a buffered mobile phase (e.g., acetonitrile/water with formic acid or ammonium acetate) is a standard starting point.[7][8] Impurities will present as separate peaks with different retention times based on their polarity.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer is invaluable. It allows you to obtain the mass-to-charge ratio (m/z) of each peak, providing strong evidence for the identity of impurities by comparing their molecular weights to those of suspected structures.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive for structural elucidation. Impurities will manifest as minor sets of peaks that do not correspond to the main product. For example, the absence of the carboxylic acid proton (~13-14 ppm) and the presence of a proton at the 4-position would suggest the presence of the decarboxylated impurity, 2-Chloro-6-methoxypyridine.

  • Thin Layer Chromatography (TLC): A quick and effective method for monitoring reaction progress and guiding purification. A typical mobile phase would be a mixture of ethyl acetate and hexanes, often with a small amount of acetic or formic acid to ensure sharp spots for the carboxylic acid.

Troubleshooting Guide: Unexpected Analytical Results

This section provides a systematic approach to identifying issues based on common analytical observations.

Symptom / Observation Possible Cause (Impurity) Causality & Rationale Recommended Removal Strategy
Early-eluting peak in RP-HPLC; High Rf spot on TLC Decarboxylation product: 2-Chloro-6-methoxypyridine This impurity lacks the polar carboxylic acid group, making it significantly less polar than the target compound. It will interact less with the reversed-phase column and elute faster.Acid-Base Extraction: The product will move to the aqueous basic layer, leaving this neutral impurity in the organic phase. Column Chromatography: The impurity will elute first with a low-polarity eluent.
Late-eluting peak in RP-HPLC; Low Rf spot on TLC Hydrolysis byproduct or starting material: 2-Chloro-6-hydroxynicotinic acid The hydroxyl group is more polar than the methoxy group, leading to stronger interaction with the reversed-phase column and a longer retention time.Recrystallization: Often effective if the solubility difference is significant. Column Chromatography: The impurity will elute after the product, requiring a more polar eluent.
Peak with m/z +14 in LC-MS Incomplete hydrolysis of methyl ester: Methyl 2-chloro-6-methoxyisonicotinate The mass difference corresponds to the replacement of a proton (H) with a methyl group (CH₃), indicating the presence of the ester.Reaction Workup: Re-subject the crude material to hydrolysis conditions (e.g., NaOH in MeOH/H₂O) to drive the reaction to completion. Acid-Base Extraction: The ester is neutral and will remain in the organic phase.
Colored (yellow/brown) solid Tarry byproducts or residual catalystsOften arise from overheating during synthesis or workup, leading to polymerization or degradation. Some metal catalysts can also impart color.[10]Charcoal Treatment: Dissolve the crude product in a suitable solvent and stir with activated carbon to adsorb colored impurities, followed by hot filtration. Recrystallization: Often highly effective at excluding colored polymeric material.
Visualized Workflow for Impurity Identification & Purification

The following diagram outlines a logical workflow for addressing impurities in your crude product.

PurificationWorkflow cluster_start Initial Analysis cluster_decision Purity Assessment cluster_purification Purification Strategy cluster_end Final Product Start Crude Product TLC_HPLC Run TLC & HPLC/LC-MS Start->TLC_HPLC PurityCheck Purity > 98%? TLC_HPLC->PurityCheck MultiplePeaks Multiple Impurities? PurityCheck->MultiplePeaks No End Pure Product PurityCheck->End Yes AcidBase Acid-Base Extraction MultiplePeaks->AcidBase Yes (Neutral Impurities) Recrystallize Recrystallization MultiplePeaks->Recrystallize No (Single Major Impurity) Column Column Chromatography AcidBase->Column Polar Impurities Remain Reanalyze Re-analyze Purity AcidBase->Reanalyze Recrystallize->Reanalyze Column->Reanalyze Reanalyze->PurityCheck

Caption: Decision workflow for purification.
Validated Purification Protocols

Protocol 1: Acid-Base Extraction (For removing neutral impurities)

This method is highly effective for separating the acidic product from non-acidic impurities like the decarboxylated byproduct or unreacted ester intermediates.

Rationale: The carboxylic acid is deprotonated by a weak base (sodium bicarbonate) to form a water-soluble carboxylate salt. Neutral impurities remain in the organic solvent and are physically separated. Re-acidification of the aqueous layer precipitates the purified product.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude this compound in an appropriate organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM) (approx. 10-20 mL per gram of crude material).

  • Extraction: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (3 x 20 mL). Combine the aqueous layers.

    • Self-Validating Check: Effervescence (CO₂ release) should be observed during the first extraction, confirming the acid-base reaction.

  • Organic Wash (Optional): Wash the combined aqueous layers with a small portion of the organic solvent (e.g., 10 mL EtOAc) to remove any last traces of neutral impurities. Discard the organic layer.

  • Acidification: Cool the aqueous layer in an ice bath and slowly acidify with 2M hydrochloric acid (HCl) with stirring until the pH is ~2-3. A white precipitate of the pure product will form.

    • Self-Validating Check: Use pH paper to confirm the solution is acidic. The precipitation of a solid is a key indicator of success.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake with cold deionized water to remove inorganic salts.

  • Drying: Dry the purified solid under vacuum to a constant weight.

Protocol 2: Recrystallization (For general purity enhancement)

Recrystallization is a powerful technique for removing small amounts of impurities that have different solubility profiles from the product.

Rationale: The principle is to dissolve the crude solid in a minimal amount of a hot solvent in which it is highly soluble, and then allow it to cool slowly. The desired compound will crystallize out in a pure form, leaving the more soluble impurities behind in the solvent (mother liquor).

Step-by-Step Methodology:

  • Solvent Screening: The choice of solvent is critical. Good single-solvent candidates include ethanol, methanol, or water. Mixed solvent systems like ethanol/water or ethyl acetate/hexanes are also highly effective.[11]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling with stirring (using a hot plate). Continue to add the solvent portion-wise until the solid just dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities (like dust or catalyst residues), perform a hot filtration through a fluted filter paper to remove them.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals under vacuum.

Protocol 3: Flash Column Chromatography

This is the most powerful method for separating complex mixtures with multiple impurities of varying polarities.[1]

Rationale: The crude mixture is loaded onto a stationary phase (silica gel), and a mobile phase (eluent) is passed through the column. Compounds separate based on their differential adsorption to the silica and solubility in the eluent. Less polar compounds travel down the column faster.

Step-by-Step Methodology:

  • Stationary Phase: Prepare a column with silica gel in a suitable non-polar solvent (e.g., hexanes or a 95:5 mixture of hexanes:ethyl acetate).

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (like DCM). Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column.

  • Elution: Begin eluting with a low-polarity solvent system (e.g., 90:10 hexanes:ethyl acetate with 1% acetic acid). The acetic acid is crucial to prevent the carboxylic acid from streaking on the silica.

    • The non-polar decarboxylated impurity will elute first.

    • Gradually increase the polarity of the eluent (e.g., to 70:30 hexanes:ethyl acetate) to elute the desired product.

    • Highly polar impurities like 2-Chloro-6-hydroxynicotinic acid will elute last, possibly requiring an even more polar solvent system.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Impurity Genesis Diagram

This diagram illustrates the synthetic relationships that can lead to common impurities.

ImpurityGenesis cluster_precursors Starting Materials & Intermediates cluster_product Target Molecule cluster_impurities Common Impurities SM1 2-Chloro-6-hydroxynicotinic Acid Product This compound SM1->Product Methylation (Incomplete Reaction) Imp1 Unreacted Starting Material (2-Chloro-6-hydroxynicotinic Acid) SM2 Methyl 2-chloro-6-methoxyisonicotinate SM2->Product Hydrolysis Imp4 Incomplete Hydrolysis (Methyl Ester Intermediate) SM2->Imp4 Incomplete Reaction Imp2 Decarboxylation Product (2-Chloro-6-methoxypyridine) Product->Imp2 Heat (Workup) Imp3 Hydrolysis Product (2-Chloro-6-hydroxynicotinic Acid) Product->Imp3 H₂O (Acid/Base)

Caption: Origin of common impurities.

References

Technical Support Center: Optimizing the Synthesis of 2-Chloro-6-methoxyisonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Chloro-6-methoxyisonicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important building block. Here, we provide in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions to help you improve your reaction yields and product purity.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Achieving high yields and purity can be challenging due to competing side reactions and the nuanced nature of the synthetic steps involved. This guide will explore the three primary synthetic routes and provide practical solutions to common experimental hurdles.

Synthetic Pathways Overview

There are three principal routes for the synthesis of this compound, each with its own set of advantages and potential difficulties.

cluster_0 Route 1: From 2,6-Dichloropyridine cluster_1 Route 2: From a Pre-functionalized Pyridine cluster_2 Route 3: Hydrolysis of a Trichloromethyl Precursor A 2,6-Dichloropyridine B Selective Mono-methoxylation A->B C 2-Chloro-6-methoxypyridine B->C D Introduction of COOH at C4 C->D E This compound D->E F 2-Chloro-6-hydroxynicotinic acid G Methylation F->G H 2-Chloro-6-methoxynicotinic acid G->H I 2-Chloro-6-methoxy-4-(trichloromethyl)pyridine J Hydrolysis I->J K This compound J->K Start Reaction Outcome Analysis (TLC/GC-MS) Low_Yield Low Yield of Mono-product Start->Low_Yield Incomplete Conversion High_Di High Di-substituted Product Start->High_Di Over-reaction Separation_Issue Difficult Separation Start->Separation_Issue Co-elution Sol1 Check Reagent Activity Increase Temperature Slightly Ensure Anhydrous Conditions Low_Yield->Sol1 Troubleshoot Sol2 Reduce NaOMe Equivalents Lower Reaction Temperature Slow Reagent Addition High_Di->Sol2 Troubleshoot High_SM High Starting Material Sol3 Optimize Chromatography Gradient Consider Alternative Stationary Phase Separation_Issue->Sol3 Troubleshoot Start Analyze Hydrolysis Reaction Incomplete Incomplete Hydrolysis Start->Incomplete Decomposition Product Decomposition Start->Decomposition Workup_Losses Losses During Work-up Start->Workup_Losses Sol1 Increase Reaction Time/Temp. Use Stronger Acid/Base Incomplete->Sol1 Optimize Sol2 Monitor Reaction Closely Lower Temperature if Possible Decomposition->Sol2 Optimize Sol3 Careful pH Adjustment for Precipitation Thorough Extraction Workup_Losses->Sol3 Optimize

solubility issues of 2-Chloro-6-methoxyisonicotinic acid in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Chloro-6-methoxyisonicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common solubility challenges encountered with this compound. As a substituted pyridine carboxylic acid, its solubility can be nuanced, influenced by factors such as solvent polarity, pH, and temperature. This resource provides in-depth troubleshooting guides and frequently asked questions to ensure your experiments proceed smoothly and efficiently.

Understanding the Molecule: Physicochemical Properties

Before addressing solubility issues, it's crucial to understand the fundamental properties of this compound. These characteristics underpin its behavior in various solvent systems.

PropertyValueSource(s)
CAS Number 503000-87-1[1]
Molecular Formula C₇H₆ClNO₃[1]
Molecular Weight 187.58 g/mol [1]
Melting Point ~230 °C[2]
Appearance Solid[1]

Frequently Asked Questions (FAQs)

Here we address the most common initial queries regarding the handling and dissolution of this compound.

Q1: What is the expected solubility of this compound in common organic solvents?

While specific quantitative data for this compound is not extensively published, we can infer its likely solubility based on its structure and data from analogous compounds like 2-chloropyridine-4-carboxylic acid and 2-chloronicotinic acid.[3][4] The molecule possesses both polar (carboxylic acid, methoxy group, pyridine nitrogen) and non-polar (chlorinated aromatic ring) features.

Expected Solubility Profile (Qualitative):

SolventPolarityExpected SolubilityRationale & Expert Insights
DMSO, DMF High (Aprotic)HighThese are excellent solvents for many carboxylic acids due to their high polarity and ability to act as hydrogen bond acceptors.
Methanol, Ethanol High (Protic)Moderate to HighThe hydroxyl group can hydrogen bond with the carboxylic acid, facilitating dissolution. Solubility is generally good in these solvents.[3]
Acetonitrile ModerateLow to ModerateWhile polar, its ability to solvate this specific structure may be more limited compared to DMSO or alcohols.
Tetrahydrofuran (THF) ModerateLow to ModerateIts moderate polarity may allow for some dissolution, but it is unlikely to be a primary choice for high concentrations.
Dichloromethane (DCM) LowLowGenerally, poor solubility is expected due to the significant polarity mismatch.[3]
Toluene, Hexanes Non-polarVery Low / InsolubleThe polar functional groups of the molecule will prevent dissolution in non-polar hydrocarbon solvents.[4]

Q2: I'm seeing my compound "crash out" of solution. What's happening?

This phenomenon, known as precipitation, typically occurs when the concentration of the solute exceeds its saturation point in the solvent. This can be triggered by a change in temperature (solubility often decreases upon cooling), evaporation of the solvent, or the addition of an anti-solvent (a liquid in which the compound is insoluble). Our troubleshooting guide below offers several strategies to address this.

Q3: Is this compound acidic or basic? How does this affect solubility?

The molecule contains a carboxylic acid group (-COOH), making it acidic. It also has a pyridine ring, which is weakly basic. The overall character is acidic, and this is key to manipulating its solubility. In basic solutions, the carboxylic acid will be deprotonated to a carboxylate salt (-COO⁻), which is significantly more polar and thus more soluble in polar solvents like water. Conversely, in highly acidic solutions, the pyridine nitrogen can be protonated. Understanding the interplay of these ionizable groups is fundamental to solving solubility issues.

Troubleshooting Guide: Overcoming Solubility Challenges

When facing difficulties in dissolving this compound, a systematic approach is recommended. The following workflow and detailed protocols will help you identify and resolve the issue.

G cluster_0 Solubility Troubleshooting Workflow start Start: Solubility Issue Encountered solvent_selection Step 1: Re-evaluate Solvent Choice (Refer to FAQ Table) start->solvent_selection heating Step 2: Gentle Heating & Sonication solvent_selection->heating If solubility is still low success Success: Compound Dissolved solvent_selection->success If successful ph_adjustment Step 3: pH Adjustment (for polar/aqueous systems) heating->ph_adjustment If precipitation occurs on cooling heating->success If successful cosolvency Step 4: Co-Solvent System ph_adjustment->cosolvency If pH modification is not suitable for the experiment ph_adjustment->success If successful cosolvency->success If successful fail Consult Further (Consider derivatization or alternative formulation) cosolvency->fail If still unsuccessful

Caption: A stepwise workflow for troubleshooting solubility issues.

Protocol 1: Systematic Solvent Screening

Objective: To empirically determine the best single solvent for your desired concentration.

Methodology:

  • Aliquot a small, fixed amount of this compound (e.g., 1-5 mg) into several vials.

  • To each vial, add a different solvent from the list in the FAQ table, starting with a small volume (e.g., 100 µL).

  • Vortex each vial at room temperature for 1-2 minutes.

  • Observe for complete dissolution. If the compound dissolves, add another aliquot of solvent to determine the approximate saturation point.

  • If not fully dissolved, proceed to gentle heating and sonication as described below.

Protocol 2: Enhancing Dissolution with Thermal and Mechanical Energy

Objective: To overcome kinetic barriers to dissolution.

Methodology:

  • Using a vial containing your compound and chosen solvent, place it in a sonicator bath for 5-10 minutes.

  • If dissolution is still incomplete, gently warm the solution in a water bath (e.g., 30-50 °C). Caution: Be mindful of the solvent's boiling point and volatility. Do not use open flames.

  • Alternate between gentle warming and sonication.

  • Once dissolved, allow the solution to slowly cool to room temperature. If the compound remains in solution, you have successfully created a metastable or stable solution. If it precipitates, the concentration is likely too high for that solvent at room temperature, and other methods should be explored.

Protocol 3: pH-Mediated Solubility Enhancement

Objective: To increase solubility in polar protic solvents by forming a salt. This is particularly useful for preparing aqueous or semi-aqueous stock solutions.

Methodology:

  • Suspend the this compound in your desired polar solvent (e.g., water, or a water/ethanol mixture).

  • While stirring, add a suitable base dropwise. A 1M solution of a non-reactive base like sodium hydroxide (NaOH) or a volatile organic base like triethylamine (TEA) is often used.

  • Monitor the pH. As the carboxylic acid is neutralized (typically in the pH range of 5-8), it will deprotonate and dissolve.

  • Crucial Point: Only add enough base to achieve dissolution. A significant excess can alter the pH of your final experiment and may cause unwanted side reactions. The resulting solution will contain the salt form of your compound.

G cluster_1 pH-Mediated Dissolution A Insoluble Acidic Form (R-COOH) B Soluble Salt Form (R-COO⁻ Na⁺) A->B + Base (e.g., NaOH) B->A + Acid (e.g., HCl)

Caption: Reversible salt formation to enhance solubility.

Protocol 4: Utilizing Co-Solvent Systems

Objective: To create a solvent mixture with optimized polarity for dissolution. This is a powerful technique when a single solvent is inadequate.[5]

Methodology:

  • First, dissolve the this compound in a small volume of a "good" solvent in which it is highly soluble (e.g., DMSO or DMF).

  • In a separate container, place the bulk of your "poor" solvent (e.g., an aqueous buffer or a less polar organic solvent).

  • While vigorously stirring the "poor" solvent, slowly add the concentrated stock solution drop by drop.

  • Monitor for any signs of precipitation (cloudiness). If the solution remains clear, you have successfully created a co-solvent system.

  • Expert Tip: The order of addition is critical. Always add the concentrated organic stock to the bulk aqueous/poor solvent to minimize localized high concentrations that can cause immediate precipitation.

Safety & Handling

As a Senior Application Scientist, I must emphasize the importance of safety. Always handle this compound in accordance with its Safety Data Sheet (SDS).[6]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[6]

  • Handling: Avoid creating dust. Use in a well-ventilated area or a chemical fume hood.[6][7]

  • In case of contact:

    • Eyes: Rinse cautiously with water for several minutes.[6]

    • Skin: Wash with plenty of soap and water.[6]

By understanding the physicochemical properties of this compound and applying these systematic troubleshooting protocols, you can effectively overcome most solubility challenges encountered in your research.

References

Technical Support Center: Synthesis of 2-Chloro-6-methoxyisonicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Chloro-6-methoxyisonicotinic acid and its derivatives. This guide is designed for researchers, chemists, and drug development professionals who are actively working with these important synthetic intermediates. Our goal is to provide practical, experience-driven advice to help you troubleshoot common side reactions, optimize your yields, and ensure the highest purity of your target compounds.

The synthesis of these derivatives, while well-established, is prone to several critical side reactions. Understanding the mechanisms behind these issues is the first step toward effective mitigation. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios that our application scientists regularly encounter in the field.

Section 1: The Core Synthesis Pathway & Key Challenges

The most common route to this compound starts from 2,6-dichloroisonicotinic acid. The key transformation is a selective nucleophilic aromatic substitution (SNAr) to replace one chlorine atom with a methoxy group. The pyridine ring, particularly with an electron-withdrawing carboxylic acid group, is activated for such substitutions.[1][2] However, controlling the selectivity and preventing subsequent side reactions is paramount.

DOT script for the main synthetic pathway.

Synthesis_Pathway cluster_main Main Synthetic Pathway cluster_side1 Over-reaction cluster_side2 Hydrolysis start 2,6-Dichloroisonicotinic Acid intermediate This compound start->intermediate  NaOMe (1.0 eq)  MeOH, Δ   side1 2,6-Dimethoxyisonicotinic Acid intermediate->side1  Excess NaOMe  High Temp.   side2 2-Hydroxy-6-methoxy- isonicotinic Acid intermediate->side2  Aqueous Workup  (Acidic/Basic)  

Caption: General synthetic route and major side products.

Section 2: Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the synthesis. Each entry details the problem, its likely chemical cause, and actionable protocols for resolution.

FAQ 1: Over-methoxylation and Selectivity Control

Question: "I am seeing a significant amount of a byproduct with a mass corresponding to the addition of a second methoxy group (2,6-dimethoxyisonicotinic acid). How can I improve the selectivity for the mono-substituted product?"

Plausible Causes & Mechanistic Insight: This is the most frequent side reaction. The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, where the methoxide ion attacks the electron-deficient pyridine ring.[2][3] After the first substitution, the product, this compound, is still susceptible to a second substitution by methoxide, albeit at a slower rate. The electron-donating nature of the first methoxy group slightly deactivates the ring towards further nucleophilic attack compared to the starting material. However, forcing conditions (high temperature, excess nucleophile) can easily lead to the di-substituted byproduct.

Diagnostic Steps:

  • LC-MS: Look for a mass peak corresponding to your desired product (M) and a peak at [M - Cl + OMe] or roughly [M + 14] Da.

  • ¹H NMR: The starting 2,6-dichloroisonicotinic acid will show a singlet for the two equivalent aromatic protons. The desired mono-substituted product will show two distinct doublets (or singlets depending on the substitution pattern of the derivative). The di-substituted byproduct will often show a return to a more symmetric pattern.

Corrective Actions & Prevention Protocol:

  • Stoichiometry is Critical: Use a slight excess, but no more than 1.05-1.1 equivalents, of sodium methoxide (NaOMe). Prepare the NaOMe solution fresh if possible, or titrate it before use to confirm its concentration.

  • Temperature Management: Maintain the reaction temperature as low as feasible while ensuring a reasonable reaction rate. Start at a lower temperature (e.g., 40-50 °C) and monitor the reaction by TLC or LC-MS. Only increase the temperature if the reaction is stalled.

  • Controlled Addition: Add the sodium methoxide solution slowly, dropwise, to the solution of 2,6-dichloroisonicotinic acid in methanol over a period of 30-60 minutes. This keeps the instantaneous concentration of the nucleophile low, favoring the more reactive starting material over the mono-substituted product.

  • Solvent Choice: While methanol is the standard solvent, in some cases, using a co-solvent system with a non-protic solvent like THF can help modulate reactivity.

DOT script for the SNAr mechanism and over-reaction.

SNAr_Mechanism cluster_desired Desired Mono-substitution cluster_side Undesired Di-substitution A 2,6-Dichloroisonicotinic Acid B Meisenheimer Complex I (Resonance Stabilized) A->B + MeO⁻ C 2-Chloro-6-methoxy- isonicotinic Acid B->C - Cl⁻ D 2-Chloro-6-methoxy- isonicotinic Acid E Meisenheimer Complex II D->E + MeO⁻ (Forcing Conditions) F 2,6-Dimethoxyisonicotinic Acid E->F - Cl⁻

Caption: SNAr mechanism for desired and side reactions.

FAQ 2: Hydrolysis of the Chloro Group

Question: "During my aqueous workup, I've noticed a new, more polar spot on my TLC plate. My mass spec suggests it's the hydroxy-derivative (2-hydroxy-6-methoxyisonicotinic acid). What's causing this?"

Plausible Causes & Mechanistic Insight: The C2-chloro group, while relatively stable, can be susceptible to hydrolysis under either strongly acidic or basic aqueous conditions, especially with heating. This is another SNAr reaction, but with water or hydroxide acting as the nucleophile. The pyridone-like product (the tautomer of the hydroxy-pyridine) is often more polar and can be difficult to separate from the desired carboxylic acid product. Studies have shown that the electronic structure of the pyridone ring can enhance the rate of hydrolysis of alpha-substituents.[4]

Diagnostic Steps:

  • TLC: The hydroxy byproduct will typically have a lower Rf value (be more polar) than the chloro-product.

  • LC-MS: Look for a mass peak corresponding to [M - Cl + OH] or roughly [M - 18] Da.

  • ¹H NMR: The chemical shifts of the aromatic protons adjacent to the new hydroxyl/pyridone group will be different from those next to the chlorine.

Corrective Actions & Prevention Protocol:

  • Neutralize Carefully: After the reaction, cool the mixture to room temperature or below (0-5 °C) before quenching. Neutralize the excess base carefully with a mild acid (e.g., dilute HCl, citric acid, or NH₄Cl solution) while keeping the temperature low. Avoid creating strongly acidic or basic conditions.

  • Avoid Heat During Workup: Do not heat the reaction mixture during aqueous extraction or concentration steps. Perform extractions at room temperature.

  • Minimize Contact Time: Complete the aqueous workup and extraction as efficiently as possible to minimize the time the product is in an aqueous environment.

  • Alternative Workup: Consider a non-aqueous workup. After neutralizing, the solvent can be removed under reduced pressure, and the resulting residue can be purified directly by column chromatography or recrystallization.

FAQ 3: Incomplete Conversion or Stalled Reaction

Question: "My reaction has stalled. I still have a significant amount of 2,6-dichloroisonicotinic acid starting material after several hours. What should I check?"

Plausible Causes & Mechanistic Insight: An incomplete reaction can stem from several factors related to reagent quality, reaction setup, or temperature. The nucleophilic attack requires sufficient activation energy, and the nucleophile itself must be active.

Diagnostic Steps:

  • TLC/LC-MS: The primary observation will be a large, persistent peak corresponding to the starting material.

Troubleshooting Workflow:

  • Reagent Quality:

    • Sodium Methoxide: Is it old or has it been exposed to moisture? NaOMe can decompose to NaOH and methanol, reducing its potency. Use a freshly opened bottle or a freshly prepared solution.

    • Solvent: Is the methanol anhydrous? Water can compete as a nucleophile and interfere with the reaction.

  • Temperature:

    • Is the reaction temperature high enough? While high temperatures can cause side reactions, an insufficient temperature will slow the reaction to a crawl. If the reaction is clean but slow at 50 °C, consider a modest increase to 60-65 °C (refluxing methanol).

  • Reaction Monitoring:

    • Are you taking representative samples for analysis? Ensure the reaction is well-stirred and your sample is homogenous.

  • Activation:

    • The carboxylic acid group is a strong electron-withdrawing group that activates the ring for SNAr.[1] If you are working with an ester derivative, the activation might be slightly lower, potentially requiring more forcing conditions.

Troubleshooting_Workflow start Problem: Incomplete Reaction check_reagents 1. Check Reagent Quality start->check_reagents reagents_ok Reagents OK check_reagents->reagents_ok Verified reagents_bad Re-run with fresh NaOMe & anhydrous MeOH check_reagents->reagents_bad Suspect check_temp 2. Verify Temperature reagents_ok->check_temp temp_ok Temp OK check_temp->temp_ok Correct temp_low Increase temp incrementally (e.g., to 65°C) check_temp->temp_low Too Low check_sm 3. Confirm Starting Material Structure temp_ok->check_sm sm_ok Structure OK check_sm->sm_ok Correct sm_bad Re-verify starting material identity and purity check_sm->sm_bad Incorrect end Monitor reaction progress sm_ok->end

References

Technical Support Center: Catalyst Selection for 2-Chloro-6-methoxyisonicotinic Acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for reactions involving 2-Chloro-6-methoxyisonicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and optimize reaction outcomes for this versatile but often challenging substrate.

The unique structure of this compound—featuring a relatively unreactive chloro-substituent, a coordinating pyridine nitrogen, an electron-donating methoxy group, and an acidic carboxylic acid function—presents a specific set of hurdles in palladium-catalyzed cross-coupling reactions. This guide provides troubleshooting advice and optimized protocols in a direct question-and-answer format to help you navigate these complexities.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My cross-coupling reaction with this compound is showing low to no conversion. What are the most common causes and where should I start troubleshooting?

Low or no conversion is a frequent issue, primarily because the C-Cl bond on an electron-rich pyridine ring is difficult to activate.[1][2] The oxidative addition of this bond to the Pd(0) complex is often the rate-limiting step and can be further complicated by the substrate's other functional groups.

Initial Troubleshooting Workflow:

  • Catalyst System Integrity: The choice of palladium source and ligand is the most critical factor.

    • Palladium Source: Standard sources like Pd(OAc)₂ or Pd(PPh₃)₄ can be ineffective for this substrate.[3] Consider using modern, air-stable palladium pre-catalysts (e.g., G3 or G4 palladacycles from Buchwald's group), which efficiently generate the active Pd(0) species in situ.[1][2]

    • Ligand Choice: The C-Cl bond requires a highly active ligand. Standard ligands like PPh₃ are often insufficient.[4] You must use bulky, electron-rich phosphine ligands. Sterically hindered biarylphosphine ligands (e.g., SPhos, RuPhos, BrettPhos) or ferrocene-based ligands are essential for promoting the difficult oxidative addition step.[1][5] The σ-donating character of these ligands increases the nucleophilicity of the palladium center, lowering the activation energy for C-Cl bond cleavage.

  • Catalyst Deactivation: The pyridine nitrogen and the carboxylate group are potential catalyst poisons.[3][6] These Lewis basic sites can coordinate strongly to the palladium center, inhibiting its catalytic activity.[3][7] Using a more electron-rich ligand can sometimes mitigate this by competing for coordination sites on the palladium. In some cases, protecting the carboxylic acid as an ester may be necessary if catalyst deactivation is suspected.

  • Reaction Conditions:

    • Base: A strong, non-nucleophilic base is typically required. For Suzuki reactions, bases like K₃PO₄ or Cs₂CO₃ are effective.[2][3] For Buchwald-Hartwig aminations, sodium or lithium tert-butoxide (NaOtBu, LiOtBu) is the standard choice.[1] Ensure the base is finely powdered and anhydrous.

    • Temperature: These reactions often need elevated temperatures (typically 90-120 °C) to drive the oxidative addition.[1][2]

    • Atmosphere & Solvents: Oxygen can irreversibly oxidize and deactivate the Pd(0) catalyst.[1] It is critical to use dry, degassed solvents (e.g., toluene, 1,4-dioxane) and maintain a strictly inert atmosphere (Argon or Nitrogen).[1][3]

start Low / No Conversion Observed cat_check Is the Catalyst System Optimal? (Pre-catalyst + Bulky Ligand) start->cat_check cond_check Are Reaction Conditions Correct? (Inert, Anhydrous, Temp >90°C) cat_check->cond_check Yes solution_cat Action: Switch to a G3/G4 Pre-catalyst and a Biarylphosphine Ligand (e.g., SPhos, RuPhos). cat_check->solution_cat No poison_check Is Catalyst Poisoning Suspected? (Pyridine-N, Carboxylate) cond_check->poison_check Yes solution_cond Action: Degas Solvent Thoroughly, Ensure Anhydrous Reagents, Increase Temperature. cond_check->solution_cond No solution_poison Action: Increase Ligand Load or Protect Carboxylic Acid (Esterification). poison_check->solution_poison Yes end_point Re-run Experiment poison_check->end_point No solution_cat->end_point solution_cond->end_point solution_poison->end_point start Planning Reaction with This compound check_yield Is maximizing yield critical or is the coupling partner expensive? start->check_yield check_conditions Are harsh conditions (T > 110°C, >12h) required? check_yield->check_conditions No protect Decision: Protect as Ester (e.g., Me or Et ester) before coupling. check_yield->protect Yes check_direct Have you tried the reaction on the free acid with an optimized catalyst system? check_conditions->check_direct No check_conditions->protect Yes check_direct->protect Yes, but it failed. proceed Decision: Proceed with Free Acid. Use >2 eq. of base. Monitor closely. check_direct->proceed Yes, and it worked. check_direct->proceed No, trying direct route first.

References

Technical Support Center: Work-up Procedures for Reactions Involving 2-Chloro-6-methoxyisonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Chloro-6-methoxyisonicotinic acid. This document is designed for researchers, scientists, and drug development professionals to provide expert insights and troubleshoot common issues encountered during the work-up and purification of reactions involving this versatile reagent. Our goal is to move beyond simple protocols and explain the chemical principles behind each step, empowering you to make informed decisions in your experiments.

Part 1: Foundational Knowledge & General Troubleshooting

This section covers the fundamental properties of this compound and addresses common issues applicable to most reaction types.

FAQ 1.1: What are the essential safety and physical properties I should be aware of before starting a work-up?

Understanding the fundamental characteristics of your starting material is critical for designing a safe and effective work-up procedure. This compound is a solid at room temperature and possesses properties that dictate its handling and purification.

Expert Insight: The carboxylic acid moiety is the most significant feature from a work-up perspective. Its pKa allows for facile separation from neutral or basic impurities via acid-base extraction. However, the compound is also classified as an irritant, necessitating careful handling.[1][2][3] Always consult the full Safety Data Sheet (SDS) before use.[1]

Table 1: Physicochemical and Safety Properties

PropertyValueSource(s)
Molecular Formula C₇H₆ClNO₃[4]
Molecular Weight 187.58 g/mol [4][5]
Appearance White to light yellow powder/crystal
Melting Point 214-216 °C[4]
Solubility Low in water; soluble in solvents like methanol.[6][6]
GHS Hazard Statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[1][3]
Incompatibilities Strong bases, amines, reducing agents.[1]
Troubleshooting 1.2: My TLC/LC-MS shows a new, more polar by-product after a basic reaction or work-up. What is it?

This is a frequent observation and is most likely due to the hydrolysis of the C2-chloro substituent. The electron-deficient nature of the pyridine ring makes this position susceptible to nucleophilic aromatic substitution, with hydroxide being a common nucleophile under aqueous basic conditions.

Causality: The product of this side reaction is 2-hydroxy-6-methoxyisonicotinic acid, which exists in equilibrium with its tautomeric form, a 2-pyridone. This pyridone structure is significantly more polar than the starting material, leading to a lower Rf value on a TLC plate. Studies on similar systems have shown that the electronic properties of the pyridine ring are key to the rate of hydrolysis.[7] While the 6-methoxy group is an electron-donating group, the ring nitrogen and the carboxylic acid are electron-withdrawing, activating the C2 position.

Preventative Measures & Solutions:

  • Avoid Prolonged Exposure to Strong Base: If possible, minimize reaction time and temperature when using strong aqueous bases like NaOH or KOH.

  • Use Non-Nucleophilic Bases: For reactions requiring a base, consider using non-nucleophilic organic bases (e.g., DIPEA) or inorganic bases less prone to causing hydrolysis (e.g., K₂CO₃, Cs₂CO₃) if the reaction chemistry allows.

  • Purification: The polarity difference between the desired chloro-compound and the hydrolyzed pyridone is usually large enough for easy separation by flash column chromatography.

FAQ 1.3: What is the general workflow for working up a reaction involving this acid?

While every reaction is unique, a generalized workflow can be applied. The core principle is to leverage the acidic nature of the molecule to facilitate purification.

General Workup Workflow cluster_0 Reaction Vessel cluster_1 Separatory Funnel Operations cluster_2 Isolation & Purification Start 1. Reaction Complete (Monitor by TLC/LC-MS) Quench 2. Quench Reaction (e.g., add water or buffer) Start->Quench Extract 3. Liquid-Liquid Extraction (e.g., EtOAc & Water) Quench->Extract Wash 4. Aqueous Washes (Acid/Base/Brine) Extract->Wash Dry 5. Dry Organic Layer (e.g., Na₂SO₄) Wash->Dry Concentrate 6. Concentrate (Rotary Evaporator) Dry->Concentrate Purify 7. Purify Crude Product (Chromatography/Crystallization) Concentrate->Purify

Caption: General experimental workflow for reaction work-up.

Part 2: Work-up for Amide Coupling Reactions

Amide bond formation is one of the most common reactions performed with carboxylic acids.[8] The work-up procedure is highly dependent on the coupling reagents used.

FAQ 2.1: What is a standard work-up for a reaction using a carbodiimide coupling agent like EDC?

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a popular choice because its urea by-product is water-soluble, simplifying purification compared to dicyclohexylcarbodiimide (DCC).[9]

Expert Insight: The key is a series of aqueous washes to remove the water-soluble by-products and any unreacted starting materials. The order of washes is critical.

Step-by-Step Protocol: EDC Coupling Work-up

  • Reaction Completion: Confirm the consumption of the limiting reagent by TLC or LC-MS.

  • Dilution: Dilute the reaction mixture (often in DMF or DCM) with a water-immiscible organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Acid Wash: Transfer the mixture to a separatory funnel and wash with a dilute acid solution (e.g., 1M HCl or 5% citric acid solution).

    • Causality: This step protonates and removes any unreacted amine starting material and basic additives like DIPEA or DMAP into the aqueous layer.

  • Base Wash: Wash the organic layer with a dilute basic solution (e.g., saturated NaHCO₃ solution).

    • Causality: This step deprotonates and removes any unreacted this compound into the aqueous layer.

  • Brine Wash: Wash the organic layer with saturated NaCl solution (brine).

    • Causality: This breaks up any emulsions and removes the bulk of the dissolved water from the organic layer.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the crude amide product.

  • Purification: Purify the crude product by flash column chromatography or crystallization as needed.

Troubleshooting 2.2: I used an activating agent like oxalyl chloride. How does my work-up change?

When you convert the carboxylic acid to an acyl chloride, the primary concern is managing the excess chlorinating agent and the HCl by-product.[9][10]

Expert Insight: The reaction is typically quenched carefully with water or ice. However, a more controlled approach for sensitive substrates is to quench with a base.

Quenching Strategy:

  • After forming the acyl chloride and before adding the amine, the excess oxalyl chloride and solvent can be removed under reduced pressure.

  • After the reaction with the amine, the mixture is diluted with an organic solvent and quenched by slowly adding it to a stirred, cold solution of saturated sodium bicarbonate.

    • Causality: The bicarbonate will neutralize the HCl formed during the reaction and destroy any remaining acyl chloride. This is often accompanied by gas (CO₂) evolution, so it must be done cautiously. The subsequent work-up follows the standard wash procedures outlined in FAQ 2.1.

Amide Coupling Workup Logic start Crude Reaction Mixture (Product, Reagents, By-products) wash1 Wash with 1M HCl Removes: Excess Amine, Basic Catalysts (DMAP, DIPEA) start->wash1:f0 wash2 Wash with Sat. NaHCO₃ Removes: Unreacted Carboxylic Acid wash1:f0->wash2:f0 wash3 Wash with Brine Removes: Residual Water, Breaks Emulsions wash2:f0->wash3:f0 finish Organic Layer with Crude Product wash3:f0->finish

Caption: Logical flow of aqueous washes for amide work-up.

Part 3: Work-up for Palladium Cross-Coupling Reactions

2-chloro-pyridines are common substrates in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[11][12] Work-ups for these reactions focus on removing the catalyst and inorganic salts.

FAQ 3.1: What is a typical work-up for a Suzuki-Miyaura coupling reaction?

The product of a Suzuki reaction with this compound is a biaryl carboxylic acid. The work-up leverages the acidic handle to isolate the product.[13]

Step-by-Step Protocol: Suzuki Coupling Work-up

  • Cooling & Filtration: Once the reaction is complete, cool the mixture to room temperature. Dilute with a solvent like EtOAc and filter through a pad of Celite.

    • Causality: This initial filtration removes the bulk of the palladium catalyst, which often precipitates or adsorbs onto the inorganic base as the reaction cools.[14]

  • Aqueous Extraction: Transfer the filtrate to a separatory funnel and wash with water to remove the inorganic base (e.g., K₂CO₃) and solvents like DMF or dioxane.

  • Acidification & Precipitation/Extraction:

    • For solid products: Transfer the aqueous layer (if product salt is water-soluble) or the combined aqueous layers to a beaker. Cool in an ice bath and slowly acidify with 1-2M HCl until the pH is ~2-3. The product should precipitate out as a solid.[13] Collect the solid by vacuum filtration.

    • For non-crystalline products: After the initial water wash, acidify the aqueous layer in the separatory funnel. Extract the protonated carboxylic acid product into an organic solvent (e.g., EtOAc, 3x).

  • Final Steps: The collected solid can be washed with cold water and dried. The combined organic extracts from the second method should be washed with brine, dried over Na₂SO₄, and concentrated.

  • Purification: Further purification can be achieved by recrystallization or flash chromatography.

Troubleshooting 3.2: My final product is grey or black. How do I remove residual palladium?

Palladium residues are a common issue. If filtration through Celite is insufficient, several methods can be employed.

Expert Insight: The choice of method depends on the nature of your product and the downstream application. For pharmaceutical applications, stringent palladium removal is essential.

Table 2: Methods for Palladium Removal

MethodProcedureProsCons
Activated Charcoal Stir a solution of the crude product with activated charcoal for 1-2 hours, then filter through Celite.Inexpensive, effective for many Pd species.Can adsorb the desired product, reducing yield.
Thiol-based Scavengers Stir a solution of the product with a silica-bound thiol scavenger (e.g., SiliaMetS Thiol) or a polymer-bound scavenger.High selectivity for soft metals like Pd.More expensive than charcoal.
Aqueous Washes Washing with an aqueous solution of thiourea or sodium thiosulfate can sometimes help remove Pd salts.Simple and inexpensive.Often less effective for colloidal palladium(0).
Troubleshooting 3.3: How do I remove unreacted boronic acid?

Boronic acids and their anhydrides (boroxines) can complicate purification.

Expert Insight: A useful but often overlooked trick is to wash the organic solution of your crude product with a basic solution containing an oxidizing agent.

Procedure:

  • Dissolve your crude product in an organic solvent like EtOAc.

  • Wash with an aqueous solution of 1M NaOH containing a small amount of 30% hydrogen peroxide (H₂O₂). Use caution as this can be exothermic.

  • The boronic acid is oxidized to a phenol or alcohol, which is more readily separated.

  • Proceed with the standard acid/base washes to isolate your carboxylic acid product.

References

Validation & Comparative

A Researcher's Guide to the Biological Evaluation of Novel Compounds Derived from 2-Chloro-6-methoxyisonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Untapped Potential of a Versatile Scaffold

In the landscape of medicinal chemistry, the isonicotinic acid framework is a well-established pharmacophore, forming the backbone of numerous therapeutic agents.[1] The strategic functionalization of this pyridine ring system allows for the fine-tuning of physicochemical properties and biological activity. 2-Chloro-6-methoxyisonicotinic acid, in particular, presents itself as a versatile and promising, yet relatively underexplored, starting material for the synthesis of novel compounds. The presence of a chloro group at the 2-position and a methoxy group at the 6-position offers multiple avenues for synthetic diversification, potentially leading to new chemical entities with unique biological profiles.

This guide provides a comprehensive framework for the biological evaluation of novel compounds derived from this scaffold. We will navigate the essential in vitro assays required to profile these compounds for potential anticancer, anti-inflammatory, and antimicrobial activities. To illustrate this process, we will consider a hypothetical novel compound, N-benzyl-2-chloro-6-methoxyisonicotinamide (Compound X) , and compare its evaluation pathway and hypothetical data against established compounds with similar structural motifs. This comparative approach is designed to provide researchers, scientists, and drug development professionals with a practical and data-driven roadmap for their own investigations.

Comparative Framework: Benchmarking Against the Known

To contextualize the biological evaluation of our hypothetical Compound X , we will draw comparisons with compounds from the literature that share key structural features, such as a chlorinated pyridine or quinoline core. These include:

  • 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline (Analogue A): A compound noted for its potent cytotoxicity against colorectal cancer cell lines.[2]

  • 2-phenoxynicotinic acid hydrazides (Analogue B): A class of compounds evaluated for analgesic and anti-inflammatory activities.[3]

  • Acylhydrazone derivatives of nicotinic acid (Analogue C): Known for their significant antibacterial effects, particularly against Gram-positive bacteria.[4]

This comparative analysis will underscore how experimental data for a novel compound can be interpreted in the context of existing knowledge.

Part 1: Anticancer Activity Evaluation

The development of novel anticancer agents is a cornerstone of modern drug discovery.[5] In vitro assays serve as the initial and critical step in identifying compounds that can inhibit cancer cell growth and proliferation.[6][7]

Core Experimental Protocol: Cell Viability Assessment via MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.[8]

Methodology:

  • Cell Culture: Human cancer cell lines (e.g., HCT116 colorectal carcinoma, MCF-7 breast adenocarcinoma) are cultured in appropriate media (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin) and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: A stock solution of Compound X (and comparator compounds, if tested in parallel) is prepared in DMSO. Serial dilutions are made in culture media to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should be kept below 0.5% to avoid solvent-induced toxicity. Media containing the compounds is added to the cells, and the plates are incubated for 48-72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The culture medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is read at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.

Causality and Self-Validation: This assay is based on the principle that mitochondrial dehydrogenases in viable cells can cleave the tetrazolium ring of MTT, resulting in the formation of purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells. Including a positive control (e.g., doxorubicin) and a vehicle control (DMSO) in every experiment is crucial for validating the assay's performance and ensuring that any observed effects are due to the compound itself.

Comparative Data for Anticancer Activity
CompoundTarget Cell LineIC50 (µM)Source
Compound X (Hypothetical) HCT1165.2-
Analogue A HCT1160.35[2]
Cisplatin A549 (Lung Cancer)>3.93 (for a related Cu(II) complex)[9]
Doxorubicin (Standard) Various~0.1 - 1.0Standard Literature Value

This table presents hypothetical data for Compound X alongside published data for analogous compounds to illustrate a comparative analysis.

Workflow for Anticancer Screening

anticancer_workflow start Start: Synthesized Compound X prepare_stock Prepare Stock Solution in DMSO start->prepare_stock treat_cells Treat Cells with Serial Dilutions of Compound X prepare_stock->treat_cells cell_culture Culture Cancer Cell Lines (e.g., HCT116, MCF-7) seed_plates Seed Cells in 96-well Plates cell_culture->seed_plates seed_plates->treat_cells incubate Incubate for 48-72 hours treat_cells->incubate mtt_assay Perform MTT Assay incubate->mtt_assay read_absorbance Measure Absorbance at 570 nm mtt_assay->read_absorbance calculate_ic50 Calculate IC50 Value read_absorbance->calculate_ic50 compare Compare IC50 with Analogue A and Standards calculate_ic50->compare decision Decision: Proceed to Further Assays? compare->decision apoptosis_assay Apoptosis Assay (e.g., Annexin V) decision->apoptosis_assay If Promising cell_cycle Cell Cycle Analysis decision->cell_cycle If Promising end End of Primary Screening decision->end If Not Promising apoptosis_assay->end cell_cycle->end

Caption: Workflow for primary in vitro anticancer screening.

Part 2: Anti-inflammatory Activity Evaluation

Inflammation is a complex biological response implicated in numerous diseases.[10] The overproduction of pro-inflammatory mediators like Tumor Necrosis Factor-alpha (TNF-α) is a key target for anti-inflammatory drugs.[11]

Core Experimental Protocol: Measurement of TNF-α in LPS-Stimulated Macrophages

This assay quantifies the ability of a compound to inhibit the release of the pro-inflammatory cytokine TNF-α from macrophages stimulated with lipopolysaccharide (LPS).[11][12]

Methodology:

  • Cell Culture: RAW 264.7 murine macrophage cells or human THP-1 monocytes (differentiated into macrophages with PMA) are cultured in appropriate media.

  • Cell Seeding: Cells are seeded into a 96-well plate at a density of 1 x 10^5 cells/well and allowed to adhere.

  • Compound Pre-treatment: Cells are pre-treated with various concentrations of Compound X (e.g., 1, 10, 50 µM) for 1-2 hours.

  • LPS Stimulation: Following pre-treatment, cells are stimulated with LPS (100 ng/mL) to induce an inflammatory response. The plates are then incubated for 18-24 hours.

  • Supernatant Collection: The cell culture supernatant is carefully collected from each well.

  • ELISA for TNF-α: The concentration of TNF-α in the supernatant is quantified using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

  • Data Analysis: The percentage inhibition of TNF-α release is calculated for each compound concentration relative to the LPS-stimulated control (without compound treatment). The IC50 value is then determined. A cell viability assay (e.g., MTT) should be run in parallel to ensure that the reduction in TNF-α is not due to cytotoxicity.

Causality and Self-Validation: LPS, a component of Gram-negative bacteria cell walls, activates macrophages through Toll-like receptor 4 (TLR4), triggering a signaling cascade that results in the production and release of TNF-α. A compound that inhibits this process is considered to have anti-inflammatory potential. The inclusion of a known anti-inflammatory drug (e.g., Dexamethasone) as a positive control validates the biological responsiveness of the assay system.

Comparative Data for Anti-inflammatory Activity
CompoundAssayIC50 (µM)Source
Compound X (Hypothetical) TNF-α Inhibition in RAW 264.7 cells12.5-
Analogue B COX-1 InhibitionModerate to Good[3]
Ibuprofen (Standard) ROS Inhibition11.2 µg/mL (~44.6 µM)[10]
Dehydrozingerone-6 (DHZ-6) TNF-α Inhibition in RAW 264.7 cells< 10[13]

This table provides a framework for comparing the anti-inflammatory potential of a novel compound.

Inflammatory Signaling Pathway

inflammatory_pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK NFkB_IkB NF-κB IκBα IKK->NFkB_IkB Phosphorylates IκBα NFkB NF-κB (p65/p50) NFkB_IkB->NFkB Releases NF-κB Nucleus Nucleus NFkB->Nucleus Translocates to TNFa_gene TNF-α Gene Transcription Nucleus->TNFa_gene Binds to DNA TNFa_protein TNF-α Protein TNFa_gene->TNFa_protein Leads to CompoundX Compound X CompoundX->IKK Inhibits? CompoundX->NFkB Inhibits?

Caption: Simplified LPS-induced NF-κB signaling pathway.

Part 3: Antimicrobial Activity Evaluation

The rise of antimicrobial resistance necessitates the discovery of new antimicrobial agents.[14] The initial screening of novel compounds involves determining their ability to inhibit the growth of pathogenic microorganisms.

Core Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standardized and widely used technique to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[14][15]

Methodology:

  • Microorganism Preparation: Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922) are cultured overnight in appropriate broth (e.g., Mueller-Hinton Broth). The culture is then diluted to achieve a standardized inoculum of approximately 5 x 10^5 CFU/mL.

  • Compound Preparation: A stock solution of Compound X is prepared in DMSO. Two-fold serial dilutions are performed in a 96-well microtiter plate using broth as the diluent, creating a range of concentrations (e.g., 128, 64, 32, ... 0.25 µg/mL).

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Controls: Several controls are essential:

    • Growth Control: Wells containing only broth and inoculum (no compound).

    • Sterility Control: Wells containing only broth (no inoculum).

    • Positive Control: A known antibiotic (e.g., Ciprofloxacin, Vancomycin).

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by using a plate reader. Resazurin can also be added as a colorimetric indicator of bacterial viability.[14]

Causality and Self-Validation: This assay directly measures the ability of a compound to inhibit microbial growth. The strict adherence to standardized inoculum density and the inclusion of positive and negative controls ensure the reliability and reproducibility of the results. The comparison with a standard antibiotic provides a benchmark for the potency of the test compound.

Comparative Data for Antimicrobial Activity
CompoundTarget OrganismMIC (µg/mL)Source
Compound X (Hypothetical) S. aureus16-
Compound X (Hypothetical) E. coli64-
Analogue C S. aureus ATCC 65383.91[4]
Analogue C S. epidermidis1.95[4]
Vancomycin (Standard) S. aureus0.5 - 2Standard Literature Value
Ciprofloxacin (Standard) E. coli0.015 - 1Standard Literature Value

This table illustrates how the antimicrobial activity of a novel compound is benchmarked against known agents.

Workflow for Antimicrobial Screening

antimicrobial_workflow start Start: Synthesized Compound X prepare_stock Prepare Stock Solution in DMSO start->prepare_stock serial_dilution Perform 2-fold Serial Dilutions in 96-well Plate prepare_stock->serial_dilution prepare_bacteria Prepare Standardized Bacterial Inoculum (e.g., S. aureus, E. coli) inoculate_plate Inoculate Wells with Bacteria prepare_bacteria->inoculate_plate serial_dilution->inoculate_plate incubate Incubate at 37°C for 18-24 hours inoculate_plate->incubate read_mic Visually Determine MIC (Lowest concentration with no growth) incubate->read_mic compare Compare MIC with Analogue C and Standard Antibiotics read_mic->compare decision Decision: Proceed to Further Assays? compare->decision mbc_assay Determine Minimum Bactericidal Concentration (MBC) decision->mbc_assay If Promising end End of Primary Screening decision->end If Not Promising mbc_assay->end

Caption: Workflow for determining Minimum Inhibitory Concentration.

Conclusion

The systematic biological evaluation of novel compounds derived from scaffolds like this compound is a multi-faceted process that requires rigorous and validated methodologies. By employing a battery of primary in vitro assays covering anticancer, anti-inflammatory, and antimicrobial activities, researchers can efficiently profile new chemical entities and identify promising lead candidates. The comparative approach outlined in this guide, benchmarking a hypothetical novel compound against known analogues, provides a crucial framework for interpreting experimental data and making informed decisions in the drug discovery pipeline. The detailed protocols and workflows presented herein are intended to serve as a practical resource, empowering scientists to unlock the full therapeutic potential of this versatile chemical scaffold.

References

Efficacy of 2-Chloropyridine Carboxylic Acid Analogs as Herbicidal Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug discovery and agrochemical development, the strategic modification of molecular scaffolds is a cornerstone of identifying novel, potent, and selective agents. The pyridine carboxylic acid core, a privileged structure in medicinal and agricultural chemistry, serves as a versatile template for generating extensive compound libraries. This guide provides an in-depth comparison of the efficacy of a series of analogs based on a 2-chloronicotinic acid scaffold, a close structural relative of 2-chloro-6-methoxyisonicotinic acid. By examining a focused set of N-(arylmethoxy)-2-chloronicotinamides, we will explore the nuances of structure-activity relationships (SAR) and the experimental methodologies used to quantify their herbicidal potency.

Introduction to the 2-Chloropyridine Carboxylic Acid Scaffold

The 2-chloropyridine moiety is a valuable building block in synthetic chemistry. The presence of a chlorine atom at the 2-position provides a reactive handle for nucleophilic substitution, allowing for the introduction of a diverse range of functional groups. When combined with a carboxylic acid or its derivative at the 3-position (nicotinic acid) or 4-position (isonicotinic acid), the resulting scaffold offers multiple points for chemical modification to modulate biological activity, selectivity, and physicochemical properties. In the context of herbicidal action, these modifications can significantly influence the compound's uptake by the plant, its translocation, and its interaction with the target protein.

Comparative Efficacy of N-(Arylmethoxy)-2-chloronicotinamide Analogs

A study by Pan et al. (2021) provides a clear and quantitative comparison of the herbicidal activity of a series of N-(arylmethoxy)-2-chloronicotinamides.[1] The primary measure of efficacy in this study was the half-maximal inhibitory concentration (IC50) against Lemna paucicostata (duckweed), a model organism for aquatic herbicide screening. The results from this study are summarized in the table below.

Compound IDR (Substitution on Benzyl Ring)Herbicidal Activity (IC50 in μM) against L. paucicostata
5a H>1000
5b 2-F223
5c 3-F223
5d 4-F187
5e 3,4-diF115
5f 3,4-diCl7.8
5g 2,4-diCl10.3
5h 2,6-diCl28.5
5i 3-Cl10.3
5j 4-Cl13.6
5k 2-Cl15.6
5l 4-CH3115
5m 4-OCH3164
5n 4-CF315.6
5o 3-CF318.7
Clomazone (Commercial Herbicide)125
Propanil (Commercial Herbicide)2

Data sourced from Pan et al. (2021).[1]

Structure-Activity Relationship (SAR) Analysis

The data presented in the table above allows for a detailed analysis of the structure-activity relationships of these 2-chloronicotinamide analogs.

Key Findings:

  • Impact of Benzyl Ring Substitution: The nature and position of substituents on the benzyl ring play a critical role in determining herbicidal potency. The unsubstituted analog (5a ) is essentially inactive, highlighting the necessity of substitution for activity.

  • Halogen Substitution: Halogen atoms on the benzyl ring are particularly effective at enhancing herbicidal activity. Dichlorinated analogs, especially 5f (3,4-diCl) and 5g (2,4-diCl), exhibit the highest potency, with IC50 values in the low micromolar range, significantly more potent than the commercial herbicide Clomazone.[1]

  • Positional Effects of Halogens: The position of the halogen substituents is crucial. For instance, the 2,6-dichloro substitution (5h ) is less effective than 3,4-dichloro (5f ) or 2,4-dichloro (5g ), suggesting steric hindrance may play a role in receptor binding.

  • Electron-Withdrawing Groups: The presence of strong electron-withdrawing groups like trifluoromethyl (CF3) at the 3- or 4-position (5o and 5n ) also leads to high potency, though slightly less than the best dichlorinated analogs.[1]

  • Electron-Donating Groups: In contrast, electron-donating groups such as methyl (CH3) and methoxy (OCH3) at the 4-position (5l and 5m ) result in a significant decrease in activity.[1]

This SAR analysis suggests that an electron-deficient benzyl ring is favorable for potent herbicidal activity in this series of compounds. The electronic and steric properties of the substituents are key determinants of the molecule's ability to interact with its biological target.

Caption: Relationship between the core scaffold, benzyl ring substituents, and herbicidal activity.

Experimental Protocols for Efficacy Evaluation

To ensure the trustworthiness and reproducibility of efficacy data, standardized experimental protocols are essential. The following is a detailed methodology for the evaluation of herbicidal activity against Lemna paucicostata, based on the procedures described in the reference literature.

Objective: To determine the IC50 value of test compounds against Lemna paucicostata.

Materials:

  • Lemna paucicostata culture

  • Hoagland's medium

  • 24-well microplates

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Growth chamber with controlled temperature (25 ± 1 °C), light intensity, and photoperiod (16h light / 8h dark)

  • Microplate reader or imaging system

Procedure:

  • Preparation of Test Solutions:

    • Prepare a stock solution of each test compound in DMSO.

    • Create a series of dilutions from the stock solution to achieve the desired final concentrations in the growth medium. The final concentration of DMSO in the medium should be kept constant and at a non-toxic level (e.g., <0.5%).

  • Inoculation:

    • Select healthy and uniform fronds of L. paucicostata.

    • Aseptically transfer a set number of fronds (e.g., 2-3) into each well of the 24-well plate containing 1 mL of Hoagland's medium.

  • Treatment:

    • Add the appropriate volume of the test compound dilutions to each well to reach the final target concentrations.

    • Include a solvent control (medium with DMSO only) and a negative control (medium only).

  • Incubation:

    • Place the microplates in a growth chamber under controlled environmental conditions for a specified period (e.g., 7 days).

  • Assessment of Herbicidal Activity:

    • After the incubation period, determine the number of fronds in each well.

    • Calculate the percentage of inhibition for each concentration using the formula:

      • Inhibition (%) = [1 - (Number of fronds in treatment / Number of fronds in control)] x 100

  • Data Analysis:

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Use a suitable statistical software to perform a non-linear regression analysis (e.g., log-probit analysis) to calculate the IC50 value, which is the concentration of the compound that causes 50% inhibition of growth.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Analysis A Prepare Test Compound Stock Solutions (in DMSO) E Add Compound Dilutions (and Controls) A->E B Culture Lemna paucicostata in Hoagland's Medium D Inoculate with Lemna paucicostata Fronds B->D C Dispense Medium into 24-well Plates C->D D->E F Incubate in Growth Chamber (7 days) E->F G Count Fronds and Calculate % Inhibition F->G H Determine IC50 Values (Log-Probit Analysis) G->H

Caption: Workflow for evaluating the herbicidal efficacy of compounds against Lemna paucicostata.

Conclusion

The comparative analysis of N-(arylmethoxy)-2-chloronicotinamide analogs demonstrates the profound impact of subtle structural modifications on herbicidal efficacy. The robust experimental data reveals a clear structure-activity relationship, where electron-withdrawing substituents, particularly dichlorination at the 3 and 4 positions of the benzyl ring, dramatically enhance potency. This guide underscores the importance of systematic analog synthesis and rigorous biological evaluation in the development of novel agrochemicals. The principles and methodologies outlined herein for this series of nicotinic acid derivatives are directly applicable to the exploration of other related scaffolds, including the promising this compound analogs, providing a solid framework for future research and development in this field.

References

A Senior Application Scientist's Guide to Spectroscopic Analysis for Structural Confirmation of 2-Chloro-6-methoxyisonicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and medicinal chemistry, the unequivocal structural confirmation of novel chemical entities is paramount. 2-Chloro-6-methoxyisonicotinic acid and its derivatives represent a class of heterocyclic compounds that are valuable synthons for creating more complex molecules.[1][2] Their utility as intermediates in the synthesis of bioactive compounds, including potential drugs and agrochemicals, necessitates a robust and systematic approach to their structural characterization. This guide provides an in-depth comparison of key spectroscopic techniques, grounded in practical insights and experimental data, to ensure the confident elucidation of these structures.

The final confirmation of an unknown organic compound's structure is invariably achieved through a combination of independent analytical methods.[3] While techniques like Nuclear Magnetic Resonance (NMR) spectroscopy are often central to de novo structure identification, a synergistic approach utilizing Mass Spectrometry (MS) and Infrared (IR) Spectroscopy provides a more complete and validated picture.[3][4]

The Strategic Application of Spectroscopic Techniques

The choice of spectroscopic method is not arbitrary; it follows a logical progression from obtaining broad, functional information to fine-grained atomic connectivity. For a molecule like this compound, each technique offers a unique piece of the structural puzzle.

  • Infrared (IR) Spectroscopy: This is often the first-pass analysis. It excels at identifying the presence or absence of specific functional groups by detecting their characteristic vibrational frequencies.[5] It is a rapid method to confirm, for example, that a carboxylic acid has been successfully converted to an ester or amide.

  • Mass Spectrometry (MS): MS provides the molecular weight of the compound and, with high-resolution instruments, its elemental composition.[3][6] Its fragmentation patterns offer clues about the molecule's substructures. For chloro-containing compounds, MS is particularly powerful due to the distinctive isotopic signature of chlorine.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is arguably the most powerful tool for de novo structure elucidation of organic molecules in solution.[7] ¹H and ¹³C NMR spectra reveal the chemical environment of each hydrogen and carbon atom, respectively, and through-bond correlations (J-coupling) help piece together the molecular skeleton.[5][8]

The logical workflow for structural confirmation integrates these techniques to create a self-validating system.

G cluster_0 Initial Synthesis & Purification cluster_1 Spectroscopic Analysis Workflow cluster_2 Data Integration & Final Confirmation Synthesis Synthesis of Derivative Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification IR IR Spectroscopy (Functional Group ID) Purification->IR Quick functional group check MS Mass Spectrometry (Molecular Weight & Formula) Purification->MS Confirm mass NMR NMR Spectroscopy (¹H, ¹³C, 2D) (Connectivity & Skeleton) Purification->NMR Detailed structural analysis Integration Combined Data Analysis IR->Integration MS->Integration NMR->Integration Structure Proposed Structure Integration->Structure Xray X-ray Crystallography (Optional, for Crystalline Solids - Absolute Confirmation) Structure->Xray

Caption: Logical workflow for spectroscopic structural confirmation.

Comparative Analysis: A Head-to-Head Evaluation

Let's consider the parent compound, This compound , as our reference for comparing the output of each technique.

Spectroscopic TechniqueInformation ProvidedStrengths for this MoleculeLimitations
Infrared (IR) Functional GroupsQuickly confirms presence of C=O (acid), O-H (acid), C-O (methoxy/ether), and aromatic C=C bonds.Provides limited information on the overall skeleton; insufficient for distinguishing isomers.
Mass Spectrometry (MS) Molecular Weight, Elemental Formula, FragmentationConfirms molecular weight (187.58 g/mol ). The characteristic M+2 isotopic peak for chlorine (³⁵Cl/³⁷Cl ratio of ~3:1) is definitive proof of a single chlorine atom.Does not provide information on atom connectivity or stereochemistry. Fragmentation can sometimes be complex to interpret without reference spectra.
¹H NMR Proton Environments, ConnectivityDistinguishes the two aromatic protons. Shows a clear singlet for the methoxy group. Allows for unambiguous placement of substituents on the pyridine ring.The acidic proton (COOH) can be broad and may exchange with D₂O, causing it to disappear.
¹³C NMR Carbon EnvironmentsConfirms the total number of unique carbon atoms in the molecule. Chemical shifts clearly identify the carbonyl carbon, aromatic carbons, and the methoxy carbon.Less sensitive than ¹H NMR, requiring more sample or longer acquisition times. Does not typically show couplings unless specifically decoupled.
X-ray Crystallography Absolute 3D StructureProvides the "gold standard" for structural proof, showing precise bond lengths, bond angles, and crystal packing.[9]Requires a suitable single crystal, which can be challenging to grow. The structure is in the solid state, which may differ from the solution-state conformation.

Interpreting the Spectra of this compound

A crucial skill for researchers is the ability to predict and interpret the spectral data for a proposed structure. This serves as the basis for confirming its identity.

Caption: Key structural features and their expected NMR signatures.

Case Study: Confirming the Synthesis of an Amide Derivative

Imagine we react this compound with benzylamine to form the corresponding amide. Spectroscopic analysis is essential to confirm the transformation.

  • IR Spectroscopy: The broad O-H stretch of the carboxylic acid (around 3000 cm⁻¹) will disappear. A new N-H stretch will appear (around 3300 cm⁻¹), and the C=O stretch may shift slightly.

  • Mass Spectrometry: The molecular weight will increase by the mass of the benzylamine fragment minus the mass of water. The M+ and M+2 isotope pattern for chlorine will remain.

  • ¹H NMR: The broad COOH proton signal will vanish. New signals corresponding to the benzyl group's CH₂ (a doublet) and aromatic protons (a multiplet) will appear. The N-H proton will appear as a triplet.

  • ¹³C NMR: The carboxylic acid carbon signal will be replaced by an amide carbonyl signal, typically shifted slightly upfield. New signals for the benzyl group's carbons will also be present.

This multi-faceted approach provides overlapping, confirmatory evidence, leaving no ambiguity about the structure of the final product.

Standard Operating Protocols

While instrument parameters may vary, the fundamental steps for sample preparation and analysis remain consistent.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Internal Standard: The solvent peak serves as a primary reference. Tetramethylsilane (TMS) can be added as an internal standard (0 ppm).

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

    • Acquire a broadband proton-decoupled ¹³C NMR spectrum. This often requires a larger number of scans than ¹H NMR due to the lower natural abundance of ¹³C.

    • If the structure is complex or ambiguous, acquire 2D NMR spectra (e.g., COSY, HSQC, HMBC) to establish connectivity.

  • Data Processing: Fourier transform the raw data, phase the spectrum, and perform baseline correction. Integrate the ¹H signals and calibrate the chemical shift scale.

Protocol 2: Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

  • Ionization Method Selection: For this class of compounds, Electrospray Ionization (ESI) is a common and effective soft ionization technique.[10] It can be run in positive or negative ion mode.

  • Analysis: Infuse the sample directly into the mass spectrometer or inject it via a liquid chromatography (LC) system (LC-MS). LC-MS is preferred as it provides an additional layer of purity confirmation.[10]

  • Data Acquisition: Acquire a full scan mass spectrum to identify the molecular ion ([M+H]⁺ or [M-H]⁻). If using a high-resolution mass spectrometer (e.g., TOF, Orbitrap), the accurate mass measurement can be used to determine the elemental composition.[3] Perform tandem MS (MS/MS) on the molecular ion to induce fragmentation and obtain structural information.

Protocol 3: Infrared (IR) Spectroscopy
  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Ensure good contact by applying pressure with the anvil.

  • Background Collection: Collect a background spectrum of the empty ATR crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

  • Sample Collection: Collect the spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: Identify the key vibrational frequencies (in cm⁻¹) and assign them to the corresponding functional groups.

Conclusion

The structural confirmation of this compound and its derivatives is not achieved by a single "magic bullet" technique. Instead, it relies on the thoughtful and integrated application of IR, MS, and NMR spectroscopy.[4][11] Each method provides a unique and complementary dataset. By understanding the strengths and limitations of each technique and following robust experimental protocols, researchers can confidently and accurately determine the structures of their synthesized molecules, a critical step in the journey of drug discovery and development.

References

A Comparative Guide to the In Vitro and In Vivo Efficacy of 2-Chloronicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of medicinal chemistry and drug discovery, the pyridine nucleus stands as a cornerstone scaffold, lending its versatile structure to a multitude of therapeutic agents. Within this class, nicotinic acid and its derivatives have garnered significant attention for their broad pharmacological potential. While the specific exploration of 2-Chloro-6-methoxyisonicotinic acid derivatives in publicly accessible literature is notably limited, a wealth of research exists for the closely related and structurally significant analogue, 2-chloronicotinic acid. This compound serves as a critical intermediate in the synthesis of a diverse array of bioactive molecules, including anti-inflammatory drugs, antibiotics, and herbicides.[1][2][3][4] The reactivity of the chlorine atom at the 2-position of the pyridine ring makes it a prime site for nucleophilic substitution, allowing for the facile generation of a wide range of derivatives with varied pharmacological profiles.

This guide provides a comprehensive comparison of the in vitro and in vivo studies of various 2-chloronicotinic acid derivatives, offering researchers, scientists, and drug development professionals a detailed overview of their therapeutic potential. We will delve into the synthesis of these compounds and critically evaluate their performance in preclinical studies, with a focus on their anti-inflammatory, analgesic, and antimicrobial activities.

The Synthetic Versatility of 2-Chloronicotinic Acid

The strategic placement of the chloro and carboxylic acid functionalities on the pyridine ring endows 2-chloronicotinic acid with significant synthetic utility. The carboxylic acid group can be readily converted to esters, amides, and hydrazides, while the chloro group is amenable to substitution by a variety of nucleophiles. This dual reactivity allows for the creation of extensive libraries of derivatives for biological screening.

A common synthetic route to novel derivatives involves the amination of 2-chloronicotinic acid with various anilines, often under microwave irradiation in an aqueous medium, to produce 2-arylaminonicotinic acids, which are known for their anti-inflammatory properties.[1] Another approach involves the synthesis of 2-phenoxynicotinic acid hydrazides, which have been evaluated for their analgesic and anti-inflammatory effects.[5]

Caption: Synthetic routes for 2-chloronicotinic acid derivatives.

Comparative In Vitro and In Vivo Studies

The biological activities of 2-chloronicotinic acid derivatives have been explored across several therapeutic areas. Below is a comparative analysis of their performance in preclinical models.

Anti-inflammatory and Analgesic Activity

A significant body of research has focused on the development of 2-chloronicotinic acid derivatives as non-steroidal anti-inflammatory drugs (NSAIDs). The mechanism of action for many of these compounds is believed to involve the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation and pain.

Derivative ClassIn Vitro AssayKey FindingsIn Vivo ModelKey FindingsReference
2-Arylaminonicotinic Acids COX-1/COX-2 InhibitionVaries with substitution; some show preferential COX-1 inhibition.Carrageenan-induced rat paw edemaSignificant reduction in paw volume, comparable to standard NSAIDs.[1]
2-Phenoxynicotinic Acid Hydrazides COX-1/COX-2 InhibitionModerate to good COX-1 inhibition, weak COX-2 inhibition.Acetic acid-induced writhing in miceDose-dependent reduction in writhing, indicating analgesic effects.[5]

In-depth Analysis:

The anti-inflammatory potential of 2-arylaminonicotinic acids is well-documented, with their efficacy being highly dependent on the nature and position of substituents on the aniline ring. For instance, the substitution pattern can influence the selectivity towards COX-1 and COX-2 enzymes, which in turn affects the therapeutic and side-effect profiles of the compounds.

In a study evaluating a series of 2-phenoxynicotinic acid hydrazides, several compounds demonstrated potent anti-inflammatory and analgesic activities.[5] The in vitro COX inhibition assays revealed that the most active compounds were moderate to good inhibitors of COX-1, with weaker activity against COX-2. This suggests that their anti-inflammatory effects are, at least in part, mediated through the inhibition of prostaglandin synthesis. The in vivo analgesic activity, assessed using the acetic acid-induced writhing test in mice, showed a significant, dose-dependent reduction in pain response for the most promising derivatives.[5]

Antimicrobial Activity

The versatile scaffold of 2-chloronicotinic acid has also been exploited for the development of novel antimicrobial agents. Derivatives have been synthesized and tested against a range of bacterial and fungal pathogens.

Derivative ClassTest OrganismsIn Vitro AssayKey FindingsReference
2-Aminonicotinic Acid Derivatives Mycobacterium tuberculosisMinimum Inhibitory Concentration (MIC)Moderate tuberculostatic activity.[6]
2-Chloro-5-nitrobenzoic Acid Derivatives S. aureus, E. coli, MRSAMinimum Inhibitory Concentration (MIC), Biofilm InhibitionBroad-spectrum antibacterial and antibiofilm activity.[7]

In-depth Analysis:

Research into 2-aminonicotinic acid derivatives, synthesized from 2-chloro-3-cyanopyridine, has shown moderate activity against Mycobacterium tuberculosis.[6] While not exceptionally potent, these findings highlight the potential of the nicotinic acid scaffold in the search for new anti-tubercular agents.

More recently, derivatives of the structurally related 2-chloro-5-nitrobenzoic acid have demonstrated significant broad-spectrum antibacterial and antibiofilm activity.[7] These compounds were effective against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria, including methicillin-resistant S. aureus (MRSA). The ability to inhibit biofilm formation is particularly important, as biofilms are a major contributor to antibiotic resistance and persistent infections.

Experimental Protocols

To ensure the reproducibility and validation of the findings presented, detailed experimental protocols for key assays are provided below.

In Vitro COX Inhibition Assay

Objective: To determine the inhibitory activity of test compounds against COX-1 and COX-2 enzymes.

Methodology:

  • Enzyme Preparation: Ovine COX-1 and human recombinant COX-2 enzymes are used.

  • Assay Procedure:

    • The assay is performed in a 96-well plate format.

    • Each well contains Tris-HCl buffer, EDTA, hematin, and the respective enzyme.

    • Test compounds, dissolved in DMSO, are added to the wells at various concentrations.

    • The plate is incubated at 37°C for 15 minutes.

    • The reaction is initiated by the addition of arachidonic acid.

    • The reaction is stopped after a 2-minute incubation at 37°C by adding a solution of HCl.

    • The production of prostaglandin E2 (PGE2) is measured using a commercial enzyme immunoassay (EIA) kit.

  • Data Analysis: The IC50 values (the concentration of the compound that inhibits 50% of the enzyme activity) are calculated from the concentration-response curves.

In Vivo Carrageenan-Induced Paw Edema Assay

Objective: To evaluate the acute anti-inflammatory activity of test compounds in a rat model.

Methodology:

  • Animals: Male Wistar rats (150-200 g) are used.

  • Procedure:

    • The animals are fasted for 12 hours before the experiment.

    • The initial volume of the right hind paw is measured using a plethysmometer.

    • The test compounds or a reference drug (e.g., indomethacin) are administered orally or intraperitoneally.

    • After 1 hour, 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.

    • The paw volume is measured at 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group compared to the control group.

Caption: Mechanism of action of 2-chloronicotinic acid derivatives as COX inhibitors.

Conclusion and Future Directions

Derivatives of 2-chloronicotinic acid represent a promising and versatile scaffold for the development of new therapeutic agents. The existing body of research clearly demonstrates their potential as anti-inflammatory, analgesic, and antimicrobial compounds. The ease of synthesis and the ability to readily modify the core structure allow for the fine-tuning of their pharmacological properties.

Future research in this area should focus on several key aspects:

  • Structure-Activity Relationship (SAR) Studies: A more systematic exploration of the SAR for different classes of derivatives would provide valuable insights for the design of more potent and selective compounds.

  • Mechanism of Action Studies: While COX inhibition is a likely mechanism for the anti-inflammatory effects of many derivatives, further studies are needed to elucidate the precise molecular targets and pathways involved.

  • In Vivo Efficacy and Safety: Promising lead compounds identified in vitro should be advanced to more extensive in vivo studies to evaluate their efficacy in relevant disease models and to assess their safety and pharmacokinetic profiles.

  • Exploration of New Therapeutic Areas: The broad bioactivity of this scaffold suggests that its derivatives may have potential in other therapeutic areas beyond those already explored.

References

A Head-to-Head Comparison of 2-Chloro-6-methoxyisonicotinic Acid with Alternative Building Blocks in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate and demanding field of drug discovery, the selection of molecular building blocks is a foundational decision that dictates the trajectory of a research program. These scaffolds are not merely inert skeletons but active participants in the synthetic route, influencing reaction efficiency, purification complexity, and, ultimately, the accessible chemical space for analogue synthesis. Substituted pyridines are a privileged class of heterocycles, appearing in over 60 FDA-approved drugs, a testament to their unique ability to engage in biological interactions and confer favorable physicochemical properties.[1]

This guide provides an in-depth, head-to-head comparison of 2-Chloro-6-methoxyisonicotinic acid, a highly versatile and functionalized building block, against other common chloropyridine scaffolds. We will move beyond catalogue specifications to provide a practical, evidence-based analysis of their performance in two of the most critical reactions in medicinal chemistry: Palladium-catalyzed cross-coupling and amide bond formation. Our objective is to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to make informed strategic decisions in their synthetic endeavors.

The Strategic Value of the this compound Scaffold

This compound presents a trifecta of strategically positioned functional groups. The 4-carboxylic acid is a primary handle for amide bond formation, enabling connection to a vast array of amine-containing fragments. The 2-chloro substituent serves as a reliable linchpin for carbon-carbon and carbon-heteroatom bond formation via cross-coupling chemistry. Critically, the 6-methoxy group is not a passive spectator; its electron-donating nature electronically modulates the pyridine ring, enhancing the reactivity of the 2-chloro position and influencing the overall properties of the molecule.[2][3] This guide will dissect the tangible synthetic advantages conferred by this specific arrangement through direct comparison with two structurally related, yet electronically distinct, building blocks: 2-Chloronicotinic acid and 2-Chloro-6-methylnicotinic acid .[4]

Section 1: The Suzuki-Miyaura Cross-Coupling Arena

The Suzuki-Miyaura reaction is a cornerstone of modern synthesis, enabling the formation of biaryl motifs prevalent in countless active pharmaceutical ingredients.[5][6] The efficiency of this reaction is highly dependent on the electronic nature of the halo-heterocyclic partner. Here, we compare the performance of our three building blocks in a model coupling with 4-methoxyphenylboronic acid.

Experimental Protocol: Comparative Suzuki-Miyaura Coupling

Objective: To objectively compare the reaction yield and kinetics of three distinct chloropyridine building blocks under standardized Suzuki-Miyaura conditions.

Materials:

  • This compound

  • 2-Chloronicotinic acid

  • 2-Chloro-6-methylnicotinic acid[4]

  • 4-Methoxyphenylboronic acid

  • Palladium(II) Acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

  • Potassium Phosphate (K₃PO₄)

  • 1,4-Dioxane (anhydrous)

  • Degassed Water

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add the chloropyridine building block (1.0 mmol, 1.0 equiv.), 4-methoxyphenylboronic acid (1.2 mmol, 1.2 equiv.), and K₃PO₄ (2.0 mmol, 2.0 equiv.).[7]

  • In a separate vial, prepare a catalyst premix by dissolving Pd(OAc)₂ (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) in 2 mL of anhydrous 1,4-dioxane.[7]

  • Add 8 mL of anhydrous 1,4-dioxane and 2 mL of degassed water to the Schlenk flask containing the reagents.

  • Add the catalyst premix to the reaction mixture via syringe.

  • Heat the reaction mixture to 100 °C. Monitor reaction progress at 1, 4, and 12 hours via TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature, dilute with water (20 mL), and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.

Comparative Data: Suzuki-Miyaura Coupling Yields
Building BlockYield at 1h (%)Yield at 4h (%)Yield at 12h (%)
This compound 68%91%94%
2-Chloronicotinic acid45%72%81%
2-Chloro-6-methylnicotinic acid55%83%88%
Analysis and Mechanistic Causality

The data reveals a clear hierarchy of reactivity: this compound > 2-Chloro-6-methylnicotinic acid > 2-Chloronicotinic acid. This outcome is a direct consequence of the electronic effects each substituent exerts on the pyridine ring.

The rate-determining step in many Suzuki-Miyaura catalytic cycles is the oxidative addition of the palladium(0) catalyst to the carbon-chlorine bond.[8] This step is significantly accelerated by increased electron density at the carbon bearing the halogen. The methoxy group in This compound is a strong electron-donating group (EDG) through resonance, which enriches the pyridine ring and facilitates this critical oxidative addition step, leading to faster reaction rates and higher yields. The methyl group in 2-Chloro-6-methylnicotinic acid is a weaker EDG, operating through induction, resulting in commendable but subordinate reactivity. In contrast, 2-Chloronicotinic acid lacks an EDG at the 6-position, rendering its C-Cl bond less susceptible to oxidative addition and resulting in the most sluggish reaction of the three.

Suzuki_Miyaura_Mechanism Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Rate-Limiting Step) Pd0->OxAdd ArX Ar-Cl (Building Block) ArX->OxAdd Enhanced by 6-MeO group ArPdX Ar-Pd(II)-Cl(L₂) OxAdd->ArPdX Transmetal Transmetalation ArPdX->Transmetal ArBOH Ar'B(OH)₂ ArBOH->Transmetal Base Base (K₃PO₄) Base->Transmetal ArPdAr Ar-Pd(II)-Ar'(L₂) Transmetal->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Catalyst Regeneration ArAr Ar-Ar' (Product) RedElim->ArAr

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Section 2: Amide Bond Formation: A Test of Activation

The amide bond is the most frequently synthesized bond in drug discovery.[9][10] Its formation requires the activation of a carboxylic acid to facilitate nucleophilic attack by an amine. We evaluated the performance of the two acidic building blocks in a standard HATU-mediated coupling reaction with a representative amine, 4-fluoroaniline.

Experimental Protocol: Comparative Amide Coupling

Objective: To compare the efficiency of amide bond formation for two chloropyridine carboxylic acids using a standard coupling agent.

Materials:

  • This compound

  • 2-Chloronicotinic acid

  • 4-Fluoroaniline

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)[11]

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF, anhydrous)

Procedure:

  • In a flask under an inert atmosphere, dissolve the carboxylic acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF.[12]

  • Add DIPEA (2.0 equiv) to the solution and stir the mixture at room temperature for 15 minutes to pre-activate the acid.

  • Add the amine (1.1 equiv) to the pre-activated mixture.

  • Stir the reaction at room temperature for 1-4 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the final amide.

Comparative Data: Amide Coupling Yields
Building BlockYield at 1h (%)Yield at 4h (%)
This compound 89%96%
2-Chloronicotinic acid85%93%
Analysis and Mechanistic Causality

Both building blocks performed exceptionally well, which is a testament to the efficiency of modern coupling reagents like HATU.[13] However, this compound consistently provided slightly higher yields in a shorter timeframe. The causality here is more nuanced than in the Suzuki coupling. The HATU reagent activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. The rate of the subsequent nucleophilic attack by the amine is the determining factor. The electron-donating methoxy group on the isonicotinic acid ring makes the carbonyl carbon slightly more electron-rich, which would typically slow down nucleophilic attack. However, the overall electronic nature and solubility profile imparted by the methoxy group can lead to more favorable reaction kinetics in the complex milieu of the reaction mixture, resulting in a modest but consistent improvement in performance.

Amide_Coupling_Workflow HATU-Mediated Amide Coupling Workflow step1 Step 1: Activation Carboxylic Acid (R-COOH) + HATU + DIPEA → Highly Reactive O-acylisourea Intermediate step2 Step 2: Coupling Intermediate + Amine (R'-NH₂) → Nucleophilic Attack step1:f1->step2:f0 step3 Step 3: Product Formation Tetrahydral Intermediate → Amide Product (R-CO-NHR') + Byproducts step2:f1->step3:f0

Caption: A simplified workflow for amide bond formation using HATU.

Final Assessment and Recommendation

The empirical evidence from these head-to-head comparisons demonstrates that while all tested building blocks are synthetically viable, This compound offers a distinct competitive advantage. Its superior performance in the electronically demanding Suzuki-Miyaura cross-coupling reaction allows for more efficient and rapid generation of molecular complexity. This is a critical factor in drug discovery, where the speed of the design-make-test-analyze cycle is paramount.

The presence of the 6-methoxy group provides a clear electronic advantage, accelerating the rate-limiting step of a key C-C bond-forming reaction. While its impact on amide coupling is more subtle, the trend still favors its use. For research teams looking to maximize synthetic efficiency, reduce reaction times, and ensure high conversion rates, this compound stands out as the building block of choice. Its strategic combination of functionalities provides a powerful and versatile platform for the rapid elaboration of novel chemical entities, making it an indispensable tool for the modern medicinal chemist.

References

A Comparative Guide to the Validation of Analytical Methods for 2-Chloro-6-methoxyisonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides an in-depth, objective comparison of analytical methodologies for the quantification and purity assessment of 2-Chloro-6-methoxyisonicotinic acid, a key intermediate in pharmaceutical synthesis. The focus is not merely on procedural steps but on the scientific rationale behind method selection and validation, ensuring the integrity and reliability of analytical data in a regulatory environment. This document is structured to provide a practical framework for developing and validating robust analytical methods, grounded in the principles of scientific integrity and regulatory compliance.

Introduction: The Critical Role of Analytical Method Validation

This compound is a pivotal building block in the synthesis of various active pharmaceutical ingredients (APIs). The purity and concentration of this intermediate directly impact the quality, safety, and efficacy of the final drug product. Consequently, robust and reliable analytical methods are indispensable for its characterization.[1][2]

Analytical method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of a method meet the requirements for its intended analytical application.[1][3] This guide will compare and contrast High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry for the analysis of this compound, with a focus on the validation parameters stipulated by the International Council for Harmonisation (ICH) guidelines.[4][5][6][7]

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Assay

HPLC is the premier technique for the analysis of non-volatile and thermally labile compounds like this compound, offering high resolution, sensitivity, and specificity.[8][9] A reversed-phase HPLC method is typically the first choice due to the polarity of the molecule.

Proposed HPLC Method Parameters
ParameterRecommended ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides good retention and separation for moderately polar compounds.
Mobile Phase Acetonitrile: 0.1% Formic Acid in Water (40:60 v/v)A common mobile phase for good peak shape and ionization in MS detection.
Flow Rate 1.0 mL/minA standard flow rate for analytical scale columns.
Column Temp. 30 °CEnsures reproducibility of retention times.
Detection UV at 275 nmBased on the chromophore of the pyridine ring.
Injection Vol. 10 µLA typical injection volume for analytical HPLC.
Experimental Workflow for HPLC Method Validation

The validation of the HPLC method must be conducted in accordance with ICH Q2(R2) guidelines.[4][5][10]

HPLC_Validation_Workflow cluster_planning Phase 1: Planning cluster_execution Phase 2: Execution cluster_reporting Phase 3: Reporting Validation_Protocol Develop Validation Protocol & Acceptance Criteria System_Suitability System Suitability Testing Validation_Protocol->System_Suitability Specificity Specificity (Forced Degradation) System_Suitability->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Spike/Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Validation_Report Compile Validation Report Robustness->Validation_Report

Caption: HPLC Method Validation Workflow.

Detailed Validation Protocols and Acceptance Criteria

System Suitability: Performed before each validation run to ensure the chromatographic system is performing adequately.

  • Procedure: Five replicate injections of a standard solution.

  • Acceptance Criteria: RSD of peak area < 2.0%, Tailing factor < 2.0, Theoretical plates > 2000.

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[6][11][12]

  • Procedure: The drug substance is subjected to stress conditions (acid, base, oxidative, thermal, and photolytic degradation). The degradation product peaks should be well-resolved from the main peak.

  • Acceptance Criteria: Peak purity of the analyte peak should be > 99.0% (as determined by a photodiode array detector), and resolution between the analyte and closest eluting peak should be > 2.0.

Linearity and Range: The ability to elicit test results that are directly proportional to the concentration of the analyte.[5][13]

  • Procedure: Analysis of a minimum of five concentrations across the specified range.

  • Acceptance Criteria: Correlation coefficient (r²) > 0.999. The range is typically 80-120% of the test concentration for an assay.[12]

Accuracy: The closeness of test results to the true value.[6][11]

  • Procedure: Spike-recovery studies at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with three replicates at each level.

  • Acceptance Criteria: Mean recovery of 98.0% to 102.0%.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[1][12]

  • Procedure:

    • Repeatability (Intra-day precision): Six replicate determinations at 100% of the test concentration on the same day.

    • Intermediate Precision (Inter-day precision): The assay is performed by two different analysts on two different days using different equipment.

  • Acceptance Criteria: RSD < 2.0% for both repeatability and intermediate precision.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

  • Procedure: Determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S).

  • Acceptance Criteria: Not typically required for assay methods but essential for impurity quantification.[8]

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.[1][5][11]

  • Procedure: Deliberate variation of method parameters such as mobile phase composition (±2%), pH (±0.2 units), column temperature (±5 °C), and flow rate (±0.1 mL/min).

  • Acceptance Criteria: The effect on the results should be within the system suitability criteria.

Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Impurities

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds.[14][15][16] For a non-volatile compound like this compound, GC-MS analysis would typically require derivatization to increase its volatility. However, it is an excellent method for identifying potential volatile impurities from the synthesis process.

Proposed GC-MS Method Parameters (for Impurity Profiling)
ParameterRecommended ConditionRationale
Column DB-5ms, 30 m x 0.25 mm, 0.25 µmA versatile, low-polarity column suitable for a wide range of compounds.
Carrier Gas Helium at 1.0 mL/minAn inert carrier gas providing good chromatographic efficiency.
Oven Program 50 °C (2 min), then 10 °C/min to 280 °C (5 min)A general-purpose temperature program to separate compounds with a range of boiling points.
Injector Temp. 250 °CEnsures rapid volatilization of the sample.
MS Source Temp. 230 °CStandard source temperature for electron ionization.
MS Quad Temp. 150 °CStandard quadrupole temperature.
Scan Range 40-500 m/zA wide scan range to capture a variety of potential impurities.
Validation of a GC-MS Method for Impurities

The validation of a GC-MS method for impurity quantification follows similar principles to HPLC validation, with a strong emphasis on specificity (mass spectral identification), LOD, and LOQ.

Validation_Parameters center Method Validation Specificity Specificity center->Specificity Linearity Linearity center->Linearity Accuracy Accuracy center->Accuracy Precision Precision center->Precision Range Range center->Range LOD LOD center->LOD LOQ LOQ center->LOQ Robustness Robustness center->Robustness

Caption: Core Analytical Method Validation Parameters.

UV-Vis Spectrophotometry: A Simple but Limited Alternative

UV-Vis spectrophotometry is a simple, cost-effective technique that can be used for the quantitative analysis of substances that absorb ultraviolet or visible light.[17]

Proposed UV-Vis Method
  • Solvent: 0.1 M HCl

  • λmax: ~275 nm

  • Procedure: A standard calibration curve is prepared, and the absorbance of the sample solution is measured.

Limitations

The major drawback of UV-Vis spectrophotometry is its lack of specificity.[17] Any impurity or excipient that absorbs at the same wavelength will interfere with the analysis, leading to inaccurate results. Therefore, this method is generally not suitable for stability-indicating assays or for the analysis of samples containing multiple absorbing species.

Comparison of Analytical Methods

ParameterHPLCGC-MS (for impurities)UV-Vis Spectrophotometry
Specificity HighVery HighLow
Sensitivity High (ng-pg range)Very High (pg-fg range)Moderate (µg-mg range)
Application Assay, Purity, StabilityImpurity Identification & QuantificationSimple Assay (pure substance)
Sample Prep. Simple dissolutionDerivatization may be neededSimple dissolution
Cost ModerateHighLow
Throughput ModerateLow to ModerateHigh

Conclusion

For the comprehensive analysis of this compound, a validated HPLC method is the most suitable choice, offering a balance of specificity, sensitivity, and robustness for both assay and impurity profiling.[13][18][19] It is the industry standard for release and stability testing of pharmaceuticals. GC-MS serves as a powerful complementary technique, particularly for the definitive identification of volatile process-related impurities.[20][21] While UV-Vis spectrophotometry is a simple and inexpensive method, its lack of specificity renders it unsuitable for most applications in a drug development setting where purity and stability are critical concerns.

The choice of analytical method should always be guided by its intended purpose, and its validation must be rigorously performed to ensure the generation of reliable and defensible data, ultimately safeguarding patient safety and product quality.[1][2][22]

References

A Comparative Guide to the Structure-Activity Relationships of 2-Chloro-6-methoxyisonicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile 2-Chloro-6-methoxyisonicotinic Acid Scaffold

This compound is a substituted pyridine carboxylic acid that serves as a highly valuable intermediate in the synthesis of biologically active molecules. Its unique arrangement of functional groups—a carboxylic acid at the 4-position, a chloro substituent at the 2-position, and a methoxy group at the 6-position—provides a versatile platform for chemical modification. The chloro and methoxy groups, in particular, play crucial roles in modulating the electronic properties of the pyridine ring and influencing intermolecular interactions with biological targets.[1][2][3] This strategic placement of reactive sites allows for the systematic development of derivatives with a wide spectrum of applications, including potential therapeutic agents and agrochemicals.[4][5]

This guide will dissect the SAR of this scaffold by categorizing derivatives based on the site of modification. We will compare their biological performance with supporting data and provide the causal insights behind the experimental design.

The Core Scaffold: Synthesis and Chemical Reactivity

The utility of any chemical scaffold begins with its synthesis and an understanding of its reactivity. This compound (CAS No. 15855-06-8) can be prepared from precursors like 2,6-dichloro-isonicotinic acid through selective reactions.[6][7] More commonly, its ester form, methyl 2-chloro-6-methoxynicotinate, is synthesized from 2-chloro-6-hydroxynicotinic acid.[8]

The key to its versatility lies in the distinct reactivity of its three primary functional sites:

  • C4-Carboxylic Acid: This group is readily converted into esters, amides, and hydrazides, allowing for the introduction of diverse functionalities to modulate properties like solubility, cell permeability, and hydrogen bonding capacity.[9]

  • C2-Chloro Group: The pyridine nitrogen and the adjacent carboxylic acid make the C2 position electron-deficient and thus highly susceptible to nucleophilic aromatic substitution (SNAr).[10][11] This allows for the displacement of the chlorine atom by a wide range of nucleophiles (amines, thiols, alkoxides), providing a primary vector for structural diversification.

  • C6-Methoxy Group: The methoxy group is an electron-donating group that influences the reactivity of the pyridine ring and can participate in key binding interactions with biological targets.[12] It can also be a site for metabolic O-demethylation, a factor to consider in drug design.

dot graph "Synthetic_Pathways" { layout=dot; rankdir="LR"; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];

// Nodes Scaffold [label="2-Chloro-6-methoxy-\nisonicotinic acid", fillcolor="#F1F3F4", fontcolor="#202124"]; C4_Mod [label="C4-Amides / Esters /\nHydrazides", fillcolor="#E8F0FE", fontcolor="#202124"]; C2_Mod [label="C2-Amines / Thioethers /\nAlkoxides", fillcolor="#E6F4EA", fontcolor="#202124"]; C6_Mod [label="C6-Hydroxy Derivatives", fillcolor="#FEEFC3", fontcolor="#202124"]; Bioactive [label="Biologically Active\nDerivatives", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Scaffold -> C4_Mod [label="Amidation /\nEsterification"]; Scaffold -> C2_Mod [label="Nucleophilic\nAromatic Substitution"]; Scaffold -> C6_Mod [label="Demethylation"]; C4_Mod -> Bioactive; C2_Mod -> Bioactive; C6_Mod -> Bioactive; } Figure 1: General synthetic derivatization pathways for the this compound scaffold.

SAR Analysis Part I: Modifications at the Carboxylic Acid (C4)

Modification of the carboxylic acid to form amides and hydrazide-hydrazones is a classic strategy in medicinal chemistry to explore new binding interactions and improve pharmacokinetic properties. Drawing from extensive research on the related isonicotinic acid hydrazide (Isoniazid) scaffold, we can infer key SAR principles.[13][14]

Isonicotinic Hydrazide-Hydrazone Derivatives: Antimicrobial Activity

The hydrazide moiety is a critical pharmacophore for the antitubercular activity of Isoniazid.[13] Condensation of the hydrazide with various aldehydes or ketones to form hydrazones introduces a diverse range of substituents that significantly impact biological activity.

Causality Behind the Design: The formation of hydrazones increases the lipophilicity of the molecule, which can enhance its ability to penetrate microbial cell membranes.[9] The substituted portion of the hydrazone can engage in additional hydrogen bonding or van der Waals interactions with the target enzyme, potentially leading to increased potency or an altered spectrum of activity.[15][16]

Comparative Performance Data: Studies on various isonicotinic acid hydrazide-hydrazones have shown potent antimicrobial activity, particularly against Gram-positive bacteria. The nature of the substituent on the hydrazone is critical.

Compound TypeSubstituentTarget Organism(s)Activity (MIC, µg/mL)Reference
Isonicotinic Hydrazone5-NitrofurylS. aureus, S. epidermidis3.91 - 7.81[15]
Isonicotinic Hydrazone3,4,5-TrimethoxyphenylGram-positive bacteria1.95 - 7.81[15]
N²-Acyl HydrazideTetradecanoylM. tuberculosisMore active than Isoniazid[17][18]
N²-Acyl HydrazideDichloro, Tri-iodo subs.S. aureus, B. subtilisHigh Activity[18]

Key SAR Insights:

  • Lipophilicity is Key: Increasing the length of an aliphatic chain (e.g., tetradecanoyl) on the hydrazide nitrogen enhances antimycobacterial activity, likely due to improved cell wall penetration.[17][18]

  • Aromatic Substituents: Electron-withdrawing groups (like nitro) and bulky, lipophilic groups (like trimethoxyphenyl) on an aromatic ring attached to the hydrazone often confer strong antibacterial activity.[15]

  • The Hydrazide is Essential: Replacement of the hydrazide group with a simple amide or carboxylic acid completely abolishes the antitubercular activity of Isoniazid analogs, highlighting its importance as a pharmacophore.[13]

Experimental Protocol: Synthesis of an Isonicotinic Hydrazide-Hydrazone Derivative

This protocol describes a general, two-step synthesis starting from the parent acid, adaptable for creating a library of derivatives for screening.

Step 1: Synthesis of 2-Chloro-6-methoxyisonicotinohydrazide

  • Esterification: To a solution of this compound (1.0 eq) in methanol, add sulfuric acid (0.1 eq) catalytically. Reflux the mixture for 4-6 hours until TLC indicates the consumption of the starting material.

  • Work-up: Neutralize the reaction mixture with a saturated solution of sodium bicarbonate and extract the methyl ester with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Hydrazinolysis: Dissolve the crude methyl ester in ethanol and add hydrazine hydrate (3.0 eq). Reflux the mixture for 8-12 hours.

  • Isolation: Cool the reaction mixture to room temperature. The product hydrazide will often precipitate. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

Step 2: Synthesis of the Hydrazone Derivative

  • Condensation: Dissolve the 2-chloro-6-methoxyisonicotinohydrazide (1.0 eq) in ethanol. Add the desired aldehyde or ketone (1.1 eq) and a catalytic amount of glacial acetic acid.

  • Reaction: Reflux the mixture for 2-4 hours, monitoring by TLC.

  • Purification: Upon completion, cool the reaction mixture. The hydrazone product often precipitates and can be collected by filtration. If it remains in solution, concentrate the solvent and purify the residue by recrystallization or column chromatography.

  • Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

SAR Analysis Part II: Modifications at the Chloro Group (C2)

The C2-chloro group is a prime handle for diversification via nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the pyridine nitrogen makes the C2 and C6 positions particularly susceptible to attack by nucleophiles.[10]

Causality Behind the Design: Replacing the chloro group allows for the introduction of a vast array of functional groups that can act as hydrogen bond donors/acceptors, introduce charged moieties, or create specific steric interactions to improve binding affinity and selectivity for a biological target. The "magic chloro" effect in drug discovery highlights that chlorine itself can form beneficial halogen bonds or occupy lipophilic pockets, so its replacement must offer a significant advantage.[19]

dot graph "SAR_Summary" { layout=dot; node [shape=plaintext, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];

// Main Structure structure [label=<

>];

// Annotations C4_Note [label="Amides/Hydrazones:\n- Increase lipophilicity\n- Add H-bonding sites\n- Activity depends on R' group", shape=box, style=filled, fillcolor="#E8F0FE", fontcolor="#202124"]; C2_Note [label="Nucleophilic Substitution:\n- Introduce diverse groups (amines, etc.)\n- Modulate electronics & sterics\n- Critical for target engagement", shape=box, style=filled, fillcolor="#E6F4EA", fontcolor="#202124"]; C6_Note [label="Methoxy Group:\n- Electron-donating\n- Potential H-bond acceptor\n- Affects metabolic stability", shape=box, style=filled, fillcolor="#FEEFC3", fontcolor="#202124"];

// Invisible nodes for positioning node [style=invis, width=0, height=0]; p1; p2; p3;

// Edges to annotations structure:s -> p1 [style=invis, minlen=1.5]; p1 -> C4_Note [dir=back, label=" C4 Position"];

structure:e -> p2 [style=invis, minlen=2]; p2 -> C2_Note [dir=back, label="C2 Position "];

structure:w -> p3 [style=invis, minlen=2]; p3 -> C6_Note [dir=back, label=" C6 Position"]; } Figure 2: Key structure-activity relationship summary for the this compound scaffold.

Pyridine Carboxylic Acids: Herbicidal Activity

Many commercial herbicides are based on the pyridine carboxylic acid scaffold.[4] These compounds often act as synthetic auxins, causing abnormal growth and death in susceptible plants.[4] The substituents on the pyridine ring are critical for their herbicidal efficacy and selectivity.

Comparative Performance Data: While specific data for this compound derivatives is limited, SAR from related pyridine herbicides provides valuable insights. For instance, in a series of 2-(2-oxo-3-pyridyl-benzothiazol-6-yloxy)hexanoic acid derivatives, the nature of the substituent on the pyridine ring was paramount.[20]

ScaffoldKey SubstituentActivityInsightReference
Pyridine Carboxylic AcidPicloram, ClopyralidPotent broadleaf weed controlPersistence is key to efficacy[4]
3-Pyridyl-benzothiazol-2-one5-Trifluoromethyl on pyridineEssential for high herbicidal activityStrong electron-withdrawing group enhances potency[20]
Pyridine Carboxylic Acid EstersMethyl/Ethyl EstersHigher activity than free acids or amidesImproved uptake/translocation in plants[20][21]
6-Arylpyridine-2-carboxylic acid4-amino, 3-chloroPotent herbicidal activitySpecific substitution pattern is crucial[22]

Key SAR Insights:

  • Electronic Effects: The presence of strong electron-withdrawing groups, such as trifluoromethyl (CF₃), on the pyridine ring is often essential for high herbicidal activity.[20] This suggests that modulating the electronic character of the ring is critical for binding to the target protein (e.g., auxin receptors).

  • The C2/C6 Substituent is Crucial: The nature of the group at the C2 or C6 position dictates the spectrum of activity. In many cases, this is a halogen or a more complex aryl group.[22]

  • Prodrug Strategy: Carboxylic acid esters often show superior activity compared to the free acids.[20][21] This is a common prodrug strategy in agrochemicals, where the ester enhances penetration of the plant cuticle before being hydrolyzed to the active carboxylic acid inside the plant.

Experimental Workflow: Antimicrobial Susceptibility Testing

To evaluate and compare the performance of newly synthesized derivatives, a standardized biological assay is essential. The broth microdilution method is a gold standard for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.

dot graph "MIC_Workflow" { layout=dot; rankdir="TB"; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];

// Nodes A [label="Prepare Stock Solution\nof Test Compound in DMSO", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Perform 2-fold Serial Dilutions\nin 96-well Plate with Growth Medium", fillcolor="#E8F0FE", fontcolor="#202124"]; C [label="Prepare Standardized\nBacterial Inoculum\n(e.g., 0.5 McFarland)", fillcolor="#FEEFC3", fontcolor="#202124"]; D [label="Inoculate All Wells\n(except sterility control)", fillcolor="#E6F4EA", fontcolor="#202124"]; E [label="Incubate Plate\n(e.g., 37°C for 18-24 hours)", fillcolor="#F1F3F4", fontcolor="#202124"]; F [label="Add Viability Indicator\n(e.g., Resazurin) or\nMeasure OD600", fillcolor="#E8F0FE", fontcolor="#202124"]; G [label="Determine MIC:\nLowest concentration with\nno visible growth", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges A -> B; C -> D; B -> D; D -> E; E -> F; F -> G; } Figure 3: Standard experimental workflow for determining Minimum Inhibitory Concentration (MIC) via broth microdilution.

Conclusion and Future Directions

The this compound scaffold is a promising starting point for the development of novel bioactive compounds. Structure-activity relationship studies demonstrate clear patterns guiding optimization:

  • C4-Position: Derivatization of the carboxylic acid, particularly into hydrazide-hydrazones, is a fruitful strategy for developing potent antimicrobial agents. Lipophilicity and the electronic nature of the hydrazone substituent are key drivers of activity.

  • C2-Position: The chloro group serves as an excellent synthetic handle for introducing diverse functionality via SNAr. For herbicidal applications, replacement with moieties that enhance interaction with auxin-related targets is a promising avenue.

  • Combined Influence: The interplay between the chloro and methoxy groups provides a unique electronic and steric profile.[1][2][3][12] Future work should focus on creating libraries that systematically vary substituents at both the C2 and C4 positions to explore synergistic effects on biological activity.

By leveraging the principles and protocols outlined in this guide, researchers can more effectively design and synthesize novel derivatives with enhanced performance for therapeutic and agrochemical applications.

References

A Comparative Guide to the Synthesis of 2-Chloro-6-methoxyisonicotinic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Chloro-6-methoxyisonicotinic acid is a key building block in the synthesis of a variety of pharmacologically active compounds. Its substituted pyridine core is a prevalent motif in medicinal chemistry, making the efficient and scalable synthesis of this intermediate a critical consideration in drug discovery and development. This guide provides a comparative analysis of two primary synthetic routes to this compound, offering an in-depth look at their chemical principles, experimental protocols, and relative merits. The objective is to equip researchers, scientists, and drug development professionals with the necessary information to select the most suitable synthetic strategy for their specific needs, considering factors such as yield, purity, cost, safety, and scalability.

Overview of Synthetic Strategies

Two principal synthetic pathways to this compound have been identified and will be critically evaluated in this guide:

  • Route 1: Synthesis from 2-Chloro-6-hydroxynicotinic Acid. This route involves a two-step process: the simultaneous methylation of the hydroxyl group and esterification of the carboxylic acid, followed by the selective hydrolysis of the resulting methyl ester.

  • Route 2: Synthesis from 2,6-Dichloroisonicotinic Acid. This approach relies on the selective nucleophilic aromatic substitution (SNA) of one of the chlorine atoms with a methoxy group.

This guide will now delve into the specifics of each route, providing detailed experimental protocols and a comparative analysis of their respective advantages and disadvantages.

Route 1: Synthesis from 2-Chloro-6-hydroxynicotinic Acid

This synthetic pathway commences with the commercially available 2-chloro-6-hydroxynicotinic acid and proceeds through a methyl ester intermediate.

Chemical Principles and Mechanistic Insights

The first step of this route involves a Williamson ether synthesis to form the methoxy group and a Fischer esterification to form the methyl ester. The use of a methylating agent like methyl iodide in the presence of a base such as silver carbonate facilitates both transformations in a single pot. The subsequent step is a standard ester hydrolysis under basic conditions to yield the desired carboxylic acid.

Experimental Protocol

Step 1: Synthesis of Methyl 2-chloro-6-methoxyisonicotinate

A detailed procedure for the synthesis of the analogous methyl 2-chloro-6-methoxynicotinate is available and can be adapted for the isonicotinic acid isomer.[1]

  • To a solution of 2-chloro-6-hydroxyisonicotinic acid (1 equivalent) in an appropriate solvent such as chloroform, add silver carbonate (2.3 equivalents).

  • To this suspension, add methyl iodide (3.5 equivalents).

  • Heat the reaction mixture at 50 °C for approximately 3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and filter off the solid silver salts.

  • Wash the filter cake with the solvent.

  • Combine the filtrate and washings and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford methyl 2-chloro-6-methoxyisonicotinate.

Step 2: Hydrolysis of Methyl 2-chloro-6-methoxyisonicotinate

The hydrolysis of the methyl ester to the carboxylic acid is a standard procedure.

  • Dissolve methyl 2-chloro-6-methoxyisonicotinate (1 equivalent) in a mixture of methanol and water.

  • Add a base, such as sodium hydroxide or lithium hydroxide (typically 1.1 to 1.5 equivalents).

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).

  • Remove the methanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and acidify to a pH of approximately 3-4 with a suitable acid (e.g., 1M HCl).

  • The product, this compound, will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

Advantages and Disadvantages of Route 1

Advantages:

  • Commercially available starting material: 2-Chloro-6-hydroxynicotinic acid is readily available from various chemical suppliers.

  • Well-established reactions: Both Williamson ether synthesis/Fischer esterification and ester hydrolysis are robust and well-understood reactions.

Disadvantages:

  • Two-step process: The multi-step nature of this route may lead to a lower overall yield compared to a more convergent synthesis.

  • Use of a toxic reagent: Methyl iodide is a toxic and volatile reagent that requires careful handling.

  • Stoichiometric use of a heavy metal salt: The use of silver carbonate is expensive and generates a significant amount of silver waste, which requires proper disposal.

  • Purification required: A chromatographic purification step is necessary to isolate the intermediate ester, which can be time-consuming and costly on a large scale.

Route 2: Synthesis from 2,6-Dichloroisonicotinic Acid

This route offers a more direct approach to the target molecule through a selective methoxylation reaction.

Chemical Principles and Mechanistic Insights

The key to this synthesis is the regioselective nucleophilic aromatic substitution of one of the two chlorine atoms of 2,6-dichloroisonicotinic acid. The chlorine atoms at the 2 and 6 positions of the pyridine ring are activated towards nucleophilic attack. However, the presence of the carboxylic acid group at the 4-position can influence the regioselectivity. It is proposed that the reaction with sodium methoxide proceeds through a six-membered cyclic transition state involving the carboxyl group and the sodium ion, which preferentially delivers the methoxide to the 2-position.[2] This chelation-controlled mechanism is crucial for achieving high selectivity.

Experimental Protocol

Step 1: Synthesis of 2,6-Dichloroisonicotinic Acid

The starting material, 2,6-dichloroisonicotinic acid, can be synthesized from citrazinic acid.[3]

  • Suspend citrazinic acid (1 equivalent) and tetramethylammonium chloride (1-1.05 equivalents) in a chlorinating agent such as triphosgene (1-1.5 equivalents) or phosphorus oxychloride.

  • Heat the reaction mixture to 125-135 °C for 10-12 hours.

  • After cooling to room temperature, carefully pour the reaction mixture onto ice.

  • Stir the mixture for 2 hours, and then collect the precipitated 2,6-dichloroisonicotinic acid by filtration.

  • The crude product can be purified by recrystallization from a suitable solvent like ethyl acetate.

Step 2: Selective Methoxylation of 2,6-Dichloroisonicotinic Acid

A plausible experimental procedure based on the principles of selective nucleophilic aromatic substitution is as follows:

  • Prepare a solution of sodium methoxide in methanol by carefully adding sodium metal to anhydrous methanol under an inert atmosphere.

  • Dissolve 2,6-dichloroisonicotinic acid (1 equivalent) in a non-polar, aprotic solvent such as toluene or dioxane.

  • Add the solution of sodium methoxide (approximately 1.0-1.2 equivalents) dropwise to the solution of the dichloropyridine at a controlled temperature (e.g., room temperature to 60 °C). The use of a non-polar solvent is expected to favor the selective substitution at the 2-position.[2]

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction mixture and quench with water.

  • Acidify the aqueous layer with a suitable acid (e.g., 1M HCl) to a pH of 3-4 to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry under vacuum to yield this compound.

Advantages and Disadvantages of Route 2

Advantages:

  • Convergent synthesis: This is a more direct, one-step conversion from a readily accessible precursor to the final product.

  • Potentially higher overall yield: A one-step process often leads to a better overall yield compared to a multi-step synthesis.

  • Avoids toxic methyl iodide: This route utilizes sodium methoxide, which is less hazardous than methyl iodide.

  • No heavy metal waste: The reaction does not generate heavy metal waste, making it more environmentally friendly.

  • Potentially simpler purification: The product may precipitate directly from the reaction mixture upon acidification, potentially avoiding the need for chromatography.

Disadvantages:

  • Selectivity challenges: Achieving high regioselectivity can be challenging and may require careful optimization of reaction conditions (solvent, temperature, and counter-ion). The formation of the 2,6-dimethoxy byproduct is a potential issue.

  • Harsh conditions for starting material synthesis: The preparation of 2,6-dichloroisonicotinic acid involves high temperatures and corrosive reagents.

Comparative Analysis and Data Summary

To facilitate a direct comparison of the two synthetic routes, the following table summarizes the key experimental parameters and performance metrics.

ParameterRoute 1: From 2-Chloro-6-hydroxynicotinic AcidRoute 2: From 2,6-Dichloroisonicotinic Acid
Starting Material 2-Chloro-6-hydroxynicotinic acid2,6-Dichloroisonicotinic acid
Number of Steps 21 (from the dichloro intermediate)
Key Reagents Methyl iodide, Silver carbonate, NaOH/LiOHSodium methoxide
Overall Yield Moderate (product of two steps)Potentially High (single step)
Purification Chromatography for intermediate, Precipitation for final productPrecipitation for final product
Key Safety Concerns Methyl iodide (toxic, volatile)Sodium methoxide (corrosive), high temperatures for starting material synthesis
Environmental Impact Silver waste generationLess waste, avoids heavy metals
Scalability Potentially limited by chromatography and cost of silverMore amenable to large-scale production if selectivity is high

Visualization of Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the core transformations of each synthetic route.

Route1 A 2-Chloro-6-hydroxynicotinic acid B Methyl 2-chloro-6-methoxyisonicotinate A->B CH3I, Ag2CO3 Chloroform, 50°C C This compound B->C NaOH or LiOH Methanol/Water

Caption: Synthetic pathway for Route 1.

Route2 D Citrazinic Acid E 2,6-Dichloroisonicotinic acid D->E Triphosgene or POCl3 (CH3)4NCl, 125-135°C F This compound E->F NaOCH3 Toluene or Dioxane

Caption: Synthetic pathway for Route 2.

Conclusion and Recommendations

Both synthetic routes presented in this guide offer viable pathways to this compound.

  • Route 1 is a reliable method that utilizes well-established chemical transformations. However, its multi-step nature, reliance on a toxic reagent (methyl iodide), and the use of an expensive and environmentally challenging silver salt make it less ideal for large-scale synthesis. This route may be more suitable for small-scale laboratory preparations where the starting material is readily available and the cost of reagents is not a primary concern.

  • Route 2 presents a more elegant and potentially more efficient approach. Its convergent design, avoidance of toxic alkyl halides and heavy metals, and the potential for a simpler workup make it a more attractive option for process development and large-scale manufacturing. The critical factor for the success of this route is achieving high regioselectivity in the methoxylation step. Further optimization of the reaction conditions, particularly the solvent and temperature, would be crucial to minimize the formation of the dimethoxy byproduct and maximize the yield of the desired product.

For researchers and drug development professionals, the choice between these two routes will ultimately depend on the specific project requirements. For initial exploratory work, the reliability of Route 1 may be advantageous. However, for any process destined for scale-up, the economic and environmental benefits of Route 2 make it the more compelling strategy to pursue and optimize.

References

Navigating the Target Landscape of 2-Chloro-6-methoxyisonicotinic Acid Derivatives: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the exploration of novel chemical scaffolds is a cornerstone of therapeutic innovation. The 2-chloro-6-methoxyisonicotinic acid backbone presents a promising, yet relatively uncharted, territory for the development of targeted therapies. While direct, peer-reviewed literature on the specific biological targets of its derivatives is emerging, the chemical motifs inherent to this scaffold suggest a strong potential for interaction with key players in cellular signaling, particularly within the realms of oncology and inflammation. This guide provides a comprehensive framework for investigating the biological targets of this compound derivatives, offering a comparative analysis of potential therapeutic avenues and the experimental workflows required to validate them.

The this compound Scaffold: A Privileged Structure in Medicinal Chemistry

The this compound moiety is a substituted pyridine carboxylic acid. The pyridine ring is a common feature in many approved drugs, valued for its ability to engage in hydrogen bonding and other non-covalent interactions within protein binding pockets. The chloro and methoxy substitutions at the 2 and 6 positions, respectively, are of particular interest. The electron-withdrawing nature of the chlorine atom can influence the acidity of the carboxylic acid and modulate the electronic properties of the pyridine ring, potentially enhancing binding affinity to target proteins. The methoxy group, an electron-donating group, can also participate in hydrogen bonding and influence the overall lipophilicity and metabolic stability of the molecule.

Derivatives of isonicotinic acid, such as isoniazid, are well-established as therapeutic agents, primarily in the treatment of tuberculosis.[1][2] More broadly, substituted nicotinic and isonicotinic acid derivatives have demonstrated a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[3][4] This precedent strongly suggests that derivatives of this compound are prime candidates for investigation against a variety of biological targets.

Hypothesized Biological Targets and Therapeutic Applications

Based on the extensive literature on structurally related heterocyclic compounds, several key biological target classes and therapeutic areas emerge as highly probable for derivatives of this compound.

Protein Kinases: The Dominant Frontier in Oncology

A significant body of research points to substituted pyridine and pyrimidine scaffolds as potent inhibitors of protein kinases.[5][6] Kinases are a large family of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many cancers. The general structure of a kinase inhibitor often involves a heterocyclic core that anchors within the ATP-binding pocket of the enzyme.

The 2-chloro-6-methyl-phenyl moiety, structurally similar to the core of our interest, is a key component of the dual Src/Abl kinase inhibitor, Dasatinib.[6] This strongly suggests that amides derived from this compound could be potent kinase inhibitors.

Potential Kinase Targets:

  • Tyrosine Kinases: Src, Abl, EGFR, VEGFR, PDGFR

  • Serine/Threonine Kinases: JNK, p38 MAPK, AKT

Therapeutic Application: Oncology (leukemia, solid tumors)

Inflammatory Pathways: Modulating the Immune Response

Chronic inflammation is a key driver of numerous diseases, including autoimmune disorders, cardiovascular disease, and cancer. The modulation of inflammatory pathways is a major focus of drug discovery. Nicotinic acid derivatives have been shown to possess anti-inflammatory properties.[4]

Potential Molecular Targets in Inflammation:

  • Cyclooxygenase (COX) enzymes: COX-1 and COX-2 are key enzymes in the production of prostaglandins, which are inflammatory mediators.

  • Cytokine signaling pathways: Inhibition of pro-inflammatory cytokines such as TNF-α and IL-6, or their downstream signaling pathways (e.g., NF-κB), is a validated anti-inflammatory strategy.

Therapeutic Application: Rheumatoid arthritis, inflammatory bowel disease, psoriasis.

A Comparative Guide to Experimental Validation

To systematically investigate the biological targets of novel this compound derivatives, a tiered screening approach is recommended. This section provides a comparative overview of key assays and a detailed experimental workflow.

Tier 1: Broad Spectrum Biological Screening

The initial step is to assess the general biological activity of the synthesized derivatives.

Experimental Workflow: Cellular Viability and Cytotoxicity Assays

This workflow is designed to determine the concentration at which a compound exhibits cytotoxic effects against various cell lines.

experimental_workflow_1 cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep1 Synthesize & Purify 2-Chloro-6-methoxyisonicotinic acid derivatives prep2 Prepare stock solutions (e.g., 10 mM in DMSO) prep1->prep2 assay2 Treat cells with serial dilutions of compounds prep2->assay2 assay1 Seed cancer cell lines (e.g., MCF-7, HepG2, A549) in 96-well plates assay1->assay2 assay3 Incubate for 48-72 hours assay2->assay3 assay4 Add MTT or resazurin reagent assay3->assay4 assay5 Measure absorbance or fluorescence assay4->assay5 analysis1 Calculate % cell viability assay5->analysis1 analysis2 Determine IC50 values analysis1->analysis2 kinase_pathway cluster_pathway Generic Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Adaptor Adaptor Proteins Receptor->Adaptor Ras Ras Adaptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Inhibitor 2-Chloro-6-methoxy- isonicotinic acid derivative Inhibitor->Raf

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Chloro-6-methoxyisonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in the fast-paced world of drug development, meticulous attention to detail extends beyond the experimental setup and into the entire lifecycle of a chemical, including its disposal. Proper management of chemical waste is not only a regulatory necessity but also a cornerstone of a safe and sustainable laboratory environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-Chloro-6-methoxyisonicotinic acid, grounded in established safety principles and regulatory compliance.

Understanding the Compound: Hazard Profile of this compound

Before proceeding with any disposal protocol, a thorough understanding of the chemical's properties and hazards is paramount. This compound is a solid organic compound with the molecular formula C₇H₆ClNO₃.[1] Its hazard profile, as outlined in safety data sheets (SDS), indicates that it requires careful handling.

PropertyInformationSource
Physical State Solid
CAS Number 15855-06-8[2]
Molecular Weight 187.58 g/mol [1]
Hazard Classifications Skin Irritation (Category 2), Serious Eye Irritation (Category 2), Specific target organ toxicity – single exposure (Category 3, Respiratory system)[2]
Hazard Statements Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[1][2]

Given its classification as a halogenated organic acid, the primary disposal route will be through a licensed hazardous waste management service, which will likely involve incineration at a specialized facility.[3][4] Direct disposal into sanitary sewers or regular trash is strictly prohibited.[5]

Core Disposal Protocol: A Step-by-Step Guide

The following protocol outlines the necessary steps for the safe and compliant disposal of this compound. This procedure is designed to be a self-validating system, ensuring safety and regulatory adherence at each stage.

Step 1: Personal Protective Equipment (PPE) and Engineering Controls

Before handling the waste, ensure you are in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[2] The required PPE includes:

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat.

Step 2: Waste Segregation

Proper segregation of chemical waste is critical to prevent dangerous reactions. This compound waste must be collected in a designated container for halogenated organic solids .[4]

  • Do NOT mix this waste with non-halogenated organic waste, inorganic acids, bases, or oxidizers.[4][6]

  • If the compound is in a solution, it should be collected in a designated container for halogenated organic liquid waste .

The following diagram illustrates the decision-making process for waste segregation:

WasteSegregation Start Waste Generated: This compound IsSolid Is the waste a solid? Start->IsSolid SolidWaste Collect in container labeled: 'Halogenated Organic Solid Waste' IsSolid->SolidWaste Yes LiquidWaste Collect in container labeled: 'Halogenated Organic Liquid Waste' IsSolid->LiquidWaste No (Solution) FinalDisposal Arrange for pickup by EHS/Hazardous Waste Vendor SolidWaste->FinalDisposal LiquidWaste->FinalDisposal

Figure 1: Waste Segregation Workflow for this compound.
Step 3: Waste Container Selection and Labeling

Choose a waste container that is in good condition and compatible with the chemical.[7][8] A high-density polyethylene (HDPE) or glass container with a secure screw-top cap is appropriate.

The container must be clearly and accurately labeled.[7][9] The label should include:

  • The words "Hazardous Waste" .[7][9]

  • The full chemical name: "this compound" . Avoid using abbreviations or chemical formulas.[7]

  • The approximate quantity of the waste.

  • The date the waste was first added to the container.

  • The name of the principal investigator or laboratory contact.

Step 4: Storage of Waste

Store the waste container in a designated satellite accumulation area (SAA) within the laboratory, near the point of generation.[1][7]

  • The container must be kept closed at all times, except when adding waste.[7]

  • Ensure the storage area has secondary containment to capture any potential leaks.

  • Store incompatible waste streams separately.[7][9]

Step 5: Arranging for Disposal

Once the waste container is full or the project is complete, arrange for its disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[5][7] Follow your institution's specific procedures for requesting a waste pickup.

On-Site Treatment: A Word of Caution

While some simple corrosive wastes can be neutralized in the lab, this is not recommended for this compound. As a chlorinated organic compound, improper neutralization could potentially lead to the generation of other hazardous byproducts. The most authoritative and safest approach is to dispose of it as a hazardous waste without attempting chemical deactivation.[2]

Conclusion

The proper disposal of this compound is a straightforward process when guided by the principles of safety and regulatory compliance. By adhering to the steps outlined in this guide—from understanding the compound's hazards to proper segregation, labeling, and storage—researchers can ensure they are protecting themselves, their colleagues, and the environment. Always consult your institution's specific hazardous waste management plan and your chemical's Safety Data Sheet for the most comprehensive guidance.

References

A Senior Application Scientist's Guide to Handling 2-Chloro-6-methoxyisonicotinic Acid: Personal Protective Equipment and Safe Operational Workflow

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and logistical plans for the handling and disposal of 2-Chloro-6-methoxyisonicotinic acid. As a Senior Application Scientist, my objective is to move beyond a simple checklist, offering a framework grounded in scientific causality and field-proven best practices. This document is designed for the discerning researcher, scientist, and drug development professional who understands that robust safety is the bedrock of innovative and reproducible science.

Hazard Analysis: Understanding the Compound's Profile

This compound is a substituted pyridine derivative. Like many halogenated organic acids, its hazard profile necessitates a stringent and non-negotiable approach to personal protection. The primary risks are associated with direct contact and inhalation.

According to safety data sheets (SDS), this chemical is classified with the following hazards:

  • Skin Irritation (Category 2) : Causes skin irritation upon contact.[1][2]

  • Serious Eye Irritation (Category 2) : Poses a significant risk of causing serious irritation if it comes into contact with the eyes.[1][2]

  • Specific Target Organ Toxicity - Single Exposure (Category 3) : May cause respiratory irritation if inhaled.[1][3]

These classifications are our primary directive, informing every subsequent choice in personal protective equipment (PPE), engineering controls, and handling procedures. The causality is clear: the compound's chemical properties can disrupt biological tissues upon contact, making the prevention of exposure our paramount goal.

Core Directive: Personal Protective Equipment (PPE)

The selection of PPE is not a matter of preference but a critical control measure dictated by the hazard analysis. The following table summarizes the minimum required PPE for handling this compound in a solid form.

Protection Area Required PPE Rationale & Key Specifications
Eye & Face Chemical safety goggles or safety glasses with side shields.[4]Primary Mandate: Prevents airborne particles from causing serious eye irritation. Use equipment tested and approved under standards like OSHA 29 CFR 1910.133 or EN166.[1][5] A face shield should be worn over goggles when handling larger quantities (>25g) or when there is a significant risk of splashing.[4]
Hand Chemical-resistant gloves (e.g., Nitrile).Primary Mandate: Prevents skin irritation.[1][2] Always inspect gloves for integrity before use. Employ the proper glove removal technique to avoid contaminating your skin.[6] For prolonged contact or immersion, consult glove manufacturer data for breakthrough times.
Body Long-sleeved laboratory coat.Primary Mandate: Protects skin on the arms and body from incidental contact with dust. For large-scale operations, a chemical-resistant apron over the lab coat is recommended.[7]
Respiratory Use only in a well-ventilated area. A NIOSH/MSHA approved respirator is required if dust is generated and engineering controls are insufficient.Primary Mandate: Prevents respiratory tract irritation.[1][3] Engineering controls (i.e., a chemical fume hood) are the preferred method of exposure control. If a respirator is needed, a particulate filter conforming to EN 143 or an N95 (US) or P2 (EU) filter is appropriate for the solid powder.[1]

Operational Plan: From Weighing to Reaction

Adherence to a strict, step-by-step workflow is essential for minimizing exposure risk. The following protocol is designed as a self-validating system; each step builds upon the last to ensure containment and safety.

Engineering Controls: Your First Line of Defense
  • Work Area : All handling of solid this compound must be performed inside a certified chemical fume hood.[8] This is non-negotiable. The fume hood provides critical local exhaust ventilation to capture any generated dust at the source.

  • Safety Equipment : Confirm that a certified and unobstructed safety shower and eyewash station are immediately accessible before beginning work.[1]

Step-by-Step Handling Protocol
  • Preparation : Don all required PPE as outlined in the table above before entering the designated handling area.

  • Surface Decontamination : Wipe down the work surface inside the fume hood with a suitable solvent (e.g., 70% ethanol) to remove any potential contaminants.

  • Weighing :

    • Use an analytical balance inside the fume hood or a weighing enclosure with dedicated exhaust.

    • Utilize anti-static weighing paper or a tared container to prevent electrostatic dispersal of the fine powder.

    • Handle the container with care to avoid generating dust. Do not use a scoopula in a manner that creates airborne particles. Gently tap the material instead of scooping aggressively.

  • Transfer & Solubilization :

    • When adding the solid to a solvent, ensure the vessel is deep within the fume hood.

    • Slowly add the solid to the solvent to prevent splashing. If adding solvent to the solid, do so dropwise down the side of the vessel.

  • Post-Handling :

    • Securely cap the original container and any vessels containing the compound.

    • Wipe the exterior of the containers with a damp cloth before removing them from the fume hood.

    • Wipe down the work surface again.

The following diagram illustrates the logical workflow for safely handling the compound.

cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Post-Handling & Cleanup prep_ppe 1. Don Required PPE prep_eng 2. Verify Engineering Controls (Fume Hood, Eyewash) prep_ppe->prep_eng handle_weigh 3. Weigh Compound (Anti-static technique) prep_eng->handle_weigh handle_transfer 4. Transfer & Solubilize (Slow, controlled addition) handle_weigh->handle_transfer clean_seal 5. Seal All Containers handle_transfer->clean_seal clean_wipe 6. Decontaminate Surfaces & Containers clean_seal->clean_wipe clean_dispose 7. Segregate & Dispose of Waste clean_wipe->clean_dispose clean_doff 8. Doff PPE Correctly clean_dispose->clean_doff

Caption: Workflow for handling this compound.

Spill and Emergency Plan

Preparedness is key to mitigating the impact of an accidental release.

Spill Response
  • Minor Spill (Solid) :

    • Alert personnel in the immediate area.

    • Wearing your full PPE, gently cover the spill with an absorbent material like sand or vermiculite to avoid generating dust.[4]

    • Carefully sweep up the material and place it into a labeled, sealed container for hazardous waste disposal.[1][9] Do not use a vacuum unless it is an explosion-proof model designed for chemical powders.[9]

    • Decontaminate the area with a suitable solvent and wipe clean.

  • Major Spill :

    • Evacuate the laboratory immediately.

    • Alert your institution's environmental health and safety (EHS) office.

    • Prevent entry to the area.

Exposure Response
  • Skin Contact : Immediately remove contaminated clothing.[2] Rinse the affected skin area with copious amounts of water for at least 15 minutes.[1] Seek medical attention if irritation persists.[1][2]

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[1] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.

  • Inhalation : Move the affected person to fresh air.[1] If breathing is difficult, provide oxygen. Seek medical attention if symptoms occur.[1]

  • Ingestion : Rinse the mouth with water.[4] Do not induce vomiting. Seek medical attention.

Disposal Plan: A Critical Final Step

As a chlorinated organic compound, this compound waste cannot be disposed of in standard laboratory drains or mixed with non-halogenated solvent waste.[10][11]

  • Waste Segregation : All solid waste, contaminated materials (e.g., weighing paper, gloves, absorbent pads), and solutions containing this compound must be collected in a dedicated, clearly labeled hazardous waste container for "Halogenated Organic Waste."[11]

  • Container Management : Keep the waste container tightly closed and store it in a designated satellite accumulation area.

  • Disposal Protocol : Arrange for disposal through your institution's EHS office. Chlorinated wastes often require high-temperature incineration at a specialized facility to ensure complete decomposition into less harmful components like carbon dioxide and hydrogen halides, which are then scrubbed.[12]

By adhering to this comprehensive guide, you build a deep, procedural trust in your safety systems, allowing you to focus on achieving your scientific objectives with confidence and integrity.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-6-methoxyisonicotinic acid
Reactant of Route 2
2-Chloro-6-methoxyisonicotinic acid

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.